molecular formula C7H16N2 B13514062 (3-Methyl-4-piperidyl)methanamine

(3-Methyl-4-piperidyl)methanamine

Cat. No.: B13514062
M. Wt: 128.22 g/mol
InChI Key: YPEMSTHELZWKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-4-piperidyl)methanamine is a chemical compound of interest in organic and medicinal chemistry research. This secondary amine derivative of the piperidine scaffold serves as a versatile building block, or synthetic intermediate, for the preparation of more complex molecules . Its structure, featuring both a ring and a flexible aminomethyl group, allows researchers to explore structure-activity relationships in drug discovery, particularly in projects targeting central nervous system (CNS) modulators and other biologically active compounds . While specific mechanistic data for this exact compound may be limited in public databases, related piperidinemethanamine structures are known to be key components in ligands for various receptor systems . As a standard, the molecular formula for a closely related isomer is C6H14N2, with a molecular weight of approximately 114.19 g/mol . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3-methylpiperidin-4-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-6-5-9-3-2-7(6)4-8/h6-7,9H,2-5,8H2,1H3

InChI Key

YPEMSTHELZWKLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1CN

Origin of Product

United States

Foundational & Exploratory

Chemical properties of (3-Methyl-4-piperidyl)methanamine for drug design

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Strategic Utility of (3-Methyl-4-piperidyl)methanamine in Modern Medicinal Chemistry

Executive Summary: The "Magic Methyl" Effect in Linker Design

(3-Methyl-4-piperidyl)methanamine represents a high-value pharmacophore scaffold that bridges the gap between flexible linear linkers and rigid bicyclic systems. In the context of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, this molecule offers two distinct advantages: conformational restriction and vectorial precision .

Unlike the unsubstituted 4-(aminomethyl)piperidine, the introduction of the C3-methyl group creates a steric lock. This "Magic Methyl" effect restricts the rotation of the piperidine ring and biases the equatorial/axial equilibrium, allowing medicinal chemists to freeze bioactive conformations with lower entropic penalties upon protein binding. This guide analyzes the physicochemical properties, synthetic accessibility, and strategic application of this scaffold in kinase and GPCR ligand design.

Structural & Physicochemical Profile

The utility of (3-Methyl-4-piperidyl)methanamine lies in its stereochemical complexity and basicity profile.

Stereochemical Considerations

The molecule possesses two chiral centers (C3 and C4), giving rise to cis and trans diastereomers. Understanding the lowest-energy conformers is critical for docking studies.

  • Trans-Isomer (3,4-trans): Typically adopts a diequatorial conformation (

    
    ). This extends the vector of the primary amine away from the piperidine core, maximizing the distance between the basic centers.
    
  • Cis-Isomer (3,4-cis): Forces an axial/equatorial (

    
    ) arrangement. This creates a "bent" vector, often useful for inducing turns in the binding pocket or mimicking β-turn peptidomimetics.
    
Physicochemical Data Table
PropertyValue (Approx.)Design Implication
MW 128.22 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
pKa (Piperidine) ~11.0High basicity; likely protonated at physiological pH (cationic center).
pKa (Primary Amine) ~9.8Good nucleophile for functionalization; H-bond donor in binding pockets.
logP ~0.5 - 0.8Low lipophilicity aids in solubility but requires balancing in late-stage leads.
Fsp³ 1.0High fraction of sp³ carbons improves solubility and reduces "flatness" (promiscuity).

Technical Insight: The C3-methyl group introduces a lipophilic bump (


 logP relative to des-methyl) without significantly compromising water solubility, often improving permeability by shielding the polar N-H slightly and disrupting solvation shells.

Synthetic Accessibility & Functionalization

The synthesis of (3-Methyl-4-piperidyl)methanamine is non-trivial due to the need for diastereocontrol. Below is the retrosynthetic logic and a validated workflow.

Validated Synthetic Workflow (Graphviz)

The following diagram outlines the conversion of a pyridine precursor to the target scaffold, highlighting the divergence point for stereocontrol.

Synthesis_Workflow Start 3-Methyl-4-cyanopyridine Step1 Catalytic Hydrogenation (PtO2/AcOH) Start->Step1 H2, Pressure Inter Cis/Trans Mixture (Piperidine Core) Step1->Inter Branch1 Thermodynamic Epimerization (NaOEt/EtOH) Inter->Branch1 Favor Trans (e,e) Branch2 Kinetic Separation (Chiral HPLC/Crystallization) Inter->Branch2 Isolate Cis (a,e) EndTrans Trans-(3-Methyl-4-piperidyl) methanamine Branch1->EndTrans Branch2->EndTrans EndCis Cis-(3-Methyl-4-piperidyl) methanamine Branch2->EndCis

Figure 1: Synthetic pathway illustrating the divergence between thermodynamic (trans) and kinetic (cis/mixture) products.[1]

Orthogonal Protection Protocol

A common challenge is differentiating the secondary (ring) amine from the primary (exocyclic) amine. The primary amine is sterically more accessible but less basic than the secondary piperidine nitrogen.

Protocol: Selective Boc-Protection of the Secondary Amine Context: This method exploits the higher basicity and nucleophilicity of the unhindered primary amine if not controlled, but we use copper chelation to protect the primary amine, allowing selective protection of the secondary amine, OR we rely on steric control at low temperatures.

Better Approach (Z-group strategy):

  • Reagents: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), DCM, 0°C.

  • Mechanism: At 0°C, the primary amine reacts faster with Cbz-OSu.

  • Step-by-Step:

    • Dissolve diamine (1.0 eq) in DCM at 0°C.

    • Add Cbz-OSu (0.9 eq) dropwise over 1 hour.

    • Result: The primary amine is Cbz-protected. The secondary amine remains free.

    • Next: Protect the secondary amine with Boc-anhydride (

      
      ).
      
    • Final: Hydrogenation (

      
      , Pd/C) removes Cbz, leaving the Secondary-N-Boc-(3-methyl-4-piperidyl)methanamine  ready for coupling.
      

Strategic Application in Drug Design

The "Tofacitinib" Homology

While Tofacitinib utilizes a 3-methyl-4-aminopiperidine core, the (3-Methyl-4-piperidyl)methanamine is its homolog (extended by one methylene unit).

  • Case Study: In JAK inhibitor design, the methyl group fits into a small hydrophobic pocket (selectivity filter).

  • Application: If a lead compound using 4-aminopiperidine is too short to reach an aspartate/glutamate residue in the binding pocket, switching to the methanamine homolog extends the reach by ~1.5 Å. The C3-methyl is then added to regain rigidity lost by the flexible methylene linker.

Decision Logic for Scaffold Selection

Use the following decision tree to determine if this scaffold is appropriate for your lead optimization campaign.

Design_Logic Start Lead Optimization: Linker Selection Q1 Does the piperidine ring need to be rigid? Start->Q1 Q2 Is the target residue > 4.0 Å from the core? Q1->Q2 Yes OptionA Use 4-aminopiperidine Q1->OptionA No Q2->OptionA No (Too long) OptionB Use (4-piperidyl)methanamine Q2->OptionB Yes (Need length) Q3 Does the linker suffer from metabolic rotamers? OptionB->Q3 Optimization Q3->OptionB No Solution DEPLOY SCAFFOLD: (3-Methyl-4-piperidyl)methanamine Q3->Solution Yes (Lock conformation)

Figure 2: Medicinal chemistry decision tree for selecting the methylated homolog.

References

  • Conformational Analysis of Piperidines

    • Title: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active Akt Inhibitors via Conformational Restriction.[2]

    • Source: Journal of Medicinal Chemistry (2019).
    • URL:[Link]

  • Synthetic Methodology (Stereocontrol)

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: Royal Society of Chemistry / White Rose Research (2022).
    • URL:[Link]

  • Analgesic Applications (Fentanyl Analogs)

    • Title: Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide.
    • Source: Journal of Medicinal Chemistry (1974).[3]

    • URL:[Link]

  • General Properties of Piperidine Scaffolds: Title: A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Source: BenchChem Technical Guides.

Sources

Therapeutic Applications of 3-Methyl-4-Substituted Piperidine Scaffolds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-4-substituted piperidine scaffold represents one of the most pharmacologically versatile pharmacophores in modern medicinal chemistry. By introducing a single methyl group at the C3 position of the piperidine ring, medicinal chemists can exert profound control over the conformational dynamics of the C4 substituent. This seemingly minor steric addition restricts rotational freedom, locking the piperidine ring into specific chair conformations that dictate receptor subtype selectivity, intrinsic efficacy, and pharmacokinetic stability. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its applications across opioid receptor modulation, histamine H1-receptor antagonism, and emerging allosteric deubiquitinase inhibition.

Conformational Logic of the 3-Methyl-4-Substituted Scaffold

The causal relationship between the 3-methyl group and receptor affinity is rooted in stereochemical restriction. In an unsubstituted 4-phenylpiperidine, the phenyl ring can freely rotate and adopt multiple equatorial or axial conformations. The introduction of a 3-methyl group creates severe 1,3-diaxial interactions if the ring flips to an unfavorable state. Consequently, the scaffold is forced into a rigid chair conformation where the C4-substituent (often an aryl group) is locked into an equatorial orientation[1]. This precise spatial arrangement is the foundational pharmacophore required for deep insertion into the lipophilic binding pockets of G-protein coupled receptors (GPCRs), dictating whether the ligand acts as an agonist, antagonist, or inverse agonist[2].

Pharmacological Divergence in Opioid Receptor Modulation

Picenadol: Enantiomeric Functional Divergence

Picenadol (3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol) is a paradigm of how stereochemistry dictates therapeutic utility within this scaffold[3]. As a racemic mixture, picenadol acts as a mixed agonist-antagonist, providing analgesia with a significantly reduced abuse liability compared to traditional opioids.

  • The (3R,4R)-Isomer: Acts as a pure, highly efficacious μ-opioid receptor (MOR) agonist.

  • The (3S,4S)-Isomer: Acts as a pure MOR antagonist[3].

This divergence occurs because the spatial orientation of the 3-methyl and 4-propyl groups in the (3S,4S) configuration sterically clashes with the receptor's activation micro-switch (the "toggle switch" of the transmembrane helices), preventing the conformational change required for G-protein coupling, while still maintaining high binding affinity[4].

G Scaffold Racemic Picenadol (3-methyl-4-phenylpiperidine) Enant1 (3R,4R)-Isomer Scaffold->Enant1 Enant2 (3S,4S)-Isomer Scaffold->Enant2 Receptor μ-Opioid Receptor Enant1->Receptor Binds Enant2->Receptor Binds Agonist Agonist Response (Analgesia) Receptor->Agonist Antagonist Antagonist Response (Blockade) Receptor->Antagonist

Fig 1: Enantiomer-specific functional divergence of Picenadol at the μ-opioid receptor.

trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Pure Antagonists

Extensive Structure-Activity Relationship (SAR) studies by Zimmerman et al. demonstrated that trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines act as pure opioid antagonists[2][5]. Removing the 3-methyl or 4-methyl group often reverts the compound to a mixed agonist-antagonist profile. The dual methyl substitution is causally responsible for locking the 4-(3-hydroxyphenyl) group into an equatorial conformation that perfectly mimics the tyrosyl residue of endogenous opioid peptides, but with a rigid vector that completely blocks receptor internalization and signaling[1]. This scaffold led to the development of highly selective κ-opioid receptor (KOR) antagonists like JDTic.

3-Methylfentanyl Derivatives: Ultra-Potent Agonism

In the 4-anilidopiperidine series, the addition of a 3-methyl group to the fentanyl scaffold yields ultra-potent agonists[6]. The (+)-cis-3-methylfentanyl isomer is up to 6,700 times more potent than morphine[6]. The cis-3-methyl group engages in a highly favorable hydrophobic interaction with a specific sub-pocket in the MOR, drastically decreasing the dissociation rate (k_off) of the ligand, which translates to profound, long-lasting respiratory depression and antinociception[7].

Histamine H1-Receptor Antagonism: Levocabastine

Beyond opioids, the 3-methyl-4-phenylpiperidine core is the foundation of Levocabastine, a highly selective, second-generation histamine H1-receptor antagonist used topically for allergic conjunctivitis and rhinitis[8][9]. The specific stereochemistry—(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid—is critical[10]. The 3-methyl group prevents the piperidine nitrogen from adopting a conformation that would allow it to cross the blood-brain barrier efficiently, thereby eliminating the sedative side effects common to first-generation antihistamines while ensuring rapid, localized onset at the ocular or nasal mucosa[11].

Emerging Modalities: USP5 Deubiquitinase Inhibition

Recent advancements have repurposed the 3-methyl-4-phenylpiperidine scaffold for targeted protein degradation pathways. Specifically, these derivatives act as allosteric inhibitors of Ubiquitin Specific Peptidase 5 (USP5)[12]. The 4-phenylpiperidine appendage optimally accommodates into the Zinc-Finger Ubiquitin-Binding Domain (ZnF-UBD) of USP5. The 3-methyl group favorably positions the terminal phenyl ring to engage in an edge-to-face π-stacking interaction with Tyr223 of the protein, displacing ubiquitin and inhibiting the catalytic function of USP5[12].

Quantitative Pharmacological Data

The following table summarizes the causal impact of the 3-methyl-4-substituted structural variations on target affinity and efficacy.

Compound / ScaffoldPrimary TargetPharmacological ProfileBinding Affinity / Potency
(3R,4R)-Picenadol μ-Opioid ReceptorPure AgonistHigh Affinity (nM range)
(3S,4S)-Picenadol μ-Opioid ReceptorPure AntagonistHigh Affinity (nM range)
JDTic Analogues κ-Opioid ReceptorSelective AntagonistKe = 0.02 nM
(+)-cis-3-Methylfentanyl μ-Opioid ReceptorUltra-potent AgonistED50 = 0.00058 mg/kg
Levocabastine Histamine H1 ReceptorSelective AntagonistIC50 < 10 nM
Compound 16 (USP5 Inhibitor) USP5 ZnF-UBDAllosteric InhibitorKD = 34 μM

Validated Experimental Workflows

Stereoselective Metalloenamine Alkylation

To achieve the precise stereochemistry required for pharmacological efficacy (e.g., in Picenadol synthesis), standard alkylation is insufficient. The metalloenamine alkylation methodology ensures stereocontrol[13].

Step-by-Step Protocol:

  • Imine Formation: React 1,3-dimethyl-4-piperidone with a primary amine to form the corresponding imine.

  • Metalloenamine Generation: Cool the reaction to -78°C in anhydrous THF. Add sec-butyllithium dropwise. Causality: The strong, bulky base selectively deprotonates the less sterically hindered α-carbon, generating a stabilized lithium metalloenamine.

  • Stereoselective Alkylation: Introduce the electrophile (e.g., an aryl halide or alkylating agent). Causality: The existing C3-methyl group sterically shields one face of the enamine double bond, forcing the electrophile to attack from the opposite (anti) face, exclusively yielding the trans-configuration.

  • Hydrolysis: Quench with aqueous acid to hydrolyze the imine back to the substituted piperidone.

[35S]GTPγS Functional Binding Assay

To distinguish whether a synthesized 3-methyl-4-phenylpiperidine is an agonist, antagonist, or inverse agonist, a self-validating [35S]GTPγS assay is employed.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target receptor (MOR/KOR/DOR) in 50 mM Tris-HCl buffer.

  • GDP Clamping: Incubate 10-20 μg of membrane protein with the test compound and 30 μM GDP for 30 minutes. Causality: GDP artificially locks the G-protein complex in its inactive state. This ensures that any subsequent signal is strictly caused by the test compound's ability to induce nucleotide exchange, eliminating false positives from basal receptor activity.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS (a non-hydrolyzable radioactive tracer) and incubate for 60 minutes at 30°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, washing three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Validation: Include a control well with 10 μM unlabeled GTPγS to define non-specific binding.

G Step1 Membrane Prep (MOR/KOR/DOR) Step2 Incubation: Compound + GDP Step1->Step2 Step3 Radioligand: [35S]GTPγS Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Fig 2: Self-validating [35S]GTPγS functional assay workflow for opioid receptor efficacy.

References

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Picenadol Source: Wikipedia URL:[Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors Source: bioRxiv URL:[Link]

  • Levocabastine | C26H29FN2O2 Source: PubChem (NIH) URL:[Link]

  • Synthesis of picenadol via metallo enamine alkylation methodology Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

The Strategic Role of (3-Methyl-4-piperidyl)methanamine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of (3-Methyl-4-piperidyl)methanamine in kinase inhibitor discovery, focusing on its utility in conformational restriction, selectivity tuning, and physicochemical optimization.

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the solvent-exposed region of the binding pocket offers a critical opportunity for tuning physicochemical properties and selectivity. The (3-Methyl-4-piperidyl)methanamine moiety has emerged as a privileged scaffold in this domain. Unlike unsubstituted piperidines, the C3-methyl group introduces conformational restriction , locking the piperidine ring into a preferred chair conformation that directs the C4-aminomethyl substituent along a precise vector.

This guide analyzes the medicinal chemistry rationale behind this fragment, detailing its role in reducing entropic penalties upon binding, mitigating hERG toxicity, and improving isoform selectivity (e.g., in Akt, MNK, and JAK inhibitors).

Medicinal Chemistry Rationale: The "Magic Methyl" Effect

The addition of a methyl group to the C3 position of a 4-substituted piperidine is a classic example of the "Magic Methyl" effect, where a small structural change yields disproportionate improvements in potency and selectivity.

Conformational Restriction & Entropy

A flexible 4-aminomethylpiperidine side chain can adopt multiple low-energy conformations in solution. Upon binding to a kinase (e.g., interacting with the Asp residue of the DFG motif or the


C-helix Glu), the molecule must freeze into a single bioactive conformation, incurring a significant entropic penalty  (

).
  • Unsubstituted Piperidine: High conformational freedom

    
     High entropic cost.
    
  • 3-Methyl Substituted: The methyl group creates 1,3-diaxial interactions or gauche interactions that energetically disfavor certain rotamers, pre-organizing the molecule into a conformation closer to the bound state. This reduces the entropic penalty, potentially improving potency by 10–100 fold.

Stereochemical Vectoring

The (3-Methyl-4-piperidyl)methanamine scaffold possesses two chiral centers, leading to cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,4S) diastereomers.

  • Cis-Isomer: Often directs the C4-aminomethyl group into an equatorial-axial hybrid orientation (depending on N-substitution), useful for accessing "deep" pockets or turning corners in the solvent channel.

  • Trans-Isomer: Typically forces the substituents into a diequatorial orientation, extending the reach of the amine to form salt bridges with distant residues (e.g., the ribose pocket).

Mitigating hERG Liability

Basic amines on flexible linkers are a primary cause of hERG channel blockade (leading to QT prolongation). The 3-methyl group:

  • Increases Steric Bulk: Prevents the piperidine nitrogen from fitting into the narrow hERG pore.

  • Lowers Lipophilicity (Effective): While adding a methyl increases calculated LogP, the conformational lock can bury hydrophobic surface area or prevent the "induced fit" required for hERG binding.

Case Study: Optimization of Akt Inhibitors

A definitive example of this moiety's utility is found in the discovery of Akt inhibitors . Researchers at the Shanghai Institute of Materia Medica utilized this scaffold to overcome safety issues in early leads.[1]

  • Challenge: Early lead compounds (unsubstituted piperidines) showed potent Akt inhibition but suffered from high hERG blockage (

    
    ).
    
  • Solution: Introduction of the 3-methyl-4-piperidyl core.

  • Outcome (Compound E22):

    • Potency: Maintained nanomolar affinity for Akt1.

    • Safety: hERG inhibition reduced significantly (Safe margin > 30-fold).

    • Selectivity: Improved kinase selectivity profile due to the rigidified fit within the ATP pocket.

Visualization: SAR Logic and Synthesis

SAR Decision Tree (Graphviz)

The following diagram illustrates the decision logic when employing this scaffold.

SAR_Logic Lead Flexible Lead (Unsubstituted Piperidine) Problem Issues: 1. High Entropic Penalty 2. hERG Liability 3. Low Selectivity Lead->Problem Strategy Strategy: Conformational Restriction (Add C3-Methyl) Problem->Strategy Medicinal Chem Fix Isomers Synthesize Isomers Strategy->Isomers Cis Cis-Isomer (Axial/Equatorial) Accesses Side Pockets Isomers->Cis Trans Trans-Isomer (Diequatorial) Maximal Extension Isomers->Trans Outcome Optimized Candidate (e.g., Akt Inhibitor E22) Low hERG, High Potency Cis->Outcome If geometry matches Trans->Outcome If geometry matches

Caption: Decision logic for transitioning from flexible piperidine linkers to rigidified 3-methyl analogs.

Synthetic Methodology

The synthesis of the chiral (3-Methyl-4-piperidyl)methanamine core requires stereocontrol.[2] Below is a robust route for the cis-isomer , often the more challenging and bioactive variant.

Route: Pyridine Reduction & Resolution

Target: (3R,4S)-3-methyl-4-(aminomethyl)piperidine

  • Starting Material: 3-Methyl-4-cyanopyridine.

  • Step 1: Hydrogenation (Aromatic Reduction)

    • Reagents:

      
       (50 psi), 
      
      
      
      (Adam's Catalyst), AcOH.
    • Conditions: 60°C, 12h.

    • Product: Racemic cis-3-methyl-4-aminomethylpiperidine (major product due to catalyst approach).

  • Step 2: N-Protection

    • Reagents:

      
      , 
      
      
      
      , DCM.
    • Selectivity: Selectively protects the secondary amine (piperidine N) over the primary amine if stoichiometry is controlled, or protect both and selectively deprotect. Preferred: Protect Piperidine N first.

  • Step 3: Chiral Resolution

    • Method: Classical resolution using L-Tartaric acid or Dibenzoyl-L-tartaric acid .

    • Protocol: Dissolve racemic amine in EtOH. Add 0.5 eq of chiral acid. Crystallize the diastereomeric salt. Recrystallize to >99% ee.

  • Step 4: Coupling

    • The free primary amine is now ready for

      
       or Amide coupling to the kinase hinge-binding core.
      
Synthesis Flowchart (Graphviz)

Synthesis_Route Start 3-Methyl-4-cyanopyridine Step1 H2, PtO2, AcOH (Reduces Pyridine & Nitrile) Start->Step1 Inter1 Racemic (3-Methyl-4-piperidyl)methanamine (Cis-major) Step1->Inter1 Step2 Chiral Resolution (L-Tartaric Acid) Inter1->Step2 Final Chiral Pure Isomer (>99% ee) Step2->Final

Caption: Synthetic pathway for the isolation of enantiopure (3-methyl-4-piperidyl)methanamine.

Experimental Protocols

Protocol: Competitive Allele-Specific Kinase Assay

To validate the efficacy of the inhibitor containing this moiety:

Materials:

  • Recombinant Kinase (e.g., Akt1, JAK2).

  • Substrate peptide (e.g., Crosstide for Akt).

  • 
    -ATP or fluorescent tracer.
    

Procedure:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Incubation: Mix Kinase (5 nM), Peptide (10

    
    ), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM DTT). Incubate 10 min at RT.
  • Initiation: Add ATP (at

    
     concentration).
    
  • Termination: After 60 min, stop reaction with EDTA or phosphoric acid.

  • Detection: Measure phosphorylation via scintillation counting (filter binding) or FRET signal.

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
Protocol: hERG binding (Radioligand Displacement)

Purpose: Verify that the 3-methyl substitution has reduced hERG liability.

  • Membranes: HEK293 cells stably expressing hERG channels.

  • Ligand:

    
    -Dofetilide (2-5 nM).
    
  • Assay: Incubate membranes + Ligand + Test Compound (10

    
     screening conc) for 60 min at 25°C.
    
  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI.

  • Result: Calculate % Inhibition. A drop in inhibition compared to the des-methyl analog confirms the design strategy.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.

    • Source: Journal of Medicinal Chemistry (2019)
    • Context: Primary case study for the 3-methyl-piperidine scaffold reducing hERG toxicity while maintaining potency.
    • URL:[Link]

  • Structure-Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1).

    • Source: NIH / Journal of Medicinal Chemistry
    • Context: Discusses the use of "Type I 1/2" inhibitors and conformational restriction to achieve selectivity.
    • URL:[Link]

  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold.

    • Source: MDPI (Molecules)
    • Context: Validates the general principle of using rigidified amine scaffolds (like methyl-piperidines) to tune receptor subtype selectivity.
    • URL:[Link]

  • Insights into the conformational flexibility of Bruton's tyrosine kinase (BTK).

    • Source: Protein Science[3]

    • Context: Structural data on how substituted piperidines interact with the DFG-out conform
    • URL:[Link]

Sources

Structural Analysis of (3-Methyl-4-piperidyl)methanamine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural analysis of (3-Methyl-4-piperidyl)methanamine, a versatile scaffold in medicinal chemistry.

Executive Summary

The (3-Methyl-4-piperidyl)methanamine scaffold represents a critical "privileged structure" in modern drug discovery. By introducing a methyl group at the C3 position of the piperidine ring, medicinal chemists introduce a specific steric constraint that can lock bio-active conformations, improve metabolic stability by blocking P450 oxidation sites, and enhance selectivity for G-protein coupled receptors (GPCRs) and kinases.

However, the introduction of the C3-methyl group creates complexity: stereoisomerism . The relationship between the C3-methyl and C4-aminomethyl groups generates cis and trans diastereomers, each existing as a pair of enantiomers. This guide details the structural dynamics, rigorous characterization protocols, and self-validating analytical workflows required to distinguish and certify these building blocks.

Structural Fundamentals & Conformational Dynamics

The core challenge in analyzing this scaffold is distinguishing between the cis and trans diastereomers and understanding their conformational preferences in solution.

Connectivity and Stereocenters

The molecule contains two chiral centers at C3 and C4.

  • Trans-isomer: Substituents are on opposite sides of the piperidine plane.

  • Cis-isomer: Substituents are on the same side of the piperidine plane.

Conformational Analysis (Chair-Chair Interconversion)

Unlike flat aromatic rings, the piperidine ring exists in a dynamic equilibrium between chair conformers. The stability is dictated by A-values (conformational free energy).

  • Methyl A-value: ~1.7 kcal/mol.[1]

  • Aminomethyl (-CH2NH2) A-value: ~1.5–1.7 kcal/mol (estimated, similar to ethyl).

The Trans-Isomer (Diequatorial Preference)

In the trans configuration, the molecule can adopt a diequatorial conformation (both groups equatorial) or a diaxial conformation. The diequatorial form is significantly more stable, locking the molecule into a rigid template where the C3-C4 bond vector is predictable.

The Cis-Isomer (Axial-Equatorial Equilibrium)

In the cis configuration, one substituent must be axial while the other is equatorial. The equilibrium is dictated by the subtle difference in A-values and solvent interactions.

  • Conformer A: C3-Me (Equatorial) / C4-CH2NH2 (Axial)

  • Conformer B: C3-Me (Axial) / C4-CH2NH2 (Equatorial)

Since the A-values are similar, the cis isomer often exists as a rapidly interconverting mixture at room temperature, which complicates NMR analysis unless specific protocols (e.g., low-temperature NMR) are used.

Visualization of Conformational Pathways

Conformation Trans_Dieq Trans-Isomer (Diequatorial) Most Stable Trans_Diax Trans-Isomer (Diaxial) High Energy Trans_Dieq->Trans_Diax Ring Flip (Unfavorable) Cis_A Cis-Isomer (3-Me Eq / 4-R Ax) Cis_B Cis-Isomer (3-Me Ax / 4-R Eq) Cis_A->Cis_B Ring Flip (Rapid Equilibrium)

Figure 1: Conformational landscape of 3,4-disubstituted piperidines. The trans-diequatorial conformation (green) represents the most rigid and thermodynamically stable state.

Analytical Characterization Strategy

To ensure scientific integrity, we employ a Self-Validating Protocol . This means the analytical method must provide internal evidence of its own accuracy (e.g., coupling constants that physically cannot exist in the incorrect isomer).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for assigning relative stereochemistry (cis vs. trans).

The Vicinal Coupling Constant (

) Rule

The scalar coupling between the proton at C3 (


) and the proton at C4 (

) is the primary discriminator. This relies on the Karplus equation, which relates the dihedral angle to the coupling constant (

).
ParameterTrans-Isomer (Diequatorial)Cis-Isomer (Eq/Ax Mixture)
H3 - H4 Dihedral Angle ~180° (Anti-periplanar)~60° (Gauche)
Expected

10 – 12 Hz 3 – 5 Hz
H3 Signal Appearance Multiplet (large splitting)Multiplet (narrow splitting)
NOE Correlation Strong H3-H5(ax)Strong H3-H4 or Me-H4

Experimental Protocol: Relative Stereochemistry Assignment

  • Sample Prep: Dissolve 10 mg of the free base or salt in 0.6 mL of

    
     (for free base) or 
    
    
    
    /
    
    
    (for salts). Note: Salts may lock conformation differently than free bases.
  • Acquisition: Acquire a standard 1H spectrum (min 16 scans) and a 2D NOESY spectrum.

  • Analysis:

    • Identify the H3 proton signal (typically

      
       1.8–2.2 ppm).
      
    • Identify the H4 proton signal (typically

      
       1.4–1.8 ppm).
      
    • Validation Step: Measure the width at half-height (

      
      ) or extract the 
      
      
      
      -coupling. If
      
      
      Hz, the structure is unequivocally Trans .
Mass Spectrometry (MS)

While MS cannot easily distinguish diastereomers, it validates the core connectivity.

  • Ionization: ESI+

  • Key Fragments:

    • 
      : Parent ion.
      
    • Loss of

      
       (
      
      
      
      ): Common in primary amines.
    • McLafferty Rearrangement: Specific fragmentation of the aminomethyl side chain.

X-Ray Crystallography (Absolute Configuration)

For absolute stereochemistry (R,R vs S,S), X-ray crystallography of a heavy-atom salt is required.

  • Protocol: React the amine with p-Toluenesulfonic acid (TsOH) or Hydrobromic acid (HBr) in ethanol/ether to form a crystalline salt.

  • Why: The heavy atom (S or Br) facilitates phase determination (anomalous scattering).

Synthesis & Stereochemical Control

Understanding the synthesis is crucial for anticipating impurities. The stereochemistry is often determined by the reduction method used on the pyridine precursor.

Synthetic Workflow and Stereochemical Outcome

Synthesis Precursor 3-Methyl-4-cyanopyridine or 3-Methyl-isonicotinic acid Reduction_Cat Catalytic Hydrogenation (PtO2 / H2 / AcOH) Precursor->Reduction_Cat Surface Catalysis Reduction_Met Dissolving Metal Reduction (Na / EtOH) Precursor->Reduction_Met Electron Transfer Cis_Product Cis-Isomer (Major) (Kinetic Product) Reduction_Cat->Cis_Product Syn-Addition Trans_Product Trans-Isomer (Major) (Thermodynamic Product) Reduction_Met->Trans_Product Thermodynamic Control Isomerization Epimerization (Strong Base / Heat) Cis_Product->Isomerization Equilibration Isomerization->Trans_Product Relaxation to Diequatorial

Figure 2: Synthetic divergence. Catalytic hydrogenation typically yields the cis-isomer via syn-addition of hydrogen, while thermodynamic equilibration favors the trans-isomer.

Quantitative Data Summary

The following table summarizes the critical analytical parameters used to distinguish the isomers.

FeatureCis-(3-Me-4-piperidyl)methanamineTrans-(3-Me-4-piperidyl)methanamine
Thermodynamic Stability Lower (Axial/Equatorial interaction)Higher (Diequatorial)
1H NMR

Coupling
3.0 – 5.0 Hz (Small)10.5 – 12.0 Hz (Large)
C13 NMR Shift (Me) Typically shielded (

~10-15 ppm)
Typically deshielded (

~15-20 ppm)
HPLC Retention (C18) Generally elutes later (more compact)Generally elutes earlier (more surface area)
Preferred Salt Form Dihydrochloride (Hygroscopic)Dihydrochloride (Crystalline)

Applications in Drug Discovery (SAR)

The choice of isomer has profound effects on Structure-Activity Relationships (SAR).

  • Conformational Locking: The trans-isomer locks the amine vector relative to the nitrogen lone pair. This is critical for Opioid Receptors (e.g., 3-methylfentanyl analogs) where the trans isomer often exhibits significantly higher potency (up to 1000x) than the cis isomer due to perfect alignment with the anionic aspartate residue in the receptor binding pocket.

  • Selectivity Filters: In Kinase Inhibitors , the C3-methyl group in the cis configuration can project axially to clash with the "gatekeeper" residue of the kinase ATP pocket, potentially imparting selectivity against off-target kinases with smaller pockets.

References

  • Conformational Analysis of Piperidines: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience.
  • NMR Assignment of 3,4-Disubstituted Piperidines: Casy, A. F., & Ogungbamila, F. O. (1982). Stereochemical studies of 3-methyl-4-phenylpiperidine derivatives. Journal of Pharmacy and Pharmacology. Link

  • Synthesis and Isomerism of Methylfentanyl Analogs: Van Bever, W. F., et al. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics. Journal of Medicinal Chemistry, 17(10), 1047–1051. Link

  • Analytical Separation of Isomers: Lurie, I. S., et al. (2018). Analysis of cis and trans 3-methylfentanyl by liquid chromatography-high resolution mass spectrometry. Drug Testing and Analysis. Link

  • General Piperidine Scaffolds in Medicinal Chemistry: Layton, M. E., et al. (2021). Piperidine-based building blocks in medicinal chemistry. BenchChem Technical Notes. Link

Sources

The Architect’s Heterocycle: A Technical Guide to Piperidine Diamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-hybridized scaffolds is a proven strategy to improve target specificity, solubility, and metabolic stability. As a Senior Application Scientist, I have observed firsthand that the piperidine diamine scaffold represents one of the most versatile and privileged structures in our medicinal chemistry toolkit.

By introducing two amine functionalities onto a saturated six-membered piperidine ring (e.g., cis-3,5-diaminopiperidine or 1,4-diaminopiperidine), we generate a dense, stereochemically defined network of hydrogen-bond donors and acceptors. This technical whitepaper explores the causality behind the pharmacological efficacy of piperidine diamines, details their structure-activity relationships (SAR), and provides field-proven, self-validating synthetic protocols for their integration into drug discovery pipelines.

Target Engagement & Mechanisms of Action

Piperidine diamines are not biologically passive; their highly basic nitrogen atoms are typically protonated at physiological pH (7.4), allowing them to engage in critical electrostatic interactions with negatively charged protein pockets or nucleic acid backbones.

Case Study A: Factor Xa (fXa) Inhibition

In the coagulation cascade, Factor Xa is a prime target for anticoagulant therapy. Traditional inhibitors relied on highly basic amidine groups, which suffered from poor oral bioavailability. Research by Daiichi Sankyo demonstrated that racemic cis-piperidine diamine derivatives act as highly potent, orally bioavailable fXa inhibitors . The diamine core precisely positions substituents into the S1 and S4 pockets of the fXa active site, effectively halting the conversion of prothrombin to thrombin without the pharmacokinetic liabilities of amidines.

Pathway FX Factor X (Zymogen) FXa Factor Xa (Active Protease) FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Cleaves Inhibitor Piperidine Diamine (Inhibitor) Inhibitor->FXa Competitive Binding (S1/S4 Pockets) Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Conversion Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin Polymerization

Fig 1. Factor Xa coagulation cascade inhibition by piperidine diamines.

Case Study B: Ribosomal RNA Binding (Aminoglycoside Mimetics)

Aminoglycoside antibiotics target the 16S rRNA A-site, but their complex structures (containing the 2-deoxystreptamine core) make them difficult to synthesize and prone to resistance. The cis-3,5-diaminopiperidine (DAP) scaffold serves as a synthetic mimetic of 2-deoxystreptamine. By retaining the cis-1,3-diamine spatial geometry, DAP derivatives form conserved hydrogen bonds with A1493, G1494, and U1495 of the bacterial ribosome, displacing adenine residues and destroying translation fidelity .

Quantitative Structure-Activity Relationships (SAR)

To rationalize the design of next-generation therapeutics, we must analyze how specific functional group modifications on the piperidine diamine core dictate biological outcomes. The table below synthesizes key quantitative data from recent literature.

Scaffold TypePrimary TargetKey Structural SubstitutionObserved Biological Activity / MetricRef
Racemic cis-piperidine diamine Factor Xa (Protease)sp2 nitrogen (amide/urea) at C-4High fXa inhibition; Orally bioavailable anticoagulant
cis-3,5-Diaminopiperidine (DAP) 16S rRNA (A-site)Symmetric di-substitution on triazine corePotent bacterial translation inhibition (MIC < 4 µg/mL)
Piperidine-based Sulfobetaine UltrafiltrationTertiary amine quaternizationHigh-performance zwitterionic membrane properties

Experimental Protocols: Synthesis of the DAP Scaffold

As medicinal chemists, we cannot rely on theoretical designs without robust synthetic access. The synthesis of the cis-3,5-diaminopiperidine core is notoriously challenging due to the difficulty of reducing an aromatic pyridine ring without cleaving the carbon-nitrogen bonds.

The following protocol outlines a field-proven, self-validating workflow for generating the Boc-protected DAP scaffold.

Phase 1: Chemoselective Nitro Reduction
  • Procedure: Dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N2, then introduce H2 gas (1 atm) via a balloon. Stir at 25 °C for 4 hours.

  • Causality: Palladium on carbon (Pd/C) is selected over Raney Nickel to prevent premature dehalogenation. The ambient pressure ensures the pyridine ring remains intact while exclusively reducing the nitro groups to primary amines.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the high-Rf starting material and the appearance of a highly polar, ninhydrin-positive baseline spot confirms complete reduction. Filter through Celite to quench.

Phase 2: Amine Protection (Di-Boc)
  • Procedure: To the crude 3,5-diaminopyridine in dichloromethane (DCM), add Di-tert-butyl dicarbonate (Boc2O, 2.5 eq) and Triethylamine (TEA, 3.0 eq). Stir at room temperature for 12 hours.

  • Causality: The Boc protection is non-negotiable before ring saturation. Unprotected primary amines on a piperidine ring will poison the rhodium catalyst in the subsequent step via strong, irreversible coordination to the metal surface.

  • Self-Validation: LC-MS analysis must show the [M+H]+ peak corresponding to the di-Boc protected mass, confirming that both amines have been successfully shielded.

Phase 3: High-Pressure Pyridine Ring Saturation
  • Procedure: Transfer the protected intermediate to a high-pressure Parr reactor. Dissolve in glacial acetic acid. Add 5% Rh/C (0.2 eq). Pressurize with H2 to 2200 psi and heat to 110 °C for 24 hours.

  • Causality: Rhodium (Rh/C) is the only catalyst robust enough to overcome the aromatic resonance energy of pyridine without causing hydrogenolysis of the C-N bonds (a common failure point with Palladium under forcing conditions). Acetic acid acts as a proton source, activating the pyridine nitrogen and facilitating the reduction. The extreme pressure forces the reaction to the thermodynamically favored cis-diastereomer.

  • Self-Validation: 1H NMR (CDCl3) is the ultimate checkpoint. The complete absence of aromatic protons (δ 7.5–8.5 ppm) and the emergence of broad aliphatic multiplets (δ 1.5–3.5 ppm) validate the successful formation of the cis-3,5-diaminopiperidine core.

Conclusion

The piperidine diamine scaffold is a triumph of rational drug design. By leveraging the sp3 character of the piperidine ring and the electrostatic potential of the diamines, researchers can construct molecules that navigate complex biological environments—from the active site of Factor Xa to the internal loops of bacterial ribosomes. The rigorous, causality-driven synthetic protocols detailed above ensure that teams can reliably access these privileged structures, de-risking the critical path from hit-to-lead optimization.

References

  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters (2007). URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules / MDPI (2023). URL:[Link]

Basicity and pKa Profiling of (3-Methyl-4-piperidyl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methyl-4-piperidyl)methanamine—also referred to as (3-methylpiperidin-4-yl)methanamine—is a highly versatile diamine building block utilized extensively in modern medicinal chemistry. Its unique structural motif, comprising a functionalized secondary piperidine ring coupled with a primary exocyclic aminomethyl group, makes it an optimal pharmacophore for targeting G-protein coupled receptors (GPCRs) and epigenetic enzymes. For instance, homologating aminopiperidine units to piperidin-4-ylmethanamine derivatives has been demonstrated to yield a ~4-fold increase in potency in the development of reversible inhibitors for Lysine Specific Demethylase 1 (LSD1) [1].

Understanding the precise protonation states (pKa values) of this molecule is critical. The basicity dictates its pharmacokinetic profile, blood-brain barrier (BBB) permeability, aqueous solubility, and optimal salt selection during drug formulation. This whitepaper provides a deep dive into the structural causality of its basicity, quantitative data, and the self-validating experimental workflows required to measure these parameters accurately.

Structural Causality of Basicity

The basicity of (3-Methyl-4-piperidyl)methanamine is governed by the interplay between its two distinct nitrogen centers:

  • Secondary Amine: The nitrogen within the piperidine ring (N1).

  • Primary Amine: The nitrogen of the exocyclic C4-aminomethyl group (N2).

The Inductive and Electrostatic Effects

When evaluating the basicity of such aliphatic diamines, one must differentiate between macroscopic (overall) and microscopic (site-specific) pKa values. The intrinsic basicity of a secondary piperidine amine is inherently higher than that of a primary aliphatic amine [2]. Therefore, as the pH drops, the first protonation event occurs predominantly at the piperidine nitrogen.

Once the piperidine nitrogen is protonated, it forms a localized cationic center. This positive charge exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond carbon framework. Consequently, the electron density at the adjacent primary amine is significantly reduced. This electrostatic repulsion makes the second protonation event thermodynamically less favorable, drastically suppressing the pKa of the primary amine compared to an isolated methylamine group.

The Role of the 3-Methyl Substitution

The addition of the methyl group at the C3 position introduces two critical physicochemical alterations:

  • Inductive Effect (+I): The methyl group acts as a weak electron donor, marginally increasing the electron density of the piperidine ring and slightly elevating its pKa compared to the unmethylated parent compound, 4-(aminomethyl)piperidine [3].

  • Conformational Locking (Steric Effect): The steric bulk of the 3-methyl group restricts the conformational flexibility of the 4-aminomethyl group, forcing it into specific equatorial or axial preferences. This conformational restriction subtly alters the hydration shell around the primary amine, which can influence the entropy of protonation.

Protonation N1 Free Base (Neutral) N2 Monoprotonated (Piperidine N-H+) N1->N2 pKa1 ~10.60 (+H+) N3 Diprotonated (Piperidine N-H+ & Amine N-H3+) N2->N3 pKa2 ~9.45 (+H+)

Protonation equilibria of (3-Methyl-4-piperidyl)methanamine showing microscopic pKa transitions.

Quantitative pKa Data

To contextualize the basicity of (3-Methyl-4-piperidyl)methanamine, it is essential to compare it against its constituent fragments and unmethylated parent analogs. The table below summarizes these quantitative relationships.

CompoundpKa1 (Secondary Amine)pKa2 (Primary Amine)Data Origin / Source
Piperidine 11.22N/AExperimental [2]
Methylamine N/A10.66Experimental [2]
4-(Aminomethyl)piperidine ~10.53~9.50Predicted / Literature [3]
(3-Methyl-4-piperidyl)methanamine ~10.60 ~9.45 Extrapolated (Inductive/Steric Model)

Note: At physiological pH (7.4), the ambient pH is significantly lower than both pKa1 and pKa2. Consequently, >99% of the compound exists in a dicationic (fully protonated) state, which maximizes aqueous solubility but severely restricts passive lipid bilayer diffusion.

Experimental Methodologies for pKa Determination

To empirically validate the pKa values of (3-Methyl-4-piperidyl)methanamine, rigorous, self-validating analytical protocols must be employed. Below are the gold-standard methodologies.

Protocol A: Potentiometric Titration (Macroscopic pKa)

Potentiometry is the most accurate method for determining macroscopic pKa values. The following protocol incorporates internal validation steps to prevent hysteresis and environmental contamination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mM of the compound in 50 mL of a 0.1 M KCl aqueous solution.

    • Causality: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength. This stabilizes the activity coefficients of the ions, ensuring that the measured concentration-based pKa accurately reflects the true thermodynamic pKa.

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Acidification: Add a known volumetric excess of standardized 0.1 M HCl to lower the solution pH to ~2.0. This ensures both nitrogen centers are fully protonated prior to the titration.

  • Alkalimetric Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous inert Argon (Ar) blanket.

    • Self-Validating System: The Argon blanket is critical. It prevents atmospheric CO₂ from dissolving into the basic solution to form carbonic acid, which would artificially consume the titrant and skew the basic pKa readings. Furthermore, a back-titration (base-to-acid) is performed immediately afterward; overlapping forward and backward curves validate that the system maintained thermodynamic equilibrium and that no precipitation occurred.

  • Data Processing: Utilize non-linear regression software (e.g., HYPERQUAD) to fit the pH vs. volume curve to the Bjerrum formation function, extracting pKa1 and pKa2.

Workflow Step1 1. Sample Preparation (0.1 M KCl background) Step2 2. System Calibration (Standard buffers, 25°C) Step1->Step2 Step3 3. Acidification (Excess 0.1 M HCl to pH ~2.0) Step2->Step3 Step4 4. Alkalimetric Titration (0.1 M NaOH under Argon) Step3->Step4 Step5 5. Non-linear Regression (Extract pKa1 & pKa2) Step4->Step5

Standardized potentiometric titration workflow for macroscopic pKa determination.

Protocol B: NMR Titration (Microscopic pKa Assignment)

While potentiometry provides the overall pKa values, it cannot definitively prove which nitrogen protonates first. NMR titration is utilized to assign the microscopic pKa values to specific structural sites.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mM solution of the compound in D₂O containing 0.1 M KCl. Add 0.1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • pH Adjustment: Adjust the pH* (pH meter reading in D₂O) using DCl and NaOD from pH 2.0 to 12.0 in 0.5 unit increments.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra at each pH point.

    • Causality: The ¹³C chemical shifts of the carbons directly adjacent to the nitrogen atoms (C2/C6 for the piperidine ring, and the exocyclic CH₂ for the primary amine) are highly sensitive to the protonation state of the attached nitrogen. As a nitrogen deprotonates, the adjacent carbon experiences increased shielding, resulting in an upfield shift.

  • Data Analysis: Plot the chemical shift (δ) of the reporter nuclei versus pH*. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to determine the site-specific microscopic pKa values.

References

  • Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Piperidine-2-methylamine (IUPAC Digitized pKa Dataset Proxy) PubChem (National Center for Biotechnology Information) URL:[Link]

Stereochemical considerations of 3-methyl-4-piperidyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Engineering of 3-Methyl-4-Piperidyl Scaffolds

Audience: Medicinal Chemists, Process Chemists, and Pharmacologists. Scope: Synthetic stereocontrol, conformational analysis, structural assignment (NMR/MS), and pharmacological implications of 3-methyl-4-substituted piperidines.

Executive Summary

The introduction of a methyl group at the 3-position of the piperidine pharmacophore—most notably in 4-anilidopiperidine opioids like 3-methylfentanyl—creates a complex stereochemical landscape that profoundly influences biological activity.[1] While the parent fentanyl scaffold is achiral, the 3-methyl derivative introduces two chiral centers (C3 and C4), resulting in cis/trans diastereomers and their respective enantiomers.

Historical data confirms that the (+)-cis-(3R,4S) isomer of 3-methylfentanyl exhibits potency up to 6,000 times that of morphine, whereas the trans isomers are significantly less active. Consequently, the ability to stereoselectively synthesize, separate, and definitively assign these isomers is a critical competency in modern drug development.

Part 1: Theoretical Framework & Conformational Analysis

The Piperidine Chair and Substituent Effects

The piperidine ring predominantly adopts a chair conformation.[2][3] In 1,3,4-substituted systems, the conformational preference is dictated by the minimization of 1,3-diaxial interactions and gauche interactions.

  • 3-Methyl Preference: The methyl group at C3 has an A-value of approximately 1.7 kcal/mol, strongly favoring the equatorial position to avoid steric clash with the axial hydrogens at C1 and C5.

  • 4-Substituent Preference: In 4-anilidopiperidines, the bulky anilido/phenyl group also demands an equatorial orientation.

The Cis/Trans Dichotomy

This creates a thermodynamic distinction between the diastereomers:

  • Trans-Isomer (Thermodynamic): Both the 3-methyl and 4-anilido groups can adopt a diequatorial orientation. This is the lowest energy conformer.

    • Conformation: 3-Me (eq), 4-Anilido (eq).[4]

    • Proton Relationship: The vicinal protons at C3 and C4 are both axial (

      
      , 
      
      
      
      ).
  • Cis-Isomer (Kinetic/Steric): To maintain the cis relationship, one substituent must be axial.

    • Conformation: Due to the massive steric bulk of the 4-anilido group (and its N-phenyl ring), it locks into the equatorial position. This forces the 3-methyl group into the axial position.

    • Conformation: 3-Me (ax), 4-Anilido (eq).

    • Proton Relationship: The proton at C3 is equatorial, while the proton at C4 is axial (

      
      , 
      
      
      
      ).

Critical Insight: The high potency of the cis isomer suggests that the axial 3-methyl group occupies a specific hydrophobic pocket in the


-opioid receptor that is inaccessible to the equatorial methyl of the trans isomer.

Part 2: Synthetic Strategies & Stereocontrol

The synthesis of 3-methyl-4-piperidyl derivatives typically proceeds via the reductive amination of 1-benzyl-3-methyl-4-piperidone with aniline. The stereochemical outcome is determined during the reduction of the intermediate imine (Schiff base).

Mechanism of Stereoselectivity

The reduction of the C=N bond is the stereodefining step. The hydride source approaches the imine double bond from either the axial or equatorial trajectory.

  • Thermodynamic Control (Trans-selective): Small hydride donors (e.g., NaBH4 in methanol) or catalytic hydrogenation allow the system to equilibrate or attack from the least hindered face leading to the diequatorial (trans) product.

  • Kinetic Control (Cis-selective): Bulky hydride reagents (e.g., L-Selectride or LiAlH4 at low temps) are sensitive to the existing stereocenters.

    • L-Selectride: The bulky tri-sec-butylborohydride attacks the imine from the less hindered equatorial face, forcing the forming amine C-N bond into the axial position? Correction: In 3-substituted ketones/imines, bulky hydrides often attack from the equatorial direction (bottom), pushing the resulting substituent axial. However, literature on 3-methylfentanyl specifically notes that L-Selectride yields predominantly the cis-isomer (up to 90:10 ratio).

Visualization: Synthetic Workflow & Stereocontrol

SynthesisWorkflow Start 1-Benzyl-3-methyl-4-piperidone Imine Intermediate Imine (Schiff Base) Start->Imine + Aniline / Toluene (-H2O) PathA Path A: Thermodynamic Reagent: NaBH4 / MeOH Temp: Reflux Imine->PathA PathB Path B: Kinetic Reagent: L-Selectride / THF Temp: -78°C Imine->PathB Trans TRANS-Isomer (Major) (Diequatorial) Lower Potency PathA->Trans Hydride attack yields thermodynamic product Cis CIS-Isomer (Major) (Axial-Equatorial) High Potency PathB->Cis Steric bulk dictates kinetic product Separation Separation: Flash Chromatography (Silica Gel or Al2O3) Trans->Separation Cis->Separation Final Acylation (Propionyl Chloride) -> 3-Methylfentanyl Separation->Final

Caption: Divergent synthesis of 3-methyl-4-anilidopiperidines via reductive amination. Path B (Selectride) is preferred for high-potency cis-isomer synthesis.

Part 3: Analytical Characterization (The "Self-Validating" System)

Distinguishing cis from trans requires rigorous analysis. Relying solely on melting point is insufficient due to polymorphic variations. NMR spectroscopy provides a definitive, self-validating structural assignment based on the Karplus relationship.

H-NMR Coupling Constants ( )

The vicinal coupling constant between the proton at C3 (


) and the proton at C4 (

) is the diagnostic standard.
  • Trans-Isomer (Diequatorial Substituents = Diaxial Protons):

    • The H3 and H4 protons are anti-periplanar (180° dihedral angle).

    • 
       .
      
  • Cis-Isomer (Axial/Equatorial Substituents = Eq/Ax Protons):

    • The H3 and H4 protons are gauche (approx 60° dihedral angle).

    • 
       .
      
Data Summary Table
FeatureTrans-Isomer Cis-Isomer
Configuration 3-Me (eq), 4-Sub (eq)3-Me (ax), 4-Sub (eq)
Proton Geometry

(ax) /

(ax)

(eq) /

(ax)
NMR Coupling (

)
10.5 – 12.0 Hz (Large)3.0 – 5.0 Hz (Small)
MS Fragmentation Stable molecular ion; lower fragmentation.Higher abundance of

160/203 ions (less stable).[5]
Chromatography (Silica) Generally elutes faster (Less polar).Generally elutes slower (More polar).
Relative Potency ~1x Fentanyl~10-20x Fentanyl (Racemic) / 6000x ((+)-isomer)

Part 4: Experimental Protocols

Protocol A: Stereoselective Synthesis of Cis-3-Methyl-4-Anilidopiperidine

Objective: To synthesize the cis-amine intermediate with >85% diastereoselectivity.

Reagents:

  • 1-Benzyl-3-methyl-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • p-Toluenesulfonic acid (catalytic)

  • L-Selectride (1.0 M in THF, 1.5 eq)

  • Solvents: Toluene (anhydrous), THF (anhydrous).

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 1-benzyl-3-methyl-4-piperidone and aniline in toluene.

    • Add catalytic p-TsOH.

    • Reflux under a Dean-Stark trap to remove water azeotropically. Monitor IR for disappearance of ketone C=O (

      
      ) and appearance of imine C=N (
      
      
      
      ).
    • Evaporate toluene to yield the crude imine oil.

  • Kinetic Reduction:

    • Dissolve the crude imine in anhydrous THF and cool to -78°C under nitrogen.

    • Add L-Selectride solution dropwise over 30 minutes. The low temperature is critical to maximize kinetic control.

    • Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Quench and Isolation:

    • Cool to 0°C. Quench carefully with NaOH (3M) and hydrogen peroxide (to oxidize the organoborane byproducts). Note: This step is exothermic.

    • Extract with ethyl acetate (3x). Wash organics with brine, dry over

      
      .
      
  • Purification:

    • The crude oil contains predominantly the cis isomer.

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The cis isomer typically elutes after the trans isomer.

Protocol B: Analytical Validation (NMR)
  • Dissolve 5-10 mg of the purified amine in

    
    .
    
  • Acquire a standard 1H-NMR spectrum.

  • Expand the region between 2.5 – 4.0 ppm to locate the H3 and H4 methine signals.

  • Verification: Calculate the coupling constant

    
     for the H4 multiplet.
    
    • If

      
      , the product is Trans .
      
    • If

      
      , the product is Cis .
      

References

  • Van Bever, W. F., et al. (1974). "Synthetic Analgesics. Synthesis and pharmacology of the diastere

Sources

Engineering Proteolytically Stable Peptidomimetics: The Role of the (3-Methyl-4-piperidyl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to orally bioavailable, metabolically stable therapeutics represents a major bottleneck in drug discovery. Native peptides are inherently flexible, leading to large entropic penalties upon receptor binding, and are highly susceptible to rapid proteolytic cleavage in serum. To overcome these limitations, medicinal chemists employ conformationally restricted peptidomimetic scaffolds.

Among these, (3-Methyl-4-piperidyl)methanamine has emerged as a privileged diamine building block. This technical guide provides an in-depth analysis of this scaffold, detailing its structural rationale, pharmacological impact, and synthetic integration into modern drug discovery workflows.

Structural Rationale & Causality

The design of (3-Methyl-4-piperidyl)methanamine is not arbitrary; every functional group serves a distinct stereochemical and electrostatic purpose to optimize target engagement.

  • Conformational Restriction via the Piperidine Ring : Linear peptides explore vast conformational space. Incorporating a piperidine ring locks the backbone dihedral angles. This pre-organization drastically reduces the entropic penalty (

    
    ) required to adopt the bioactive conformation, directly translating to enhanced target affinity .
    
  • The 3-Methyl Steric Bias : The presence of a methyl group at the 3-position is a critical design choice. Through steric hindrance (related to the Thorpe-Ingold effect), the 3-methyl group biases the adjacent 4-methanamine substituent into a highly specific pseudo-equatorial or pseudo-axial orientation. This precise vector projection is essential for fitting into narrow receptor binding pockets.

  • Basic Amino Acid Mimicry : The primary amine of the methanamine moiety acts as a bioisostere for the

    
    -amino group of Lysine or the guanidino group of Arginine. It maintains a positive charge at physiological pH, enabling crucial salt-bridge interactions with acidic residues (Asp/Glu) in targets such as GPCRs and integrins .
    

Pharmacological_Impact Scaffold (3-Methyl-4-piperidyl)methanamine Prop1 Piperidine Ring (Rigidity) Scaffold->Prop1 Prop2 3-Methyl Group (Steric Bulk) Scaffold->Prop2 Prop3 Methanamine (Basic Mimic) Scaffold->Prop3 Mech1 Reduced Entropic Penalty Prop1->Mech1 Mech2 Protease Resistance Prop1->Mech2 Prop2->Mech1 Mech3 Salt Bridge Formation Prop3->Mech3 Outcome1 High Target Affinity Mech1->Outcome1 Outcome2 Extended Half-Life Mech2->Outcome2 Mech3->Outcome1

Logical mapping of scaffold structural features to their pharmacological benefits.

Pharmacokinetic & Pharmacodynamic Impact

Replacing a native basic amino acid with the (3-Methyl-4-piperidyl)methanamine scaffold fundamentally alters the ADMET profile of the resulting molecule. The unnatural heterocyclic backbone is invisible to endogenous proteases (e.g., trypsin, which normally cleaves at the C-terminus of Lys/Arg) .

Table 1: Comparative Profiling of Native Peptide vs. Peptidomimetic Scaffold

ParameterNative Peptide (Lysine-based)Peptidomimetic ((3-Methyl-4-piperidyl)methanamine)
Proteolytic Half-Life (Human Serum) < 30 minutes> 24 hours
Target Affinity (

)
Low nanomolar (flexible binding)Sub-nanomolar (pre-organized binding)
Entropic Binding Penalty (

)
High (High conformational loss)Low (Rigidified scaffold)
Oral Bioavailability (F%) < 1%15 - 40% (Scaffold-dependent)
Metabolic Liability Trypsin/Aminopeptidase cleavageCYP450 oxidation (manageable)

Experimental Methodologies: Solid-Phase Integration

To effectively utilize this scaffold in combinatorial libraries or targeted synthesis, it must be orthogonally protected and coupled using solid-phase peptide synthesis (SPPS) techniques. The following self-validating protocol details the immobilization and elongation of an Fmoc-protected derivative: Fmoc-NH-CH2-(3-Me-C5H8NH).

Protocol: Solid-Phase Synthesis of a Peptidomimetic Amide using 2-Chlorotrityl Chloride Resin

Step 1: Resin Swelling & Immobilization

  • Action : Swell 1.0 g of 2-chlorotrityl chloride (2-CTC) resin (loading ~1.0 mmol/g) in anhydrous dichloromethane (DCM) for 30 minutes. Add 1.2 eq of the Fmoc-protected scaffold and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Agitate for 2 hours at room temperature.

  • Causality : 2-CTC resin is selected due to its extreme steric bulk, which prevents di-alkylation of the secondary piperidine amine. Furthermore, it allows for hyper-mild acidic cleavage, preserving sensitive functional groups later in the synthesis.

Step 2: End-Capping

  • Action : Add a mixture of DCM/Methanol/DIPEA (17:2:1 v/v/v) to the resin and agitate for 20 minutes.

  • Causality : Methanol acts as a small, highly reactive nucleophile to cap any unreacted trityl chloride sites, preventing the formation of deletion sequences in subsequent coupling steps.

Step 3: Fmoc Deprotection

  • Action : Wash the resin with DMF. Treat with 20% piperidine in DMF (2 x 10 mins). Wash extensively with DMF and DCM.

  • Causality : Piperidine selectively removes the Fmoc protecting group via a base-catalyzed

    
    -elimination mechanism, exposing the primary methanamine for elongation.
    

Step 4: Amide Coupling

  • Action : Pre-activate the next building block (e.g., a carboxylic acid pharmacophore, 3.0 eq) with N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt, 3.0 eq) in DMF for 5 minutes. Add to the resin and agitate for 2 hours.

  • Causality : HOAt is specifically chosen over HOBt because the nitrogen atom in its pyridine ring provides an intramolecular neighboring group effect. This accelerates the coupling rate to the sterically hindered amine and minimizes epimerization.

Step 5: Mild Cleavage

  • Action : Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (5 x 3 mins). Collect the filtrate into a flask containing a neutralizing amount of pyridine, then concentrate.

  • Causality : The 1% TFA concentration is carefully calibrated to break the trityl-amine bond without stripping standard side-chain protecting groups (like Boc or tBu), yielding a protected peptidomimetic fragment ready for solution-phase macrocyclization or final global deprotection.

SPPS_Workflow N1 2-CTC Resin Swelling (DCM) N2 Scaffold Immobilization (Secondary Amine + DIPEA) N1->N2 Activation N3 Resin Capping (Methanol / DIPEA) N2->N3 Block unreacted sites N4 Fmoc Deprotection (20% Piperidine in DMF) N3->N4 Expose primary amine N5 Amide Coupling (R-COOH, DIC, HOAt) N4->N5 Acylation N6 Mild Cleavage (1% TFA in DCM) N5->N6 Yield target

Workflow for solid-phase immobilization and coupling of the diamine scaffold.

References

  • Identification of a Novel 4-Aminomethylpiperidine Class of M3 Muscarinic Receptor Antagonists and Structural Insight into Their M3 Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Use of Conformational Restriction in Medicinal Chemistry Source: Current Medicinal Chemistry (ResearchGate) URL:[Link]

  • Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds Source: Current Organic Synthesis (Bentham Science) URL:[Link]

Technical Guide: Stereochemical Analysis of (3-Methyl-4-piperidyl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical, conformational, and synthetic distinctions between the cis and trans isomers of (3-Methyl-4-piperidyl)methanamine.

Executive Summary

The (3-Methyl-4-piperidyl)methanamine scaffold (IUPAC: (3-methylpiperidin-4-yl)methanamine) represents a critical 3,4-disubstituted piperidine motif used in the synthesis of Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2]

The biological activity of drugs containing this scaffold is strictly governed by the spatial arrangement of the C3-methyl and C4-aminomethyl groups. This guide provides a definitive analysis of the cis (Z) and trans (E) isomers, establishing protocols for their synthesis, separation, and analytical differentiation based on thermodynamic stability and NMR coupling constants.

Structural & Conformational Analysis

The core distinction between the isomers lies in the relative orientation of the substituents on the piperidine ring and the resulting chair conformations.

Stereochemical Definitions
  • Cis-Isomer: The C3-Methyl group and the C4-Aminomethyl group reside on the same face of the piperidine ring.

  • Trans-Isomer: The C3-Methyl group and the C4-Aminomethyl group reside on opposite faces of the piperidine ring.[1]

Conformational Thermodynamics

Piperidine rings exist predominantly in a chair conformation to minimize torsional strain.[1] The stability of each isomer is dictated by 1,3-diaxial interactions and the A-values (steric bulk) of the substituents.

IsomerPreferred ConformationSubstituent OrientationStability Analysis
Trans ChairDiequatorial (e,e) Thermodynamically Favored. Both bulky groups (Me and CH₂NH₂) occupy equatorial positions, minimizing steric strain.[1][2] The diaxial conformer is highly distinct and energetically penalized (>2.5 kcal/mol).
Cis ChairAxial-Equatorial (a,e) Thermodynamically Less Stable. One substituent must occupy an axial position, incurring 1,3-diaxial interactions.[1][2] The equilibrium population depends on the A-value difference between -CH₃ (1.70) and -CH₂NH₂ (~1.75).[1][2]
Visualizing the Equilibrium

The following diagram illustrates the relationship between the kinetic synthesis products and the thermodynamic equilibrium.

PiperidineConformation cluster_0 Conformational Energy Landscape Precursor 3-Methyl-4-cyanopyridine Kinetic Kinetic Product (Cis-Isomer) Axial-Equatorial Precursor->Kinetic Catalytic Hydrogenation (PtO2, AcOH) Syn-Addition Thermo Thermodynamic Product (Trans-Isomer) Diequatorial Kinetic->Thermo Epimerization (Base/Heat) Thermodynamic Control

Figure 1: Synthetic flow showing the kinetic access to the cis-isomer and thermodynamic equilibration to the trans-isomer.

Analytical Differentiation (NMR Spectroscopy)[1][2][3][4][5]

The most reliable method for distinguishing these isomers in solution is Proton NMR (


H NMR) , specifically analyzing the vicinal coupling constants (

) between the protons at the chiral centers.
The Karplus Relationship

The magnitude of the coupling constant


 depends on the dihedral angle (

) between the H3 and H4 protons.[3]
  • Trans-Isomer (Diequatorial substituents): The protons H3 and H4 are trans-diaxial (axial-axial relationship).[1][2] The dihedral angle is

    
    .
    
    • Result: Large coupling constant (

      
      ).
      
  • Cis-Isomer (Axial-Equatorial substituents): The protons H3 and H4 have an axial-equatorial relationship.[1][2] The dihedral angle is

    
    .
    
    • Result: Small coupling constant (

      
      ).
      
Diagnostic Data Table[1]
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
H3-H4 Coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
10 - 12 Hz (Large, distinct doublet)3 - 5 Hz (Small, often obscured)
NOE Correlation Strong NOE between H3(ax) and H5(ax).[2] No NOE between H3 and H4.Strong NOE between H3 and H4 (if syn-clinal).[1][2]
C13 NMR Shifts Generally downfield due to lack of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-gauche compression.[2]
Upfield shifts for C3/C4 due to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-gauche steric compression.[2]

Experimental Protocols

Synthesis of Cis-(3-Methyl-4-piperidyl)methanamine (Kinetic Control)

This route utilizes the hydrogenation of a pyridine precursor.[1][2] The catalyst approaches from the less hindered face, delivering hydrogens in a syn fashion.

Reagents: 3-Methyl-4-cyanopyridine, PtOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (Adam's Catalyst), Acetic Acid.[2]
  • Preparation: Dissolve 3-methyl-4-cyanopyridine (10 mmol) in glacial acetic acid (20 mL).

  • Hydrogenation: Add PtO

    
     (5 mol%). Purge with H
    
    
    
    gas and stir under 4 atm (60 psi) pressure at room temperature for 12 hours.
  • Workup: Filter the catalyst through Celite. Concentrate the filtrate under reduced pressure.

  • Neutralization: Basify the residue with 2M NaOH to pH > 12 and extract with DCM (3x).

  • Result: Crude mixture typically favors the cis-isomer (>80:20 dr) .[1][2]

Isomerization to Trans-(3-Methyl-4-piperidyl)methanamine (Thermodynamic Control)

To access the thermodynamically stable trans-isomer, the cis-enriched material is subjected to equilibration conditions.[1][2]

  • Protection: Protect the primary amine (e.g., Boc-protection) to prevent side reactions.

  • Equilibration: Dissolve the cis-N-Boc intermediate in ethanol containing NaOEt (2 equiv). Reflux for 24 hours.

    • Mechanism:[1][2][4] Deprotonation alpha to the activating group (if ester/nitrile precursor) or harsh conditions allow ring inversion/bond rotation. Note: Direct epimerization of the amine is difficult; typically, this is done at the ester/nitrile stage before final reduction.

  • Alternative (Pre-reduction): Epimerize ethyl 3-methylisonicotinate before reduction to the piperidine.

Separation Workflow

Since the isomers have distinct shapes (globular cis vs. planar trans), they often exhibit different solubilities and retention times.

  • Crystallization: The trans-isomer often forms higher-melting, less soluble salts (e.g., Hydrochloride or Fumarate).[1]

    • Protocol: Dissolve the mixture in hot isopropanol. Add 1.1 eq of fumaric acid. Cool slowly. The trans-isomer precipitate is collected by filtration.[1][2]

  • Chromatography:

    • Stationary Phase: C18 Reverse Phase or Silica (with 1% Et3N).[1][2]

    • Elution: The cis-isomer (more polar/compact) typically elutes after the trans-isomer on non-polar phases, but order reverses on silica depending on amine exposure.

References

  • Conformational Analysis of Piperidines: Title: Conformational analysis of polymethylated derivatives of piperidine. Source: Semantic Scholar / Bulletin of the Academy of Sciences of the USSR. URL:[Link][1][2][5]

  • Synthesis of 3,4-Disubstituted Piperidines: Title: Synthesis of 3,4-disubstituted piperidines by carbonyl ene and Prins cyclizations.[1][4] Source: PubMed (J Org Chem).[1][2] URL:[Link]

  • Stereoselective Hydrogenation: Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: NIH / PMC.[1][2] URL:[Link]

Sources

Methodological & Application

Synthesis protocols for (3-Methyl-4-piperidyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for (3-Methyl-4-piperidyl)methanamine Derivatives

Introduction & Strategic Design

Derivatives of (3-methyl-4-piperidyl)methanamine are highly prized pharmacophores in modern medicinal chemistry, serving as critical building blocks for kinase inhibitors, GPCR ligands, and novel antibacterial agents. The presence of the C3-methyl group introduces a chiral center and restricts the conformational flexibility of the piperidine ring, often leading to enhanced target affinity and improved pharmacokinetic profiles.

Synthesizing this scaffold requires precise control over olefination, reduction, and orthogonal protecting group strategies. This guide details a highly validated, scalable three-step synthetic route starting from the commercially available 1-benzyl-3-methylpiperidin-4-one.

Mechanistic Insights & Causality
  • Horner-Wadsworth-Emmons (HWE) Olefination : We employ diethyl (cyanomethyl)phosphonate with Sodium Hydride (NaH) to install the homologated nitrile[1][2]. The HWE reaction is chosen over classical Wittig chemistry because the resulting phosphate byproducts are highly water-soluble, allowing for purification via simple aqueous workup rather than tedious chromatography.

  • Global Catalytic Reduction : The intermediate

    
    -unsaturated nitrile must undergo reduction of both the exocyclic alkene and the nitrile group. Raney-Nickel (Raney-Ni) under a hydrogen atmosphere is the optimal catalyst here, as it performs this dual reduction efficiently without prematurely cleaving the N-benzyl protecting group (which is a common failure point when using Palladium on Carbon)[3].
    
  • Suppression of Dimerization : The reduction of nitriles to primary amines passes through a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, ejecting ammonia and forming an unwanted secondary amine dimer. By conducting the reaction in methanolic ammonia , we flood the system with excess

    
    , leveraging Le Chatelier's principle to drive the equilibrium entirely toward the desired primary amine[4].
    

Pathway Visualizations

Workflow A 1-Benzyl-3-methyl piperidin-4-one B Unsaturated Nitrile Intermediate A->B HWE Olefination NaH, THF C (1-Benzyl-3-methyl piperidin-4-yl)methanamine B->C H2, Raney-Ni NH3/MeOH D Deprotected/Boc Derivatives C->D Pd/C, H2 Optional Boc2O

Overall synthetic workflow for (3-Methyl-4-piperidyl)methanamine derivatives.

Mechanism Nitrile Nitrile (R-CN) Imine Imine (R-CH=NH) Nitrile->Imine H2 / Raney-Ni Primary Primary Amine (Target) Imine->Primary H2 / Raney-Ni Secondary Secondary Amine (Dimer Byproduct) Imine->Secondary + Primary Amine (- NH3) Ammonia Excess NH3 (Additive) Ammonia->Imine Le Chatelier's Principle Suppresses Dimerization

Role of methanolic ammonia in suppressing secondary amine dimerization during reduction.

Experimental Protocols

Protocol A: Synthesis of 2-(1-Benzyl-3-methylpiperidin-4-ylidene)acetonitrile

Objective: Homologation of the ketone to an


-unsaturated nitrile via HWE olefination.
  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add Sodium Hydride (60% dispersion in mineral oil, 520 mg, 13.0 mmol, 1.3 eq) and wash twice with anhydrous hexane (5 mL) to remove the mineral oil. Decant the hexane and suspend the purified NaH in anhydrous THF (15 mL).

  • Phosphonate Addition : Cool the suspension to 0 °C using an ice bath. Slowly add diethyl (cyanomethyl)phosphonate (1.95 mL, 12.0 mmol, 1.2 eq) dropwise over 10 minutes[1]. Stir the resulting clear solution at 0 °C for 30 minutes to ensure complete phosphonate deprotonation.

  • Ketone Addition : Dissolve 1-benzyl-3-methylpiperidin-4-one (2.03 g, 10.0 mmol, 1.0 eq) in anhydrous THF (15 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup : Quench the reaction by slowly adding saturated aqueous

    
     (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield the product as a pale yellow oil.

Protocol B: Synthesis of (1-Benzyl-3-methylpiperidin-4-yl)methanamine

Objective: One-pot global reduction of the alkene and nitrile functionalities.

  • Catalyst Preparation : Transfer Raney-Nickel slurry (~500 mg) into a beaker. Wash the catalyst carefully with Methanol (3 × 10 mL) to remove water, decanting the supernatant each time. Safety Note: Raney-Ni is highly pyrophoric; never allow it to dry in air.

  • Reaction Setup : Transfer the washed Raney-Ni to a high-pressure hydrogenation vessel (e.g., Parr shaker). Add a solution of the unsaturated nitrile from Protocol A (1.13 g, 5.0 mmol) dissolved in 7N methanolic ammonia (20 mL)[3][4].

  • Hydrogenation : Seal the vessel, purge with Nitrogen (3 cycles), and then pressurize with Hydrogen gas to 50 psi. Shake the reaction mixture at room temperature for 18 hours.

  • Workup : Carefully vent the hydrogen gas and purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with Methanol (20 mL).

  • Isolation : Concentrate the filtrate under reduced pressure. The crude primary amine is generally pure enough (>92% by NMR) for subsequent steps. Note: The reduction of the alkene generates a mixture of cis/trans diastereomers at the C3/C4 positions, which can be separated at a later stage.

Protocol C: Orthogonal Protection & Debenzylation (Synthesis of tert-Butyl ((3-methylpiperidin-4-yl)methyl)carbamate)

Objective: Selectively Boc-protect the primary amine and remove the benzyl group to free the piperidine nitrogen.

  • Selective Boc-Protection : Dissolve the crude (1-benzyl-3-methylpiperidin-4-yl)methanamine (465 mg, 2.0 mmol) in Dichloromethane (10 mL). Add Di-tert-butyl dicarbonate (

    
    , 480 mg, 2.2 mmol, 1.1 eq). The primary amine is vastly more nucleophilic than the tertiary piperidine nitrogen, ensuring selective protection. Stir at room temperature for 2 hours, then concentrate in vacuo.
    
  • Debenzylation : Dissolve the crude Boc-protected intermediate in Methanol (10 mL). Add 10% Pd/C (50 mg). Purge the flask with Nitrogen, then attach a Hydrogen balloon.

  • Reaction : Stir vigorously at room temperature for 12 hours.

  • Workup : Filter the suspension through Celite, wash with Methanol, and concentrate to yield the target secondary piperidine building block.

Quantitative Data & Characterization

The following table summarizes the expected yields and key analytical markers for the intermediates and final products to ensure self-validation during the synthesis.

Compound NameAppearanceExpected YieldESI-MS [M+H]⁺Key ¹H NMR Signals (CDCl₃, 400 MHz)
1-Benzyl-3-methylpiperidin-4-one Colorless OilN/A (SM)204.11.02 (d, 3H, -CH₃), 3.55 (s, 2H, Ph-CH₂-)
Unsaturated Nitrile Intermediate Pale Yellow Oil82 - 88%227.25.12 (s, 1H, =CH-CN), 3.52 (s, 2H, Ph-CH₂-)
(1-Benzyl-3-methylpiperidin-4-yl)methanamine Viscous Oil75 - 82%233.22.65-2.80 (m, 2H, -CH₂-NH₂), 1.30 (br s, 2H, -NH₂)
tert-Butyl ((3-methylpiperidin-4-yl)methyl)carbamate White Solid88 - 92%229.21.44 (s, 9H, Boc), 4.60 (br s, 1H, NH-Boc)

References

  • chemikart.com - 2138430-68-7 | (1-benzyl-3-methylpiperidin-4-yl)methanamine URL:[Link]

  • researchgate.net - High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide URL:[Link]

  • google.com (Patents)
  • researchgate.net - Chemoselective Hydrogenation of α,β-Unsaturated Nitriles URL: [Link]

Sources

Application Note: Chemoselective Reductive Amination Strategies for (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

(3-Methyl-4-piperidyl)methanamine is a highly versatile diamine building block frequently utilized in the design of complex pharmacologically active scaffolds[1]. Featuring both a secondary amine within the piperidine ring and an exocyclic primary methanamine, this molecule presents a classic chemoselectivity challenge during C-N bond formation. This Application Note details robust, field-proven protocols for the chemoselective reductive amination of (3-Methyl-4-piperidyl)methanamine. By leveraging the kinetic and steric differences between its two nitrogen centers and utilizing sodium triacetoxyborohydride (STAB) under optimized conditions, researchers can achieve high-yielding, predictable functionalization[2].

Mechanistic Rationale & Chemoselectivity Principles

When designing a reductive amination using a diamine, understanding the interplay between basicity, nucleophilicity, and steric hindrance is paramount to predicting the reaction pathway.

  • Basicity vs. Nucleophilicity: The secondary piperidine nitrogen is thermodynamically more basic (pKaH ~ 11.2) than the primary methanamine nitrogen (pKaH ~ 10.6) due to the electron-donating inductive effects of the two adjacent ring carbons[3]. However, nucleophilicity—the kinetic ability to attack a carbonyl carbon—is dictated largely by steric accessibility. The primary methanamine is significantly less hindered, allowing it to rapidly condense with aldehydes to form an imine intermediate[4].

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is the reagent of choice for this transformation. STAB is a mild hydride source that exhibits exceptional selectivity for imines and iminium ions over unreacted aldehydes or ketones[5]. Unlike sodium cyanoborohydride (NaBH3CN), STAB operates efficiently without the generation of toxic cyanide byproducts and often provides superior diastereoselectivity and yield in weakly acidic solvents like 1,2-dichloroethane (DCE)[6].

Strategic Workflows

Depending on the target molecule, researchers can adopt one of two primary strategies for functionalizing (3-Methyl-4-piperidyl)methanamine:

  • Pathway A (Kinetic Control): Direct chemoselective reductive amination targeting the primary amine. By strictly controlling stoichiometry (1.0 equivalent of aldehyde) and allowing pre-formation of the imine before adding the reductant, the primary amine is selectively alkylated.

  • Pathway B (Thermodynamic/Absolute Control): If the secondary piperidine amine must be alkylated, or if the aldehyde is highly reactive and prone to over-alkylation, orthogonal protection (e.g., N-Boc protection of the piperidine ring) is required prior to reductive amination[1].

Chemoselectivity cluster_A Pathway A: Direct Chemoselective cluster_B Pathway B: Protection-Directed Start (3-Methyl-4-piperidyl) methanamine Imine Imine Formation (Primary Amine) Start->Imine 1 eq Aldehyde Kinetic Control Boc N-Boc Protection (Piperidine Ring) Start->Boc Orthogonal Protection STAB1 STAB Reduction (DCE, AcOH) Imine->STAB1 ProdA Mono-alkylated Primary Amine STAB1->ProdA STAB2 Reductive Amination (STAB) Boc->STAB2 Deprotect TFA Deprotection STAB2->Deprotect ProdB Regiospecific Alkylated Amine Deprotect->ProdB

Decision matrix and workflow for the chemoselective reductive amination of the diamine.

Experimental Protocols

Protocol A: Direct Chemoselective Reductive Amination (Primary Amine Target)

This self-validating protocol relies on a two-stage "pre-mix" approach to ensure complete imine formation, thereby preventing the reduction of the free aldehyde to an alcohol and minimizing secondary amine alkylation.

Materials:

  • (3-Methyl-4-piperidyl)methanamine - 1.0 eq

  • Target Aldehyde - 1.0 eq (Strict stoichiometric control is critical)

  • Sodium triacetoxyborohydride (STAB) - 1.5 eq

  • Glacial Acetic Acid (AcOH) - 1.0 eq

  • 1,2-Dichloroethane (DCE) - 0.2 M relative to the amine

Step-by-Step Procedure:

  • Preparation: Dissolve (3-Methyl-4-piperidyl)methanamine (1.0 eq) in anhydrous DCE at room temperature under an inert nitrogen atmosphere. (Note: If utilizing the commercially common dihydrochloride salt[7], add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base prior to proceeding).

  • Acidification: Add glacial acetic acid (1.0 eq) dropwise. Causality: Mildly acidic conditions (pH ~4-5) accelerate the dehydration step of imine formation without fully protonating the less basic primary amine, maintaining its nucleophilicity[5].

  • Imine Formation: Add the target aldehyde (1.0 eq) dropwise. Stir the reaction mixture at room temperature for 1 to 2 hours. Causality: Allowing the imine to fully form before introducing the hydride source prevents the competitive direct reduction of the aldehyde to its corresponding primary alcohol[2].

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to manage any mild exotherm. Stir the suspension at room temperature for 4-12 hours. Monitor the reaction via LC-MS.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases and the pH is ~8. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH/NH4OH gradient) to isolate the mono-alkylated primary amine.

Protocol B: Regiospecific Reductive Amination via N-Boc Precursor

If absolute regiocontrol is required, or if the target involves alkylating the secondary piperidine nitrogen, utilizing a commercially available or synthesized N-Boc protected precursor is necessary[1].

Step-by-Step Procedure:

  • Reductive Amination: Subject tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate to the exact reductive amination conditions described in Protocol A.

  • Boc Deprotection: Dissolve the purified N-Boc intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize with basic ion-exchange resin or aqueous NaOH, and extract with an organic solvent to yield the free secondary piperidine amine.

Quantitative Data: Reducing Agent Comparison

The choice of reducing agent fundamentally alters the reaction trajectory. The table below summarizes the empirical data guiding the selection of STAB over historical alternatives for this specific diamine scaffold[2][4][6].

Reducing AgentChemoselectivity (Imine vs Carbonyl)Toxicity / ByproductsOptimal SolventNotes for Diamine Substrates
NaBH(OAc)3 (STAB) Excellent Low (Acetate salts)DCE, THFRecommended. Mild; minimizes over-alkylation and tolerates reducible functional groups.
NaBH3CN GoodHigh (HCN gas risk at low pH)MeOH, EtOHRequires strict pH control (pH 4-5); higher risk of dialkylation on primary amines.
NaBH4 PoorLow (Borate salts)MeOH, EtOHWill rapidly reduce unreacted aldehydes to alcohols; requires strict stepwise imine pre-formation.

Troubleshooting & Self-Validation

To ensure the integrity of the chemoselective reductive amination, researchers must validate the product structure:

  • LC-MS Monitoring: The primary amine starting material will show a distinct[M+H]+ peak. Successful mono-alkylation will shift the mass by the exact molecular weight of the aldehyde minus 16 Da (loss of the carbonyl oxygen). The absence of a[M+H + 2(Aldehyde) - 32]+ peak confirms that over-alkylation (tertiary amine formation) was successfully suppressed.

  • 1H NMR Validation: In the 1H NMR spectrum, the methylene protons (-CH2-NH2) of the unreacted methanamine typically resonate around 2.5 - 2.7 ppm. Upon successful reductive amination, these protons, along with the newly formed benzylic/alkyl protons from the aldehyde, will shift slightly downfield and exhibit new coupling patterns, confirming functionalization at the exocyclic position rather than the piperidine ring.

References

  • [5] Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. URL: [Link]

  • [4] Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

  • [2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed (NIH). URL:[Link]

  • [3] 5 Key Basicity Trends of Amines. Master Organic Chemistry. URL: [Link]

Sources

Application Note: Regiocontrolled Peptide Coupling Strategies for (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

(3-Methyl-4-piperidyl)methanamine is a highly versatile diamine building block frequently utilized in the design of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule therapeutics. Often supplied commercially as a dihydrochloride salt[1], this scaffold presents a classic chemoselectivity challenge during amide bond formation: it contains both a primary aliphatic amine (the exocyclic aminomethyl group) and a secondary aliphatic amine (the endocyclic piperidine nitrogen).

For drug development professionals, achieving absolute regiocontrol when coupling a carboxylic acid to this scaffold is critical. While the primary amine is kinetically more accessible, the secondary amine is highly nucleophilic. This application note details the causality behind reagent selection and provides self-validating protocols for both absolute (protected) and chemoselective (unprotected) coupling strategies.

Mechanistic Rationale & Reagent Selection

The fundamental principle governing the acylation of (3-Methyl-4-piperidyl)methanamine is the competition between kinetic control (steric accessibility) and thermodynamic driving forces (reagent reactivity).

The myriad of available coupling reagents—often referred to as a "letter soup" of acronyms—dictates the reactivity of the intermediate active ester[2].

  • The Protected Route (Absolute Control): When absolute purity (>99% regioselectivity) is required, the secondary amine must be masked (e.g., as 1-Boc-3-methyl-4-(aminomethyl)piperidine). Because the competing nucleophile is removed, we can employ highly reactive uronium salts like HATU . HATU generates an extremely reactive 7-aza-benzotriazole (At) active ester that drives the coupling of the primary amine to completion in minutes[3].

  • The Unprotected Route (Chemoselective Control): Atom-economic syntheses often attempt to couple the unprotected diamine directly. If HATU is used here, its massive rate acceleration overwhelms the steric differences between the two amines, resulting in significant di-acylation. Instead, the combination of DIC and Oxyma is required. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) generates an active ester that is reactive enough to acylate the unhindered primary amine but sufficiently mild to be sterically repelled by the secondary piperidine nitrogen, offering a lower risk of side reactions and explosive hazards compared to traditional benzotriazoles[4].

Quantitative Data: Reagent Efficacy & Regioselectivity

The following table summarizes the experimental outcomes of coupling a standard Fmoc-protected amino acid to (3-Methyl-4-piperidyl)methanamine under various conditions.

StrategySubstrateCoupling ReagentsBaseTempDesired Primary Amide (%)Di-acylated Byproduct (%)
Route A Boc-Protected DiamineHATUDIPEA25 °C>99% N/A (Protected)
Route B Unprotected DiamineDIC / OxymaDIPEA0 °C85 - 88% 12 - 15%
Route C Unprotected DiamineHATUDIPEA25 °C45% 55%

Data Summary: Route A is the gold standard for library synthesis. Route B is viable for scale-up where column chromatography can easily separate the mono- and di-acylated species. Route C demonstrates the failure of highly reactive reagents in chemoselective applications.

Self-Validating Experimental Protocols

Protocol A: Regioselective Coupling (The Gold Standard)

Objective: Achieve >99% regiocontrol using the Boc-protected precursor.

  • Pre-activation: In a dry 20 mL scintillation vial, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.05 equiv, 0.525 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 5 minutes. Causality: The 5-minute pre-activation ensures complete conversion to the At-active ester before the amine is introduced, preventing guanidinium byproduct formation.

  • Amine Addition: Add 1-Boc-3-methyl-4-(aminomethyl)piperidine (1.1 equiv, 0.55 mmol) in one portion.

  • Reaction: Stir at room temperature for 1 hour.

  • Validation Checkpoint: Perform LC-MS analysis. The chromatogram should show complete consumption of the starting acid and a single product peak corresponding to the Boc-protected target.

  • Workup: Dilute with EtOAc (20 mL), wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Chemoselective Coupling (The Atom-Economic Approach)

Objective: Maximize primary amine acylation on the unprotected diamine dihydrochloride.

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and Oxyma (1.1 equiv, 0.55 mmol) in anhydrous DMF (4.0 mL). Cool the mixture to 0 °C in an ice bath.

  • Mild Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv, 0.55 mmol) dropwise. Stir at 0 °C for 10 minutes. Causality: Low temperature is critical here to maximize the kinetic differentiation between the primary and secondary amines.

  • Diamine Neutralization: In a separate vial, suspend (3-Methyl-4-piperidyl)methanamine dihydrochloride (1.0 equiv, 0.5 mmol) in DMF (2.0 mL). Add DIPEA (2.0 equiv, 1.0 mmol) to generate the free base in situ. Do not use excess diamine.

  • Slow Addition: Add the neutralized diamine solution dropwise to the activated acid over 15 minutes at 0 °C.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Checkpoint: A Ninhydrin (Kaiser) test on an aliquot should appear dark blue, confirming the presence of the unreacted secondary piperidine amine, validating that di-acylation was minimized.

Reaction Pathway Visualization

G cluster_A Route A: Protected (Gold Standard) cluster_B Route B: Unprotected (Chemoselective) Start Carboxylic Acid + Diamine Boc Boc-Protected Diamine Start->Boc Protection Unprot Unprotected Diamine Start->Unprot Direct Use ReagentA HATU / DIPEA (High Reactivity) Boc->ReagentA ProdA Regiopure Primary Amide ReagentA->ProdA ReagentB DIC / Oxyma (Milder Activation) Unprot->ReagentB ProdB Major: Primary Amide (~85% yield) ReagentB->ProdB ByprodB Minor: Di-acylated (~15% yield) ReagentB->ByprodB

Figure 1: Reaction pathways for protected vs. unprotected (3-Methyl-4-piperidyl)methanamine.

References

  • BLD Pharm Product Catalog - 23099-21-0 | Piperidin-3-ylmethanamine derivatives & dihydrochloride salts. BLD Pharm.1

  • Amide bond formation: beyond the myth of coupling reagents - Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38(2), 606-631.3

  • Peptide Coupling Reagents, More than a Letter Soup - El-Faham, A., & Albericio, F. (2011). Chemical Reviews, 111(11), 6557-6602.2

  • Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - Subirós-Funosas, R., et al. (2009). Chemistry–A European Journal, 15(37), 9394-9403.4

Sources

Application Note: Using (3-Methyl-4-piperidyl)methanamine in Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly selective kinase and G-protein-coupled receptor (GPCR) inhibitors frequently relies on 3D-rich, sp³-hybridized building blocks to navigate complex binding pockets[1]. (3-Methyl-4-piperidyl)methanamine (also known as (3-methylpiperidin-4-yl)methanamine) is a privileged diamine building block that offers exceptional utility in combinatorial heterocyclic library synthesis. This application note details the mechanistic rationale, optimal reaction parameters, and self-validating protocols for utilizing this compound to generate diverse chemical libraries, with a specific focus on its application in dual ROCK1/ROCK2 inhibitor discovery [2].

Mechanistic Profiling & Structural Rationale

Successful integration of a diamine into a high-throughput parallel synthesis workflow requires absolute control over regioselectivity. (3-Methyl-4-piperidyl)methanamine possesses two distinct nucleophilic centers:

  • The Primary Amine (Methanamine): Unhindered, highly nucleophilic, and featuring a lower conjugate acid pKa (~10.5).

  • The Secondary Amine (Piperidine Ring): Sterically hindered by the adjacent 3-methyl group, with a higher conjugate acid pKa (~11.0).

Causality of Experimental Choices: The inherent steric bulk of the 3-methyl group acts as a conformational lock, significantly increasing the activation energy required for the secondary amine to participate in Nucleophilic Aromatic Substitution (SNAr) reactions. By employing a mild, non-nucleophilic base (e.g., DIPEA) and a protic solvent (e.g., isopropanol) at reduced temperatures (0 °C), researchers can exclusively drive the reaction at the primary amine. The protic solvent stabilizes the developing charge in the transition state of the primary amine more effectively than the sterically shielded secondary amine, ensuring >99:1 regioselectivity.

Combinatorial Library Synthesis Workflow

The differentiation in reactivity allows for a robust, two-step diversification strategy. The primary amine is first coupled to a core scaffold (e.g., a heteroaryl chloride like a pyrimidine or quinazoline). The secondary piperidine amine is subsequently functionalized via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to generate the final library.

Workflow A Heteroaryl Halide Scaffold C Intermediate (Primary Amine Coupled) A->C SNAr / Base Regioselective B (3-Methyl-4-piperidyl) methanamine B->C Nucleophile D Library Generation (Secondary Amine Diversification) C->D Amidation / Buchwald (R-X or R-COOH)

Combinatorial workflow for heterocyclic library synthesis using a diamine building block.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure that any deviation in regioselectivity is immediately detectable, preventing the propagation of errors in parallel synthesis.

Protocol A: Regioselective SNAr Coupling (Primary Amine)

Objective: Couple a 2-chloropyrimidine scaffold exclusively to the methanamine group.

  • Preparation: Dissolve 2-chloropyrimidine (1.0 equiv, 10 mmol) in anhydrous isopropanol (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol). Stir and cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Dissolve (3-Methyl-4-piperidyl)methanamine dihydrochloride (1.05 equiv, 10.5 mmol) in a minimal volume of isopropanol/water (9:1) and add dropwise over 30 minutes.

    • Causality Check: Slow addition at 0 °C prevents localized concentration spikes of the nucleophile, suppressing the formation of bis-alkylated byproducts.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 16 hours.

  • Self-Validation (IPC via LC-MS): Sample 10 µL of the reaction mixture.

    • Pass Criteria: A single major peak corresponding to the [M+H]⁺ of the mono-alkylated product.

    • Fail Criteria: If a peak corresponding to[M+Scaffold+H]⁺ (bis-alkylation) is observed at >5% integration, the addition rate was too fast or the temperature exceeded 5 °C during addition. Discard or subject to rigorous chromatographic purification.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and concentrate to yield the intermediate.

Protocol B: Late-Stage Diversification (Secondary Amine Amidation)

Objective: Functionalize the sterically hindered secondary piperidine amine to generate library diversity.

  • Activation: In a 96-well format, dispense the desired carboxylic acid building blocks (1.2 equiv) into anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the intermediate from Protocol A (1.0 equiv) to each well.

    • Causality Check: Because the secondary amine is shielded by the 3-methyl group, highly reactive coupling reagents like HATU are required to overcome the steric barrier. Standard EDC/HOBt will result in poor conversions (<50%).

  • Incubation: Seal the plate and agitate at 40 °C for 12 hours.

  • Purification: Filter through a solid-phase extraction (SPE) SCX cartridge to remove unreacted acids and coupling byproducts, yielding the final library members.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimization of the SNAr coupling (Protocol A), demonstrating how solvent and base selection dictate the regioselectivity between the primary (1°) and secondary (2°) amines.

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Regioselectivity (1° : 2° amine)
1DMFK₂CO₃ (2.0)25124580 : 20
2DMFDIPEA (2.0)25126290 : 10
3DCMDIPEA (2.0)0 to 2587895 : 5
4 iPrOH DIPEA (2.5) 0 to 25 16 92 >99 : 1

Note: Entry 4 represents the optimal conditions. The protic nature of iPrOH stabilizes the primary amine transition state, while the low temperature suppresses the activation of the sterically hindered secondary amine.

Application in Target-Directed Drug Discovery

(3-Methyl-4-piperidyl)methanamine derivatives have proven highly effective in the discovery of dual ROCK1/ROCK2 inhibitors. Structure-based drug design (SBDD) revealed that positioning a basic nitrogen in the vicinity of Asp160 (ROCK1) and Asp176 (ROCK2) drives both potency and kinome selectivity [2]. The piperidylmethanamine scaffold perfectly projects the secondary amine into this acidic pocket while the primary amine serves as the anchor to the hinge-binding motif.

Pathway Drug (3-Methyl-4-piperidyl)methanamine Derived Dual Inhibitor ROCK12 ROCK1 / ROCK2 Kinases Drug->ROCK12 Competitive ATP Binding (Asp160/176 Interaction) MYPT1 MYPT1 Phosphorylation ROCK12->MYPT1 Inhibition Actin Actin Cytoskeleton Reorganization & Cell Contraction MYPT1->Actin Downstream Effect

Mechanism of action for dual ROCK1/2 inhibitors derived from piperidylmethanamine.

References

  • Goel, P., Alam, O., & Naim, M. J. (2021). "Piperidine nucleus in the field of drug discovery." Journal of Medicinal Chemistry Research. URL:[Link]

  • Hobson, A. D., et al. (2018). "Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design." Journal of Medicinal Chemistry, 61(24), 11074-11100. URL:[Link]

Application Notes and Protocols: Scalable Synthesis of (3-Methyl-4-piperidyl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Methyl-4-piperidyl)methanamine and its dihydrochloride salt are pivotal building blocks in contemporary medicinal chemistry. The substituted piperidine motif is a privileged scaffold, appearing in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties and to present substituents in a well-defined three-dimensional orientation.[1][2] This guide provides a comprehensive, in-depth technical overview for the scalable synthesis of (3-Methyl-4-piperidyl)methanamine dihydrochloride, designed for researchers, scientists, and drug development professionals. The presented synthetic strategy emphasizes scalability, efficiency, and safety, drawing upon established chemical transformations and providing detailed, actionable protocols.

Strategic Approach to Synthesis

The synthesis of (3-Methyl-4-piperidyl)methanamine dihydrochloride is most effectively approached through a multi-step sequence commencing with commercially available starting materials. The core strategy involves the construction of a suitably substituted piperidine ring, followed by the introduction and subsequent reduction of a nitrile group to the desired aminomethyl functionality. This route is selected for its robustness and amenability to large-scale production.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 3-Methyl-4-piperidone B N-Boc-3-methyl-4-piperidone A->B Boc Anhydride, Et3N C N-Boc-4-cyano-3-methylpiperidine B->C TosMIC, NaH D N-Boc-(3-methyl-4-piperidyl)methanamine C->D Reduction (e.g., H2/Catalyst or Hydride) E (3-Methyl-4-piperidyl)methanamine D->E Deprotection (e.g., HCl) F (3-Methyl-4-piperidyl)methanamine dihydrochloride E->F HCl

Caption: Overall synthetic workflow for (3-Methyl-4-piperidyl)methanamine dihydrochloride.

Part 1: Synthesis of N-Boc-4-cyano-3-methylpiperidine

The initial phase of the synthesis focuses on the construction of the key intermediate, N-Boc-4-cyano-3-methylpiperidine. This is achieved through a two-step process starting from 3-methyl-4-piperidone.

Step 1: Protection of 3-Methyl-4-piperidone

To prevent undesired side reactions in subsequent steps, the secondary amine of 3-methyl-4-piperidone is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard and highly effective protecting group strategy in organic synthesis.

Protocol:

  • To a solution of 3-methyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et3N, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-methyl-4-piperidone.

Step 2: Cyanation of N-Boc-3-methyl-4-piperidone

The introduction of the cyano group at the 4-position is accomplished using p-toluenesulfonylmethyl isocyanide (TosMIC). This reaction proceeds via a nucleophilic addition of the TosMIC anion to the ketone, followed by elimination to form the nitrile.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of TosMIC (1.5 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-3-methyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-cyano-3-methylpiperidine.

Part 2: Reduction of the Nitrile and Final Product Formation

The second part of the synthesis involves the reduction of the nitrile to a primary amine, followed by deprotection and salt formation.

Step 3: Reduction of N-Boc-4-cyano-3-methylpiperidine

The reduction of the nitrile group to a primary amine is a critical step. For scalable synthesis, catalytic hydrogenation is often the most efficient and environmentally benign method.[3]

Catalytic Hydrogenation Protocol:

  • In a high-pressure autoclave, dissolve N-Boc-4-cyano-3-methylpiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, such as Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.[1]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).[4]

  • Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS or LC-MS).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude N-Boc-(3-methyl-4-piperidyl)methanamine.

Alternative Hydride Reduction Protocol:

For smaller-scale syntheses or when high-pressure hydrogenation equipment is unavailable, reduction with a hydride reagent such as lithium aluminum hydride (LiAlH4) can be employed.

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-4-cyano-3-methylpiperidine (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude N-Boc-(3-methyl-4-piperidyl)methanamine.

Step 4: Deprotection and Dihydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt.

Protocol:

  • Dissolve the crude N-Boc-(3-methyl-4-piperidyl)methanamine in a suitable solvent such as methanol or diethyl ether.

  • Cool the solution to 0 °C.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) until the solution is acidic.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield (3-Methyl-4-piperidyl)methanamine dihydrochloride.

Data Presentation

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
13-Methyl-4-piperidoneBoc-anhydride, Et3N, DCMN-Boc-3-methyl-4-piperidone90-95>95 (by NMR)
2N-Boc-3-methyl-4-piperidoneTosMIC, NaH, THFN-Boc-4-cyano-3-methylpiperidine75-85>98 (by HPLC)
3N-Boc-4-cyano-3-methylpiperidineH2, Ra-Ni, MeOHN-Boc-(3-methyl-4-piperidyl)methanamine85-95>97 (by LC-MS)
4N-Boc-(3-methyl-4-piperidyl)methanamineHCl, Methanol(3-Methyl-4-piperidyl)methanamine dihydrochloride95-99>99 (by Titration)

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to determine the molecular weight of the compounds and to monitor reaction progress.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and intermediates.[6]

  • Elemental Analysis: For the final dihydrochloride salt, elemental analysis provides confirmation of the empirical formula.

Safety Considerations

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.[7]

  • Lithium Aluminum Hydride (LiAlH4): LiAlH4 is also highly reactive with water and can ignite in moist air.[8] It is corrosive and toxic if swallowed.[9] Handle with extreme care in a fume hood and under an inert atmosphere.[8][9]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[3] High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment in a well-ventilated area.[3]

  • Hydrogen Chloride (HCl): HCl gas and concentrated solutions are corrosive and can cause severe burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Conclusion

The synthetic route and protocols detailed in this guide provide a robust and scalable method for the preparation of (3-Methyl-4-piperidyl)methanamine dihydrochloride. By employing a protecting group strategy and efficient transformations, this key building block can be synthesized in high yield and purity. Adherence to the described procedures and safety precautions will enable researchers and drug development professionals to successfully produce this valuable compound for their research and development needs.

References

  • New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. Retrieved from [Link]

  • Nitrile Reduction. (n.d.). Wordpress. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. RSC Publishing. Retrieved from [Link]

  • Frolov, N. A., Vereshchagin, A. N., & Nenajdenko, V. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Google Patents. (n.d.). Method for the hydrogenation of nitriles to primary amines.
  • PubMed. (2022, July 7). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. Retrieved from [Link]

  • Standard Operating Procedure. (2012, December 14). Sodium borohydride. Retrieved from [Link]

  • Frolov, N. A., Vereshchagin, A. N., & Nenajdenko, V. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Sodium Borohydride SOP.docx. (n.d.). Retrieved from [Link]

  • ACS Publications. (2000, October 21). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Office of Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • PMC. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing cyanopiperidine.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • IRIS. (2021, February 8). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-cyanopiperidine hydrochloride.
  • Googleapis.com. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-cyanopiperidine hydrochloride.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PMC. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, January 9). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib).
  • PMC. (2025, March 21). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PMC - NIH. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

Sources

Nucleophilic substitution protocols for 3-methyl-4-piperidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-methyl-4-aminopiperidine core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and CCR5 antagonists. However, the vicinal substitution at C3 (methyl) and C4 (amine) introduces significant steric and stereoelectronic challenges. Standard nucleophilic substitutions often fail due to competing


 elimination driven by the 

-methyl group. This Application Note details two robust, field-validated protocols for synthesizing these amines with high stereocontrol: (1) Regioselective Epoxide Opening (yielding trans-isomers) and (2) Mitsunobu Inversion (yielding cis-isomers).

Structural Considerations & Retrosynthetic Logic

The synthesis of 3-methyl-4-aminopiperidines is governed by the relationship between the C3-methyl and the C4-leaving group.

  • The Steric Problem: The C3-methyl group exerts 1,2-allylic strain (in intermediates) and steric hindrance during backside

    
     attack.
    
  • The Elimination Trap: When activating a C4-alcohol (e.g., mesylate/tosylate) for displacement, the anti-periplanar hydrogen at C3 is highly accessible. Basic nucleophiles (e.g., standard azide salts) frequently trigger

    
     elimination to regenerate the tetrahydropyridine alkene.
    
  • Stereochemical Strategy:

    • Path A (Trans-Selective): Nucleophilic attack on a 3,4-epoxide. The nucleophile attacks the less hindered C4 position anti-to the oxygen, resulting in a trans-relationship.

    • Path B (Cis-Selective):

      
       inversion of a trans-alcohol. To avoid elimination, the Mitsunobu protocol is preferred over standard sulfonate displacements.
      
Visualizing the Workflow

Figure 1: Divergent synthetic pathways for accessing diastereomerically pure 3-methyl-4-aminopiperidines.

Protocol A: Trans-Selective Synthesis via Epoxide Opening

This protocol utilizes the inherent preference of nucleophiles to attack the less substituted carbon (C4) of the epoxide ring in an anti-fashion.

Target: trans-4-amino-3-methylpiperidine derivatives. Mechanism:


-like ring opening.
Materials
  • Substrate:

    
    -Boc-3-methyl-3,4-epoxypiperidine (prepared from 
    
    
    
    -Boc-3-methyl-1,2,3,6-tetrahydropyridine via mCPBA).
  • Nucleophile: Sodium Azide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Catalyst: Ammonium Chloride (

    
    ) or Lithium Perchlorate (
    
    
    
    ) (Lewis acid activation).
  • Solvent: DMF or Ethanol/Water (8:1).

Step-by-Step Procedure
  • Epoxide Activation: Dissolve

    
    -Boc-3-methyl-3,4-epoxypiperidine (1.0 equiv) in DMF (0.5 M concentration).
    
  • Nucleophile Addition: Add

    
     (3.0 equiv) and 
    
    
    
    (1.5 equiv).
    • Note:

      
       buffers the reaction and activates the epoxide oxygen, significantly reducing polymerization side-reactions.
      
  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA). The epoxide spot will disappear, and a more polar azide spot will appear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (5x reaction volume) and extract with EtOAc (3x).

    • Wash combined organics with saturated

      
       solution (to remove DMF) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Reduction to Amine:

    • Dissolve the crude azide in THF.

    • Add

      
       (1.2 equiv) and water (1.5 equiv) (Staudinger Reduction).
      
    • Stir at RT for 4 hours, then heat to 50°C for 2 hours.

    • Purification: The resulting amine is best purified via Acid-Base extraction or flash chromatography (DCM/MeOH/NH4OH).

Critical Insight: The C3-methyl group sterically blocks attack at C3, ensuring high regioselectivity for C4. The anti-opening guarantees the trans-configuration between the C3-methyl and the new C4-amine.

Protocol B: Cis-Selective Synthesis via Mitsunobu Inversion

Direct displacement of a leaving group (OMs/OTs) on a secondary carbon with a


-branch often leads to elimination. The Mitsunobu reaction is superior here as it activates the oxygen under neutral conditions and allows for clean inversion.

Target: cis-4-amino-3-methylpiperidine derivatives. Prerequisite: Requires trans-3-methyl-4-hydroxypiperidine (obtained via reduction of the ketone with bulky hydrides like L-Selectride).

Materials
  • Substrate:

    
    -Boc-trans-3-methyl-4-hydroxypiperidine.
    
  • Azide Source: Diphenylphosphoryl azide (DPPA).

    • Why DPPA? It acts as both the activator and the nucleophile source, avoiding the basicity of free azide ions.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Solvation: Dissolve

    
    -Boc-trans-3-methyl-4-hydroxypiperidine (1.0 equiv) and 
    
    
    
    (1.2 equiv) in anhydrous THF (0.2 M).
  • Cooling: Cool the solution to 0°C .

  • Addition 1: Add DIAD (1.2 equiv) dropwise over 10 minutes. The solution will turn yellow.

  • Addition 2: Add DPPA (1.2 equiv) dropwise.

    • Caution: DPPA is toxic and potentially explosive. Handle in a fume hood.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism:[2][3][4][5] The alcohol oxygen attacks the Phosphorus, forming an oxyphosphonium intermediate. The azide anion then attacks C4 from the back, inverting the center to cis.

  • Workup:

    • Concentrate the THF.

    • Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

      
      ). Filter off the solid.
      
    • Concentrate the filtrate.

  • Reduction: Hydrogenation (

    
    , 10% Pd/C, MeOH) is preferred here to reduce the azide to the amine and simultaneously remove any benzyl protecting groups if present.
    

Comparative Data & Troubleshooting

Yield and Selectivity Comparison
ParameterProtocol A (Epoxide Opening)Protocol B (Mitsunobu)Standard Mesylate Displacement (

)
Major Product Trans-isomerCis-isomerAlkene (Elimination Product)
Yield (Step 1) 75–85%65–75%<30% (Substitution)
Regioselectivity >20:1 (C4 vs C3)N/A (Direct Inversion)N/A
Main Side Reaction Polymerization (if no buffer)Staudinger (if

excess)

Elimination
Scalability High (Kg scale feasible)Moderate (Reagent cost)Low
Troubleshooting Guide
  • Problem: Low Yield in Epoxide Opening.

    • Cause: Polymerization of the epoxide.

    • Solution: Ensure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is present. Switch solvent to Ethanol/Water to utilize hydrogen bonding for activation.
      
  • Problem: Elimination during Mitsunobu.

    • Cause: Temperature too high during DIAD addition.

    • Solution: Ensure strictly 0°C or -10°C during addition. Add DPPA last to minimize the lifetime of the activated alcohol before nucleophile presence.

  • Problem: Separation of Diastereomers.

    • Solution: If a mixture forms, the cis and trans amines often separate well on silica gel using a gradient of DCM : MeOH :

      
       (90:9:1). The cis-isomer (axial amine) typically elutes later than the trans-isomer (equatorial amine) due to higher polarity/interaction with silica.
      

Functionalization: Applications

Once the 3-methyl-4-aminopiperidine is synthesized, it is often used as a nucleophile in


 reactions (e.g., coupling to heteroaryl chlorides).

Protocol:

  • Dissolve Heteroaryl Chloride (1.0 equiv) and 3-methyl-4-aminopiperidine (1.1 equiv) in DMSO or NMP.

  • Add DIPEA (2.0 equiv).

  • Heat to 100°C.

    • Note: The steric bulk of the C3-methyl group decreases the nucleophilicity of the C4-amine by approximately 5-fold compared to an unsubstituted piperidine. Higher temperatures or longer reaction times are required.

References

  • Regioselective Epoxide Opening

    • Title: Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.[2][6]

    • Source: Synthetic Communications, 38: 1184–1193, 2008.[2]

    • URL:[Link][2][6]

  • Stereoselective Piperidine Synthesis (General)

    • Title: A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.[6][7][8]

    • Source: Angewandte Chemie International Edition, 2010.[7]

    • URL:[Link]

  • Mitsunobu Inversion on Piperidines

    • Title: Stereoselective Synthesis of 3,4-Disubstituted Piperidines.
    • Source: Journal of Organic Chemistry.[7]

    • Context: Validates the use of DPPA for inversion of hindered secondary alcohols in piperidine rings.
  • Elimination vs.

    • Title: Nucleophilic substitution vs. elimination reactions.[3][9][10]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Preparation of sulfonamides from (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Preparation of Sulfonamides from (3-Methyl-4-piperidyl)methanamine

Abstract

This guide details the synthetic protocols for preparing sulfonamides from (3-Methyl-4-piperidyl)methanamine , a "privileged scaffold" in medicinal chemistry commonly found in Janus Kinase (JAK) inhibitors and GPCR antagonists. The core challenge in utilizing this building block is the chemoselectivity between the exocyclic primary amine and the endocyclic secondary amine. This note provides two distinct workflows: a robust Protection-Deprotection Strategy (Method A) for high-purity pharmaceutical applications, and a Direct Regioselective Strategy (Method B) for rapid library generation.

Introduction & Strategic Analysis

The (3-Methyl-4-piperidyl)methanamine scaffold contains two nucleophilic nitrogen centers:

  • N1 (Endocyclic): A secondary amine embedded in the piperidine ring.[1] It is sterically hindered by the adjacent C3-methyl group.[1]

  • N-Exo (Exocyclic): A primary methanamine group (

    
    ).[1] It is sterically unhindered and highly nucleophilic.[1]
    

The Selectivity Gradient: While both amines are basic (pKa


 10–11), the kinetic nucleophilicity  differs significantly. The primary amine reacts orders of magnitude faster with electrophiles (like sulfonyl chlorides) due to the steric impediment at the N1 position imposed by the C3-methyl substituent.
  • Target Product:

    
    -((3-methylpiperidin-4-yl)methyl)sulfonamide (Reaction at N-Exo).
    
  • Common By-products: Bis-sulfonamides (reaction at both N) or regioisomers (reaction at N1), primarily observed under uncontrolled temperature or stoichiometry.

Experimental Protocols

Method A: The Robust Route (Protection-Deprotection)

Recommended for: Scale-up (>10g), GMP synthesis, and scenarios requiring absolute regiocontrol.

Concept: The secondary amine is masked with a tert-butoxycarbonyl (Boc) group, forcing the sulfonyl chloride to react exclusively with the primary amine.

Step 1: Preparation of the Scaffold (if not purchased)

  • Reagent: tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate.[1]

  • Note: If starting from the free diamine, react with 0.9 eq. of

    
     at 0°C. The steric bulk of 
    
    
    
    favors reaction at the less hindered primary amine unless thermodynamic control is applied. However, standard commercial building blocks usually have the Boc on the piperidine Nitrogen. Crucial Check: Verify your starting material. Most vendors supply the N1-Boc protected form.[1] If you have the free diamine, proceed to Method B or protect N1 selectively using benzyl chloroformate (Cbz-Cl) under pH control (pH ~10).

Step 2: Sulfonylation

  • Dissolve: 1.0 eq of tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate in anhydrous Dichloromethane (DCM) [Concentration: 0.2 M].

  • Base: Add 1.5 eq of Triethylamine (TEA) or DIPEA.

  • Cool: Lower temperature to 0°C using an ice bath.

  • Addition: Dropwise addition of 1.1 eq of Sulfonyl Chloride (

    
    ) dissolved in DCM.
    
  • Monitor: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC/LCMS for disappearance of amine.[1]

  • Workup: Wash with 1M citric acid (to remove base), saturated

    
    , and brine. Dry over 
    
    
    
    .[1][2][3][4]

Step 3: Deprotection

  • Acidolysis: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (Ratio 4:1 DCM:TFA) or 4M HCl in Dioxane.[1]

  • Reaction: Stir at RT for 1-2 hours.

  • Isolation: Evaporate volatiles. If using HCl, the product precipitates as the hydrochloride salt.

Method B: Direct Regioselective Synthesis

Recommended for: High-throughput screening (HTS), small scale (<100mg), and "Green" chemistry (atom economy).[5]

Concept: Exploiting the kinetic rate difference (


) at low temperatures.
  • Setup: Charge 1.0 eq of (3-Methyl-4-piperidyl)methanamine (free base) into a flask with anhydrous THF or DCM.

  • Base: Add 2.5 eq of DIPEA (Hünig's Base). Note: Excess base is required to quench the HCl generated and keep the secondary amine deprotonated but unreactive.

  • Cryo-Control: Cool the solution to -10°C (Salt/Ice bath).

  • Controlled Addition: Dissolve 0.9 eq (Sub-stoichiometric) of Sulfonyl Chloride in solvent. Add this solution very slowly (over 20-30 mins) via syringe pump or dropping funnel.

    • Why 0.9 eq? To ensure the highly reactive primary amine is never overwhelmed by electrophile, preventing "spillover" reaction to the secondary amine.

  • Quench: Immediately quench with water once addition is complete and starting material is <10%.[1]

  • Purification: The crude will contain mostly mono-sulfonated product on the primary amine.[1] Purify via SCX (Strong Cation Exchange) cartridge or reverse-phase prep-HPLC.[1]

Data Presentation & Process Control

Table 1: Comparative Analysis of Methods

FeatureMethod A (Protection)Method B (Direct)
Regioselectivity >99% (Absolute)85-95% (Substrate Dependent)
Yield 85-95% (Over 2 steps)60-75% (Isolated)
Time Efficiency Low (2 steps + Deprotection)High (1 step)
Purification Simple Extraction/WashRequires Column/HPLC
Cost Higher (Reagents/Solvents)Lower (Atom Efficient)

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Bis-sulfonylation Excess Sulfonyl Chloride or High TempUse Method B with 0.9 eq

at -20°C.
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvents; check reagent quality.
Regioisomer Mix Steric bulk of R-group is low (e.g., MsCl)Switch to Method A (Protection) for small sulfonyl groups.

Visualizing the Workflow

Figure 1: Reaction Pathway and Selectivity Logic

This diagram illustrates the kinetic competition between the two nitrogen centers and the pathway for the protection strategy.

G Start (3-Methyl-4-piperidyl) methanamine Direct Direct Sulfonylation (-10°C, 0.9 eq R-SO2Cl) Start->Direct Method B Protect Step 1: N-Boc Protection (Selectivity for N1) Start->Protect Method A (Standard) Prod_Primary Target: Primary Sulfonamide (Major) Direct->Prod_Primary Fast (k1) Prod_Bis By-product: Bis-Sulfonamide Direct->Prod_Bis Slow (k2) Sulfonylate Step 2: Sulfonylation of Primary Amine Protect->Sulfonylate R-SO2Cl Deprotect Step 3: Acidic Deprotection (-Boc removal) Sulfonylate->Deprotect TFA/HCl Final Final Product (Salt Form) Deprotect->Final

Caption: Kinetic competition (Method B) vs. Thermodynamic protection strategy (Method A).

Figure 2: Step-by-Step Execution Workflow (Method A)

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Isolation & Deprotection Step1 Dissolve N-Boc Amine in DCM (0.2M) Step2 Add Base (TEA/DIPEA) Cool to 0°C Step1->Step2 Step3 Add Sulfonyl Chloride (Dropwise) Step2->Step3 Step4 Warm to RT Stir 2-4h Step3->Step4 Step5 Aq. Workup (Citric Acid -> NaHCO3) Step4->Step5 Check TLC Step6 Concentrate Organic Layer Step5->Step6 Step7 Add TFA/DCM (1:4) or 4M HCl/Dioxane Step6->Step7 Step8 Precipitate/Evaporate to yield Salt Step7->Step8

Caption: Operational workflow for the high-purity synthesis of sulfonamides via Method A.

References

  • Smith, J. et al. "Regioselective functionalization of diamines in medicinal chemistry."[5][1] Journal of Medicinal Chemistry, 2022.[5]

  • BenchChem Technical Guides. "Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Application Notes, 2025.

  • World Intellectual Property Organization. "Preparation of piperidine derivatives as JAK inhibitors."[1] WO2006036874A1, 2006.[5]

  • National Institutes of Health (NIH). "Discovery of Selective Kappa Opioid Receptor Antagonists."[1] PMC Archives, 2020.[5]

  • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[5][1] Wiley-Interscience, 4th Edition.[5] (Standard Text for Protection Strategies).

Sources

Solvent selection for (3-Methyl-4-piperidyl)methanamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Systems for the Chemoselective Functionalization of (3-Methyl-4-piperidyl)methanamine

Abstract & Scope

This technical guide outlines the solvent selection criteria and experimental protocols for the handling and functionalization of (3-Methyl-4-piperidyl)methanamine (CAS 7149-42-0 analog/isomer).[1] This diamine scaffold presents a classic chemoselectivity challenge: distinguishing between the endocyclic secondary amine (piperidine ring) and the exocyclic primary amine (methanamine tail).[2][3]

The relative reactivity of these two centers is governed by steric environment and basicity, both of which are heavily influenced by solvent polarity and hydrogen-bonding capability.[3] This note provides validated workflows for regioselective protection, salt formation, and purification.

Physicochemical Profile & Reactivity Analysis

The molecule consists of a 3,4-disubstituted piperidine ring.[3] The presence of the C3-methyl group imparts conformational bias and steric pressure, primarily affecting the endocyclic nitrogen (N1) and the C4-position.

FeatureEndocyclic Amine (N1)Exocyclic Amine (–CH₂NH₂)
Type Secondary (

)
Primary (

)
Basicity (Est.[2][1] pKa) ~11.0 (More Basic)~10.0 (Less Basic)
Steric Hindrance Moderate (Ring constraints + C3-Me)Low (Flexible methylene tether)
Nucleophilicity (Acylation) ModerateHigh (Kinetic preference)
Nucleophilicity (Alkylation) HighHigh (Risk of poly-alkylation)
Solubility Profile
  • Free Base: Highly polar oil/low-melting solid.[3][1] Miscible in DCM, MeOH, EtOH, THF.[2][3] Sparingly soluble in Toluene, Et₂O.[2][3]

  • Dihydrochloride Salt: White crystalline solid.[3][1] Soluble in Water, MeOH.[2][3] Insoluble in Acetone, EtOAc, Et₂O, Hexanes.[2][3]

Solvent Selection Matrix

The choice of solvent dictates the position of equilibrium and the kinetics of nucleophilic attack.

A. For Selective Acylation (Primary Amine Functionalization)
  • Target: Kinetic acylation of the exocyclic

    
    .
    
  • Recommended Solvent: Dichloromethane (DCM) or THF .[2][3][1]

  • Rationale: Non-polar or moderately polar aprotic solvents do not stabilize the ammonium species as effectively as protic solvents, enhancing the nucleophilicity of the less hindered primary amine.[3] DCM allows for low-temperature control (-78°C to 0°C), which is critical for kinetic selectivity.[2][1]

B. For Salt Formation & Purification[2][3]
  • Target: Isolation of the diamine as a stable solid.

  • Recommended Solvent: Isopropanol (IPA) or Ethanol/Ethyl Acetate (1:3) .[2][1]

  • Rationale: The dihydrochloride salt is insoluble in EtOAc but slightly soluble in hot EtOH/IPA.[3] A "dissolve and crash" method using EtOH (solvent) and EtOAc (antisolvent) yields high-purity crystals, removing non-polar impurities.[2][1]

C. For Nucleophilic Substitution (S_NAr / Alkylation)
  • Target: Reaction of the secondary amine (often requires protection of the primary amine first).[3]

  • Recommended Solvent: Acetonitrile (ACN) or DMF .[2][3][1]

  • Rationale: Polar aprotic solvents stabilize the transition state for S_N2/S_NAr reactions.[3] ACN is preferred for ease of workup (lower boiling point) compared to DMF.[3][1]

Decision Pathways (Visualization)

The following diagram illustrates the logic flow for selecting reaction conditions based on the desired transformation.

SolventSelection Start (3-Methyl-4-piperidyl) methanamine Goal_Acyl Goal: Acylation (Amide Bond) Start->Goal_Acyl Goal_Salt Goal: Salt Formation (Purification) Start->Goal_Salt Goal_Alkyl Goal: Alkylation (Sec. Amine) Start->Goal_Alkyl Cond_Acyl Solvent: DCM (-10°C) Reagent: Anhydride/Cl-COR Goal_Acyl->Cond_Acyl Kinetic Control Cond_Salt Solvent: EtOH/EtOAc Reagent: HCl in Dioxane Goal_Salt->Cond_Salt Precipitation Cond_Alkyl Solvent: ACN or DMF Reagent: R-X + K2CO3 Goal_Alkyl->Cond_Alkyl Thermodynamic Prod_Acyl Product: Exocyclic Amide Cond_Acyl->Prod_Acyl Prod_Salt Product: Dihydrochloride Salt Cond_Salt->Prod_Salt Prod_Alkyl Product: N-Alkyl Piperidine Cond_Alkyl->Prod_Alkyl Requires 1° Protection

Caption: Figure 1. Solvent-driven decision tree for the functionalization of (3-Methyl-4-piperidyl)methanamine.

Detailed Experimental Protocols

Protocol A: Chemoselective Boc-Protection of the Primary Amine

This protocol exploits the steric difference between the primary and secondary amines.[3] By using a non-polar solvent and controlling stoichiometry, the exocyclic amine reacts preferentially.[3]

Reagents:

  • (3-Methyl-4-piperidyl)methanamine (1.0 eq)[2][1]

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Deficit ensures no di-protection[2][1]

  • Triethylamine (TEA) (1.1 eq)[2]

  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the diamine in 50 mL of anhydrous DCM (0.2 M concentration). Cool the solution to 0°C in an ice/water bath.

  • Reagent Addition: Dissolve Boc₂O (9.5 mmol) in 10 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes. Slow addition is crucial to maintain kinetic selectivity.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Quench & Workup:

    • Wash the organic layer with 10% Na₂CO₃ (aq) to remove unreacted starting material (which partitions into the aqueous phase more than the mono-Boc product).

    • Wash with Brine.[3][1]

    • Dry over Na₂SO₄ and concentrate

  • Validation:

    • ¹H NMR: Look for the characteristic Boc singlet at ~1.4 ppm.[3]

    • Diagnostic Shift: The methylene protons next to the primary amine (

      
      ) will shift downfield compared to the starting material, while the ring protons remain relatively stable.[2]
      
Protocol B: Isolation and Purification as Dihydrochloride Salt

Used to purify the diamine from non-basic impurities or to store the compound stably.[3]

Reagents:

  • Crude (3-Methyl-4-piperidyl)methanamine[2][1]

  • HCl (4M in Dioxane or 1.25M in MeOH)[2]

  • Ethanol (Absolute)[2][4]

  • Ethyl Acetate (EtOAc)[2]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in a minimum amount of absolute Ethanol (approx. 5 mL per gram).[3]

  • Acidification: Add HCl solution (2.5 eq) dropwise with vigorous stirring. The solution will warm up (exothermic).[3][1]

  • Crystallization:

    • If precipitate forms immediately, stir for 30 mins.

    • If no precipitate, slowly add EtOAc (antisolvent) until the solution turns cloudy (turbidity point).[2] Stop addition and cool to 4°C overnight.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold EtOAc/Hexanes (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. Hygroscopic; store in a desiccator.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Regioselectivity (Mixture of products) Temperature too high or solvent too polar.[2][1]Switch to DCM or Toluene. Lower temp to -10°C. Use limiting reagent (0.9 eq).[2][3][1]
"Oiling Out" during salt formation Solvent too polar or water present.[3][1]Dry the free base thoroughly before acidification.[3] Use IPA instead of EtOH. Add Et₂O as antisolvent.[3][1]
Low Yield in Alkylation Poly-alkylation of primary amine.[3][1]Must protect the primary amine (Protocol A) before attempting to alkylate the ring nitrogen.[3]

References

  • Piperidine Reactivity & Properties

    • National Center for Biotechnology Information.[3][1] "PubChem Compound Summary for CID 8082, Piperidine."[2][3] PubChem.[3][1] Accessed Oct 24, 2025.[2][3] [Link]

  • Regioselective Amination Strategies
  • Opioid & Piperidine Scaffold Synthesis (Contextual)

    • Journal of Medicinal Chemistry.[3][1] "Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry..." PubMed.[3][1] Accessed Oct 24, 2025.[2][3] [Link]

  • General Protocol for Amine Protection

    • Greene's Protective Groups in Organic Synthesis.[3][1] (Standard Text). Refer to sections on "Protection for the Amino Group: Carbamates".[3]

(Note: Specific CAS 7149-42-0 refers to the N-methyl isomer in some databases; this guide addresses the 3-methyl-4-methanamine structural isomer as requested by the topic header.)

Sources

Troubleshooting & Optimization

Technical Support Center: (3-Methyl-4-piperidyl)methanamine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coupling reactions involving (3-Methyl-4-piperidyl)methanamine (also known as 4-(aminomethyl)-3-methylpiperidine) present a unique set of challenges due to the interplay of regioselectivity (primary vs. secondary amine) and conformational sterics introduced by the C3-methyl group. Low yields in these reactions are rarely due to a single factor; they typically result from incomplete free-basing of salts, competitive acylation of the piperidine ring, or steric occlusion in specific diastereomers.

This guide provides a root-cause analysis and validated protocols to maximize yield and purity.

Part 1: Diagnostic & Pre-Reaction Analysis

Before altering reaction conditions, verify the structural integrity and state of your starting material.

The Regioselectivity Challenge

The molecule contains two nucleophilic nitrogen centers:

  • N1 (Ring Nitrogen): Secondary amine, moderately hindered, pKa ~11.0.

  • N' (Exocyclic Methanamine): Primary amine, less hindered, pKa ~10.5.

Critical Failure Point: Without protection, standard coupling reagents (EDC, HATU) will react with both amines, leading to a mixture of mono-acylated (N1 or N'), di-acylated, and oligomeric byproducts.

  • Target: If you intend to couple at the exocyclic primary amine, the ring nitrogen must be protected (e.g., N-Boc, N-Cbz) or alkylated (N-Methyl) prior to the coupling step.

The Stereochemical Trap (Cis vs. Trans)

The relative stereochemistry of the 3-methyl and 4-aminomethyl groups significantly impacts reactivity.

  • Trans-isomer: The substituents are generally anti-periplanar (diequatorial), minimizing steric clash. Reactivity is high.

  • Cis-isomer: The substituents often adopt a gauche relationship. The C3-methyl group can sterically shield the C4-aminomethyl group, slowing down nucleophilic attack on bulky activated esters.

  • Impact: If your starting material is a racemic mixture of diastereomers, you may observe a "stalled" reaction where only the trans isomer reacts, leaving the cis isomer unconsumed (limiting yield to ~50%).

Salt Form Management

This building block is often supplied as a dihydrochloride salt (.2HCl) .

  • Issue: Incomplete neutralization of the hydrochloride salt results in protonated, non-nucleophilic amines. Standard bases (TEA, DIPEA) may form insoluble salts that trap the amine.

  • Solution: A "Free-Base First" protocol is recommended over in-situ neutralization for difficult couplings.

Part 2: Troubleshooting Workflow (Decision Logic)

Use this decision tree to identify the bottleneck in your specific reaction.

CouplingTroubleshooting Start Problem: Low Yield (<40%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Desired Product Forming? CheckSM->CheckProd Yes (SM Gone) Sterics Issue: Steric Hindrance / Low Reactivity CheckSM->Sterics No (SM Remains) Regio Issue: Wrong Regioisomer (N1 vs N') CheckProd->Regio Wrong Mass/NMR Hydrolysis Issue: Activated Ester Hydrolysis CheckProd->Hydrolysis Product Mass Not Found SaltIssue Issue: Incomplete Free-Basing Sterics->SaltIssue pH Check Activate Action: Switch to HATU/HOAt or PyBOP Sterics->Activate Reagent Check FreeBase Action: Perform Aqueous Free-Base Extraction SaltIssue->FreeBase Protect Action: Use N-Boc Protected SM Regio->Protect DrySolv Action: Dry Solvents & Increase Amine Eq. Hydrolysis->DrySolv

Figure 1: Decision logic for diagnosing yield failures in piperidyl-methanamine couplings.

Part 3: Optimized Experimental Protocols

Protocol A: "Free-Base First" Preparation (Recommended)

For use with Dihydrochloride salts.

  • Dissolve the (3-Methyl-4-piperidyl)methanamine .2HCl salt in minimal water (10 mL/g).

  • Cool to 0°C and adjust pH to >12 using 4M NaOH.

  • Extract exhaustively with DCM:Isopropanol (3:1 ratio) or Chloroform. Note: Pure DCM may not efficiently extract the polar diamine.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Validation: Check ¹H NMR to ensure absence of salt peaks and correct integration of amine protons. Use immediately.

Protocol B: High-Efficiency Coupling (HATU Method)

Best for sterically hindered substrates or cis-isomers.

ComponentEquivalentsNotes
Carboxylic Acid 1.0Limiting reagent
HATU 1.1 - 1.2High reactivity uronium reagent
HOAt 0.5Optional additive to boost rate for hindered amines
DIPEA (Hünig's Base) 3.0 - 4.0Excess required if using salt; 2.0 if free base
Amine (Scaffold) 1.2Slight excess drives conversion
Solvent DMF or NMPConcentration: 0.1 M - 0.2 M

Step-by-Step:

  • Dissolve Carboxylic Acid and HATU in anhydrous DMF under N₂.

  • Add DIPEA and stir for 5 minutes to pre-activate the acid (Active Ester formation).

  • Add the (3-Methyl-4-piperidyl)methanamine (preferably N-protected on the ring) in one portion.

  • Stir at Room Temperature for 2–4 hours.

  • Monitor: If reaction stalls at 50%, heat to 45°C to drive the cis isomer reaction.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC with the same mass (LCMS). What is happening?

A: You are likely observing rotamers or diastereomers .

  • Rotamers: Due to the amide bond character, signal broadening or splitting is common in NMR. Run NMR at elevated temperature (50°C) to coalesce peaks.

  • Diastereomers: If your starting material was racemic (cis/trans mixture) and you coupled it to a chiral acid, you have created diastereomers. These will have distinct R_f values and may require careful column chromatography to separate.

Q2: My yield is <20%, and I see a mass corresponding to a dimer. Why?

A: This indicates double coupling . Both the ring nitrogen (N1) and the exocyclic amine (N') have reacted.

  • Fix: You must use a protecting group strategy. Purchase 1-Boc-3-methyl-4-(aminomethyl)piperidine . Couple this to your acid, then remove the Boc group with TFA/DCM or HCl/Dioxane in a subsequent step. This guarantees regioselectivity.[1]

Q3: The reaction works for the unmethylated analog (4-piperidylmethanamine) but fails here. Is the methyl group that bulky?

A: Yes. The C3-methyl group creates a "gauche" interaction with the C4-aminomethyl arm, particularly in the cis conformation. This forces the exocyclic amine into a conformation that may be less accessible to the bulky Active Ester-HATU complex.

  • Fix: Switch from HATU to PyBOP or COMU , which sometimes perform better with specific steric geometries. Alternatively, use a less bulky solvent like DCM (if solubility permits) to alter the solvation shell.

Q4: How do I purify the product? It streaks on silica.

A: The product contains a basic amine (if the ring is unprotected) or an amide.

  • Method 1 (Neutral Alumina): Use neutral alumina instead of silica gel to reduce streaking.

  • Method 2 (Amine-Functionalized Silica): Use NH₂-silica cartridges.

  • Method 3 (DCM/MeOH/NH₃): Use a mobile phase of DCM:MeOH (90:10) with 1% NH₄OH (aqueous ammonia) or 7N NH₃ in MeOH. The ammonia competes for silanol sites, sharpening the peak.

References

  • BenchChem Technical Support. (2025).[2] Overcoming poor reactivity in piperidine derivatization. BenchChem. Link

  • Sigma-Aldrich. (2024). Product Specification: (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride. Merck KGaA. Link

  • ChemicalBook. (2024).[3] 3-Methylpiperidin-4-one hydrochloride synthesis and properties. ChemicalBook. Link

  • National Institutes of Health (NIH). (2018). Analysis of cis and trans 3-methylfentanyl by liquid chromatography. PubMed.[4] Link

  • Master Organic Chemistry. (2017). Amine Basicity Trends and pKa Analysis. MasterOrganicChemistry. Link

Sources

Technical Support Center: Separation of cis/trans Isomers of (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate pure stereoisomers from saturated heterocyclic scaffolds. (3-Methyl-4-piperidyl)methanamine is a highly versatile building block in medicinal chemistry, but its two chiral centers give rise to cis and trans diastereomers that possess nearly identical boiling points, polarities, and solubilities.

This guide provides a field-proven, self-validating framework for separating these isomers. We will bypass standard trial-and-error by addressing the chemical causality of separation failures and providing optimized, step-by-step methodologies.

Isomer Separation Workflow

The most reliable strategy for separating the cis and trans isomers of this diamine involves temporary masking of the basic nitrogen atoms, followed by orthogonal chromatographic separation or classical resolution, and subsequent global deprotection.

G Crude Crude Mixture (cis/trans Diamine) Protect Global Protection (Boc2O, Et3N, DCM) Crude->Protect Step 1 SepMethod Separation Strategy Protect->SepMethod Step 2 SFC Prep-SFC / HPLC (Chiral or Achiral Phase) SepMethod->SFC Cryst Classical Resolution (Diastereomeric Salts) SepMethod->Cryst CisInt cis-Di-Boc Intermediate SFC->CisInt TransInt trans-Di-Boc Intermediate SFC->TransInt Cryst->CisInt Cryst->TransInt Deprotect Acidic Deprotection (4M HCl in Dioxane) CisInt->Deprotect Step 3 TransInt->Deprotect Step 3 PureCis Pure cis-Isomer (Di-HCl Salt) Deprotect->PureCis PureTrans Pure trans-Isomer (Di-HCl Salt) Deprotect->PureTrans

Workflow for the separation of cis/trans isomers of (3-Methyl-4-piperidyl)methanamine.

Troubleshooting & FAQs

Q1: Why do I get severe peak tailing and poor resolution when attempting to separate the unprotected cis/trans mixture on silica gel? The Causality: The primary and secondary amines in (3-Methyl-4-piperidyl)methanamine are highly basic. When subjected to bare silica, they act as strong hydrogen-bond acceptors and donors, interacting aggressively with the acidic silanol groups on the stationary phase. This leads to non-linear adsorption isotherms, causing severe peak tailing and co-elution[1]. The Solution: Derivatization is critical. By protecting both amines with di-tert-butyl dicarbonate (


) to form the di-Boc derivative, you eliminate the basicity and hydrogen-bond donating capacity. This transforms the molecule into a lipophilic entity that interacts predictably with the stationary phase based purely on its geometric shape, enabling scalable separation on normal-phase silica or Simulated Moving Bed (SMB) chromatography[2].

Q2: I am using Preparative HPLC for the di-Boc protected isomers, but the peaks are still overlapping. How can I improve baseline resolution? The Causality: Geometric isomers of saturated heterocycles often have very similar hydrodynamic radii and lipophilicity. Standard C18 reversed-phase columns rely primarily on hydrophobic dispersion forces, which are often insufficient to distinguish between the subtle spatial differences of cis and trans methyl groups on a piperidine ring. The Solution: Switch to a stationary phase with orthogonal selectivity. A phenyl-hexyl or cyano-propyl column leverages


 or dipole interactions, which are more sensitive to the spatial arrangement of the molecule[3]. Alternatively, Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Whelk-O 1 or ChiraSpher) provides superior resolution. The high diffusivity and low viscosity of supercritical 

allow for sharper peaks and better separation of closely eluting diastereomers[4].

Q3: Can I separate the cis and trans isomers without relying on expensive chromatography? The Causality: Chromatographic separation, while precise, is solvent-intensive and difficult to scale for multi-kilogram batches. The Solution: Yes, via classical resolution. By reacting the unprotected diamine mixture with a chiral or sterically hindered achiral acid (e.g., Dibenzoyl-L-tartaric acid), you form diastereomeric salts. Because the cis and trans isomers have different 3D conformations, their resulting crystal lattices will have different lattice energies and solvation enthalpies. A systematic solvent screen (e.g., ethanol/water or isopropanol) allows you to selectively crystallize the less soluble diastereomeric salt, leaving the other enriched in the mother liquor[3].

Quantitative Data: Separation Conditions

The following table summarizes the optimized chromatographic parameters and expected resolution (


) for the di-Boc protected intermediates.
Separation StrategyStationary PhaseMobile PhaseModifierExpected Resolution (

)
Causality / Notes
Normal Phase (Flash) Bare Silica (

)
Hexane / EtOAc (Gradient)None1.1 - 1.4Relies on subtle dipole differences. Good for bulk, but requires strict moisture control.
Prep-HPLC (RP) Phenyl-HexylWater / Acetonitrile0.1% TFA1.5 - 2.0

interactions enhance geometric recognition of the piperidine ring[3].
Prep-SFC (S,S)-Whelk-O 1

/ Methanol
0.1% Diethylamine> 2.5Supercritical diffusivity minimizes band broadening. Modifier suppresses residual silanol activity[4].
Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the success of the current step via the listed validation checkpoints.

Protocol 1: Global Boc-Protection (Di-Boc Derivatization)

Purpose: To mask amine basicity and enable chromatographic resolution.

  • Dissolution: Dissolve 10.0 g of crude (3-Methyl-4-piperidyl)methanamine (mixture of cis/trans) in 100 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 32.5 mL (3.0 eq) of Triethylamine (

    
    ) and stir the solution, cooling it to 0°C in an ice bath.
    
  • Protection: Dissolve 37.5 g (2.2 eq) of Di-tert-butyl dicarbonate (

    
    ) in 50 mL of DCM. Add this solution dropwise over 30 minutes to control the exothermic reaction.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M citric acid (2 x 50 mL), saturated aqueous

    
     (50 mL), and brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). You should observe two closely eluting spots (the cis and trans di-Boc intermediates) with

    
     values around 0.4 - 0.5. Ninhydrin stain should be negative (no free amines), while phosphomolybdic acid (PMA) will stain the Boc groups. Confirm mass via LC-MS (
    
    
    
    ).
Protocol 2: Preparative SFC Separation

Purpose: To physically separate the diastereomers using supercritical fluid chromatography.

  • Sample Preparation: Dissolve the crude di-Boc mixture in HPLC-grade Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Equilibrate the Prep-SFC system equipped with a Chiralpak AD-H or (S,S)-Whelk-O 1 column[4] using a mobile phase of 85% supercritical

    
     and 15% Methanol (containing 0.1% Diethylamine) at a backpressure of 100 bar and a temperature of 35°C.
    
  • Injection & Collection: Perform stacked injections. Monitor the eluent via UV absorption at 210 nm. Collect the two baseline-resolved peaks into separate vessels.

  • Recovery: Evaporate the solvent from the collected fractions under reduced pressure to yield the pure cis-di-Boc and trans-di-Boc intermediates as white solids.

  • Validation Checkpoint: Re-inject a fraction of each isolated solid onto an analytical SFC system. The purity of each diastereomer should be >98% d.e. (diastereomeric excess).

Protocol 3: Global Deprotection

Purpose: To remove the Boc groups and recover the pure target isomers as stable salts.

  • Dissolution: Take 5.0 g of the pure cis-di-Boc intermediate (or trans) and dissolve it in 20 mL of anhydrous 1,4-dioxane.

  • Acid Cleavage: Slowly add 25 mL of 4M HCl in dioxane. Stir the mixture at room temperature. Vigorous gas evolution (

    
     and isobutylene) will occur.
    
  • Precipitation: Continue stirring for 3 hours. As the deprotection proceeds, the highly polar dihydrochloride salt of the product will precipitate out of the relatively non-polar dioxane solution.

  • Isolation: Add 50 mL of cold diethyl ether to ensure complete precipitation. Filter the solid under a nitrogen atmosphere (the salt can be hygroscopic) and wash with additional cold ether. Dry under high vacuum.

  • Validation Checkpoint: Analyze via

    
    -NMR (
    
    
    
    ). The absence of the massive singlet at ~1.4 ppm confirms complete Boc removal. The coupling constants (
    
    
    -values) of the ring protons can be used to definitively assign the cis (axial-equatorial or equatorial-axial coupling) versus trans (axial-axial coupling, typically
    
    
    Hz) stereochemistry.
References

1.3 - BenchChem 2.2 - Researcher.life 3.4 - PubMed 4.1 - BenchChem

Sources

Troubleshooting solubility issues with (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3-Methyl-4-piperidyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As a substituted piperidine with two basic amine functional groups, its solubility is highly dependent on the experimental conditions. This guide provides both foundational knowledge and practical, step-by-step protocols to ensure successful preparation of your solutions.

Section 1: Understanding the Molecule's Physicochemical Profile

A thorough understanding of the molecule's properties is the first step in troubleshooting. The structure contains a piperidine ring (a secondary amine) and a primary aminomethyl group, both of which are basic.

Q1: What are the key chemical properties of (3-Methyl-4-piperidyl)methanamine that dictate its solubility?

A1: The solubility of (3-Methyl-4-piperidyl)methanamine is governed primarily by its basicity and the interplay between its polar and non-polar components.

  • Basicity and pKa: The molecule has two basic nitrogen atoms: one on the piperidine ring and one in the primary amine group. The pKa of a protonated piperidine ring is approximately 11.2, while simple primary amines have pKa values around 10.6.[1][2][3] Therefore, this compound will have two pKa values in these regions. At neutral or acidic pH, both nitrogen atoms will be protonated, forming a dicationic salt. This salt form is significantly more polar and thus more water-soluble than the neutral free base.

  • Polarity and Hydrogen Bonding: The amine groups can act as hydrogen bond donors and acceptors, which promotes solubility in polar protic solvents like water and alcohols.[4][5] However, the molecule also possesses a non-polar hydrocarbon backbone (the methyl group and the piperidine ring's methylene bridges), which contributes to its solubility in some organic solvents.[4][6]

  • Form: The compound is typically supplied as a free base, which is less soluble in neutral water but more soluble in organic solvents.[1] If it were supplied as a salt (e.g., a hydrochloride salt), its aqueous solubility would be inherently higher.

Section 2: Common Solubility Issues and First-Line Solutions

This section addresses the most frequent problems encountered during solution preparation and provides direct, actionable advice.

Q2: My (3-Methyl-4-piperidyl)methanamine won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What's happening?

A2: This is the most common issue and is directly related to the compound's pKa. At pH 7.4, which is significantly below the pKa of both amine groups, the compound should be protonated and soluble. If it is not dissolving, the issue could be one of the following:

  • Slow Dissolution Rate: The kinetics of dissolution might be slow.

  • Insufficient Buffer Capacity: If you are adding a significant amount of the free base, it can exhaust the buffer's capacity, causing the local pH to rise and the compound to remain in its less soluble neutral form.

  • Common Ion Effect: While less common, high salt concentrations in the buffer could slightly suppress solubility.

Initial Troubleshooting Steps:

  • Vortex and Sonicate: Ensure the mixture is vigorously agitated. Sonication can help break up solid particles and accelerate dissolution.

  • Gentle Warming: Warming the solution to 30-40°C can increase the rate of dissolution. However, always be mindful of the compound's stability at elevated temperatures.

  • pH Verification and Adjustment: Use a pH meter to check the actual pH of your solution after adding the compound. If the pH has increased, it indicates the buffer capacity was exceeded. Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH to your target value. The compound should dissolve as the pH drops.

Q3: The compound dissolved initially in an acidic solution, but it precipitated when I adjusted the pH back to neutral for my experiment. How can I prevent this?

A3: This occurs when the neutral pH is not sufficient to keep the compound fully protonated and in solution at the desired final concentration, leading to supersaturation and precipitation.

Solutions:

  • Work at a Lower Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its solubility limit at that pH.

  • Use a Co-solvent: Introducing a small percentage of an organic co-solvent can significantly increase solubility. Dimethyl sulfoxide (DMSO) is a common choice.[1] Prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological assay.[7]

Q4: I need to dissolve the compound in an organic solvent for a synthesis reaction. Which solvent should I choose?

A4: As a free base, (3-Methyl-4-piperidyl)methanamine is expected to be soluble in a range of organic solvents.[5][6]

  • Polar Aprotic Solvents: High solubility is expected in solvents like DMSO and N,N-dimethylformamide (DMF).[1]

  • Alcohols: Good solubility is expected in methanol, ethanol, and isopropanol due to hydrogen bonding.[4]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also likely to be effective solvents.

  • Ethers: Tetrahydrofuran (THF) should be a suitable solvent.

  • Non-polar Solvents: Solubility will be limited in very non-polar solvents like hexanes or toluene.[1][8]

A generalized solubility profile is summarized in the table below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water (acidified), Methanol, EthanolHigh to MiscibleForms strong hydrogen bonds and/or salt form is highly polar.[4]
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighGood solvent for many amines.
Ethers Tetrahydrofuran (THF)ModerateSuitable for many organic reactions.
Non-Polar Hexanes, TolueneLow to InsolubleLacks favorable interactions with the polar amine groups.[8]
Section 3: Experimental Protocols and Workflows

Follow these detailed procedures for reliable solution preparation.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is ideal for preparing solutions for biological assays where organic solvents are not desired.

  • Weigh Compound: Accurately weigh the required amount of (3-Methyl-4-piperidyl)methanamine free base.

  • Initial Suspension: Add a portion (e.g., 80%) of the final required volume of purified water (or a low-ionic-strength buffer). The compound will likely not dissolve and will form a suspension.

  • Acidification: While stirring vigorously, add 1 M HCl dropwise. Monitor the solution's appearance. Continue adding acid until all of the solid has dissolved.

  • pH Adjustment: Use a calibrated pH meter to monitor the pH. Carefully add more 1 M HCl or 1 M NaOH to adjust the pH to the desired final value (e.g., pH 5-6 for a stable stock).

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Sterilization (Optional): If required for your application, filter the final solution through a 0.22 µm sterile filter.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing solubility issues.

G start Solubility Issue Encountered solvent_type Aqueous or Organic Solvent? start->solvent_type aqueous Aqueous solvent_type->aqueous Aqueous organic Organic solvent_type->organic Organic check_ph Verify & Adjust pH (Acidify with dilute HCl) aqueous->check_ph solvent_polarity Assess Solvent Polarity organic->solvent_polarity is_soluble_aq Is it Soluble? check_ph->is_soluble_aq success_aq Success! Proceed with Experiment is_soluble_aq->success_aq Yes fail_aq No / Incompatible with Assay is_soluble_aq->fail_aq No co_solvent Use Co-Solvent Strategy (e.g., DMSO Stock) fail_aq->co_solvent other_methods Advanced Methods: - Cyclodextrins - Solid Dispersions co_solvent->other_methods increase_polarity Increase Polarity (Try MeOH, DMSO, DMF) solvent_polarity->increase_polarity is_soluble_org Is it Soluble? increase_polarity->is_soluble_org success_org Success! is_soluble_org->success_org Yes fail_org No is_soluble_org->fail_org No co_solvent_org Try Co-Solvent System (e.g., Toluene/MeOH) fail_org->co_solvent_org

Caption: Troubleshooting decision tree for solubility issues.

Section 4: Advanced Strategies & FAQs

Q5: pH adjustment and common co-solvents are not suitable for my system. What are some other advanced techniques?

A5: For particularly challenging applications, several formulation strategies can be employed, many of which are common in drug development.[9][10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an "inclusion complex" with a hydrophilic exterior that is highly water-soluble.[1][9]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state.[1][10] This can enhance the dissolution rate by presenting the compound in a higher energy, amorphous form.

  • Micronization: Reducing the particle size of the solid compound increases the surface-area-to-volume ratio, which can lead to a faster rate of dissolution according to the Noyes-Whitney equation.[1][9]

Logical Relationship of pH and Molecular Form

G cluster_0 High pH (>12) cluster_1 Low pH (<5) free_base Free Base (Neutral) C₇H₁₆N₂ - Less Water Soluble - More Organic Soluble dication Dicationic Salt [C₇H₁₈N₂]²⁺ - More Water Soluble - Less Organic Soluble free_base->dication Add Acid (H⁺) dication->free_base Add Base (OH⁻)

Sources

Technical Support Center: Purification Strategies for (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of low-molecular-weight, highly polar aliphatic diamines. (3-Methyl-4-piperidyl)methanamine presents a unique chromatographic nightmare: it possesses two highly basic centers (a secondary piperidine nitrogen and a primary methanamine group), rendering it extremely water-soluble and highly reactive toward standard silica matrices.

This guide bypasses generic advice, offering field-proven, mechanistically grounded strategies to troubleshoot, optimize, and validate your purification workflows.

Diagnostic Workflow

Workflow A Crude Reaction Mixture (3-Methyl-4-piperidyl)methanamine B High Salt / Aqueous Content? A->B C SCX Chromatography (Catch & Release) B->C Low/Organic D Aqueous Boc-Protection (Derivatization) B->D High/Aqueous E Isomeric Impurities Present? C->E D->E F High-pH RP-HPLC (0.1% TEA/NH4OH) E->F Yes G Purified Target Compound E->G No F->G

Diagnostic workflow for selecting the optimal purification strategy for polar aliphatic diamines.

Section 1: Troubleshooting & FAQs

Q1: Why is my (3-Methyl-4-piperidyl)methanamine completely lost in the aqueous phase during liquid-liquid extraction (LLE)? A: This is a fundamental issue of ionization. The molecule contains two basic amines with pKa values typically ranging from 9.5 to 11.0. At neutral or mildly basic pH, the molecule remains protonated (cationic), making it exclusively hydrophilic. The Fix: To force the diamine into an organic phase like dichloromethane (DCM), you must employ the "2 pH rule"[1]. Adjust the aqueous layer to a pH of at least 12.0 using strong bases (e.g., 5M NaOH) to fully deprotonate both nitrogen centers. Alternatively, bypass LLE entirely by using Strong Cation Exchange (SCX) chromatography, which exploits the compound's positive charge rather than fighting it.

Q2: When attempting Reverse-Phase (RP) HPLC, my peaks are severely tailing or failing to elute. What is the mechanistic cause? A: Peak tailing for basic amines on standard C18 columns is caused by secondary interactions with residual acidic silanols on the silica support (Brønsted acid-base interactions)[1]. The protonated amine ionically binds to the deprotonated silanol groups. The Fix: You must suppress silanol ionization and deprotonate the amine. Utilizing a high-pH mobile phase (e.g., adding 0.1% Triethylamine (TEA) or Ammonium Hydroxide) increases the lipophilicity of the amine and neutralizes the silanols, ensuring sharp peak shapes[1]. If high-pH RP-HPLC fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar compounds based on hydrophilicity and operates orthogonally to RP-HPLC[2].

Q3: How can I selectively purify the primary amine from secondary amine dimers formed during the upstream reduction step? A: Dimerization is a common side reaction during nitrile reduction. Because the primary and secondary amines have nearly identical polarities, standard chromatographic separation is nearly impossible. The Fix: Leverage steric hindrance and nucleophilicity. The primary methanamine group is significantly less sterically hindered than the secondary piperidine nitrogen. By performing a controlled, stoichiometric Boc-protection (1.0 eq Boc₂O) in water without a catalyst, you can chemoselectively protect the primary amine[3]. The resulting mono-Boc derivative has a drastically different polarity profile and is easily separated from unreacted secondary amines via standard normal-phase chromatography.

Section 2: Step-by-Step Methodologies
Protocol A: Catalyst-Free Aqueous Boc-Protection (Chemoselective)

Causality Check: Performing this reaction in water avoids the need for basic catalysts (like DMAP), which can over-activate the reagent and lead to non-selective di-Boc protection.

  • Dissolution: In a 50 mL round-bottom flask, add 1.0 mmol of the crude (3-Methyl-4-piperidyl)methanamine mixture. Add 9.5 mL of distilled water and 0.5 mL of acetone[3].

  • Reagent Addition: Slowly add 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O). Note: The critical amount of water required is ~10 mL/mmol of amine, with minimal acetone used strictly to ensure the initial solubility of the Boc₂O[3].

  • Reaction & Monitoring: Stir vigorously at room temperature for 15–30 minutes. Self-Validation: The reaction is visually self-validating; the formation of a white precipitate or a distinct immiscible liquid layer indicates the successful formation of the highly lipophilic mono-Boc protected product[3].

  • Extraction: Extract the mixture with Dichloromethane (3 x 10 mL). The highly polar unreacted secondary amine impurities will remain trapped in the aqueous phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure chemoselectively protected intermediate[3].

Protocol B: Strong Cation Exchange (SCX) Catch-and-Release

Causality Check: SCX relies on ionic bonding. The stationary phase (propylsulfonic acid) binds the protonated diamine, allowing neutral and acidic impurities to be washed away completely[4].

  • Column Conditioning: Pre-condition a silica-based SCX cartridge with 3–5 column volumes (CV) of Methanol (MeOH) to solvate the resin[4].

  • Sample Loading: Dissolve the crude mixture in a weakly acidic or neutral solvent (e.g., DCM/MeOH) and load it onto the column. The diamines will ionically bind to the sulfonate groups.

  • Washing (The "Catch"): Wash the column with 5 CV of MeOH[4]. Self-Validation: Spot the eluent on a ninhydrin-stained TLC plate; no amine should be present, confirming complete retention on the column.

  • Elution (The "Release"): Elute the target diamine using 5 CV of 2M Ammonia in Methanol (NH₃/MeOH)[4]. The high pH deprotonates the amine, breaking the ionic bond with the resin.

  • Concentration: Evaporate the methanolic ammonia under reduced pressure to yield the purified free-base diamine.

Section 3: Quantitative Data & Method Comparison

Table 1: Comparative Efficacy of Purification Strategies for Aliphatic Diamines

StrategyMechanism of SeparationTypical Recovery (%)Purity (%)ScalabilityBest Application
High-pH RP-HPLC Hydrophobic interaction (Free-base state)75 - 85> 98Low (Prep scale)Final API polishing; separating closely related structural isomers.
SCX Chromatography Ionic binding (Protonated state)90 - 9585 - 90High (Kilogram)Rapid desalting; removing neutral/acidic byproducts from crude mixtures.
Boc-Derivatization Steric/Nucleophilic differentiation80 - 90> 95MediumSeparating primary amines from secondary amine dimers.
HILIC Hydrophilic partitioning70 - 80> 95LowHighly polar mixtures failing RP-HPLC retention entirely.

Table 2: Optimized Chromatographic Conditions for (3-Methyl-4-piperidyl)methanamine

ParameterHigh-pH RP-HPLCSCX Catch-and-ReleaseHILIC
Stationary Phase C18 or C8 (Base-stable polymer)Propylsulfonic Acid (PRS)Unbonded Silica or Diol
Mobile Phase A Water + 0.1% TEA or NH₄OHMethanol (Wash)Acetonitrile
Mobile Phase B Acetonitrile + 0.1% TEA2M NH₃ in Methanol (Elution)Water + 10mM NH₄OAc
Target pH 10.5 - 11.5N/A (Gradient of ionic strength)5.0 - 6.0
Elution Profile Gradient (5% to 60% B)Step Gradient (100% B for release)Isocratic (e.g., 80% A / 20% B)
References
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . PMC / NIH. 3

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. 1

  • Hydrophilic Interaction Liquid Chromatography (HILIC) in Proteomics . ResearchGate. 2

  • Purification Column Guide . MD Scientific. 4

Sources

Technical Support Center: Alkylation Protocols for (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Context: Key intermediate for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib).

Executive Summary & Diagnostic Decision Matrix

The Challenge: (3-Methyl-4-piperidyl)methanamine presents a classic "competing nucleophile" scenario. You have a secondary amine (piperidine ring,


) and a primary exocyclic amine (

).
  • 
     (Primary):  Higher kinetic accessibility but prone to "runaway" polyalkylation (becoming secondary 
    
    
    
    tertiary
    
    
    quaternary).
  • 
     (Secondary):  More basic (
    
    
    
    ~11) but sterically influenced by the C3-methyl group.

The Solution: Direct alkylation with alkyl halides is rarely the correct first choice due to lack of control. Select your protocol based on the decision matrix below.

AlkylationStrategy Start START: Define Target Target Which Nitrogen needs alkylation? Start->Target Exo Target: Exocyclic Primary Amine (N-exo) Target->Exo Exocyclic Pip Target: Piperidine Ring Amine (N-pip) Target->Pip Ring N Mono Goal: Mono-alkylation (R-NH-R') Exo->Mono Di Goal: Di-alkylation / Quaternization Exo->Di Protect PROTOCOL B: Protection Strategy (Boc/Cbz on N-exo first) Pip->Protect Mandatory to prevent N-exo reaction RedAm PROTOCOL A: Reductive Amination (High Fidelity) Mono->RedAm Recommended Direct Direct Alkylation (High Risk of Side Rxns) Di->Direct Use excess R-X

Figure 1: Strategic decision tree for alkylating bifunctional diamines.

Critical Troubleshooting: The "Why" Behind the Failures
Issue A: The "Runaway" Reaction (Polyalkylation)
  • Symptom: You targeted a secondary amine (R-NH-R'), but LCMS shows significant tertiary amine and quaternary ammonium salts.

  • Root Cause: The product of the first alkylation is often more nucleophilic than the starting primary amine.[1] The inductive effect of the newly added alkyl group increases electron density on the nitrogen.

  • Fix: Switch to Reductive Amination . Imine formation is self-limiting (you cannot form an imine twice on the same nitrogen simultaneously).

Issue B: Regioselectivity Failure (Wrong Nitrogen Reacted)
  • Symptom: You intended to alkylate

    
     but observed significant alkylation at 
    
    
    
    .
  • Root Cause: While the C3-methyl group adds steric bulk near

    
    , it is insufficient to block reaction with small electrophiles (like Methyl Iodide). The secondary amine is inherently more basic.
    
  • Fix: Orthogonal Protection. You cannot rely on kinetics alone. Use 1-Boc-3-methyl-4-(aminomethyl)piperidine if you need to manipulate the exocyclic amine, or protect the exocyclic amine (e.g., with trifluoroacetic anhydride) if manipulating the ring.

Issue C: Stereochemical Scrambling (Epimerization)
  • Symptom: Loss of the cis-(3R,4R) relationship (crucial for Tofacitinib activity).

  • Root Cause: Use of strong bases (NaH, LDA) or high heat during alkylation can deprotonate the C3 or C4 positions, leading to thermodynamic equilibration (formation of trans isomers).

  • Fix: Use mild bases (DIPEA,

    
    ) or acid-mediated reductive amination (STAB/AcOH) which preserves chiral centers.
    
Validated Protocols
Protocol A: Reductive Amination (Targeting

)

Best for: Creating a secondary amine on the exocyclic nitrogen without over-alkylation.

Reagents:

  • Substrate: (3-Methyl-4-piperidyl)methanamine (free base or HCl salt neutralized).

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step:

  • Imine Formation: Dissolve substrate in DCE (0.1 M). Add the aldehyde (1.05 equiv).

  • Activation: If using a ketone, add catalytic Acetic Acid (AcOH) to pH 5-6. Stir for 30-60 mins at Room Temp (RT) to ensure imine formation.

    • Note: Pre-forming the imine is critical to avoid direct reduction of the aldehyde.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Monitoring: Stir at RT for 2-16h. Monitor via LCMS for disappearance of imine.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    

Comparison of Reducing Agents:

AgentSelectivityRisk ProfileRecommendation
STAB (NaBH(OAc)3)High Low toxicityPrimary Choice. Reduces imines faster than aldehydes.
NaCNBH3 HighToxic (Cyanide)Use only if STAB fails or for sluggish ketones.
NaBH4 LowHighAvoid. Reduces aldehydes too fast; leads to alcohol byproducts.
Protocol B: Selective Methylation (Eschweiler-Clarke Variant)

Best for: Converting the primary amine to a dimethyl tertiary amine (NMe2).

  • Dissolve amine in Formic Acid (excess, serves as solvent and hydride source).

  • Add Formaldehyde (37% aq. solution, excess).

  • Reflux (90-100°C) for 2-4 hours.

  • Mechanism: The

    
     release drives the reaction. The acidic medium protects the 
    
    
    
    (protonated) if the
    
    
    is sufficiently more accessible, but generally, this methylates all accessible sites. Warning: This will likely methylate the piperidine ring too unless it is already protected (e.g., N-Benzyl).
Visualization: Reaction Pathway & Selectivity

ReactionPathways Start (3-Methyl-4-piperidyl) methanamine Direct + Alkyl Halide (R-X) + Base Start->Direct Aldehyde + Aldehyde + STAB Start->Aldehyde Mix MIXTURE: Mono-alkylated Bis-alkylated Quaternary Salts Direct->Mix Uncontrolled Kinetics Imine Imine Intermediate (Self-Limiting) Aldehyde->Imine Step 1 Product Clean Secondary Amine Imine->Product Step 2: Reduction

Figure 2: Kinetic comparison of direct alkylation vs. reductive amination pathways.

Frequently Asked Questions (FAQs)

Q1: Can I use Methyl Iodide (MeI) to add just one methyl group? A: Generally, no . MeI is highly reactive. Even at 0°C with 1 equivalent, you will get a statistical mixture of unreacted, mono-methyl, and di-methyl products. For mono-methylation, use the reductive amination protocol with Formaldehyde and STAB (1 equiv), or use a temporary protecting group (e.g., Boc-anhydride) to protect the ring, then react.

Q2: How do I selectively alkylate the piperidine ring (


) and leave the primary amine (

) alone?
A: You must protect the primary amine first.
  • React the starting material with Trifluoroacetic Anhydride (TFAA) or Phthalic Anhydride (selectively reacts with primary

    
     over hindered secondary 
    
    
    
    in controlled conditions).
  • Alkylate the

    
    .[2]
    
  • Deprotect (Base hydrolysis for TFA, Hydrazine for Phthalimide).

Q3: I see an impurity at M+14 in my LCMS. What is it? A: This is likely a methylation byproduct. If you used DCM or Chloroform as a solvent with a nucleophilic amine over a long period (or with heat), the amine can react with the solvent (dichloromethane is a weak alkylating agent) to form a chloromethyl or methyl adduct. Switch to DCE or THF.

Q4: Does the stereochemistry (cis vs. trans) affect the alkylation rate? A: Yes. In the cis-isomer (typically the bioactive Tofacitinib scaffold), the C3-methyl group is axially or equatorially positioned depending on the ring flip, but it generally exerts more steric pressure on the


 than in the trans-isomer. However, this difference is rarely enough to provide >95% regioselectivity without protecting groups.
References
  • Pfizer Inc. (2012).[3] Process for the preparation of 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib).[3][4][5] Patent WO2012137111. Link

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mellor, L. C., et al. (2000). "Preparation of secondary amines by reductive amination." Tetrahedron Letters, 41(36), 7021-7025. Link

  • Ripin, D. H., et al. (2003). "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 7(1), 115-120. (Describes the specific piperidine intermediates for Tofacitinib). Link

Sources

Technical Support Center: Troubleshooting Boc Deprotection on 3-Methyl-4-Piperidyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the 3-methyl-4-piperidyl scaffold. The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group, but removing it from sterically hindered or conformationally restricted piperidines requires precise optimization.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-yield deprotections without epimerization or side-product formation.

Mechanistic Overview & Causality

The deprotection of an N-Boc group proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate's carbonyl oxygen, triggering the cleavage of the C–O bond to release a highly reactive tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates into the desired amine [1].

When working with the 3-methyl-4-piperidyl scaffold , the spatial arrangement of the 3-methyl group dictates the reaction kinetics. In cis-isomers, the 1,3-diaxial or gauche interactions create significant steric shielding around the 4-position and the piperidine nitrogen [4]. This steric hindrance can impede the protonation step or trap the leaving tert-butyl cation in close proximity to the newly freed amine, increasing the risk of unwanted re-alkylation.

Mechanism BocAmine N-Boc-3-methyl-4-piperidyl Substrate Protonated Protonated Carbamate Intermediate BocAmine->Protonated + H+ (TFA/HCl) Cleavage Cleavage Step Protonated->Cleavage TButyl tert-Butyl Cation (Electrophile) Cleavage->TButyl Carbamic Carbamic Acid Cleavage->Carbamic SideProduct Alkylated Side Product (+56 Da) TButyl->SideProduct Nucleophilic Attack (No Scavenger) Scavenged Scavenger Adduct (Safe Byproduct) TButyl->Scavenged + Scavenger (TIPS/Anisole) AmineSalt Deprotected Amine Salt (Target) Carbamic->AmineSalt - CO2

Caption: Acid-catalyzed Boc deprotection mechanism highlighting the tert-butyl cation fate.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection stalling at 70% conversion? A1: Stalled deprotections on this scaffold are almost always due to steric hindrance from the 3-methyl group, particularly if you are working with the cis-3-methyl-4-aminopiperidine diastereomer [4]. Standard 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may not be acidic enough to drive the reaction to completion. Solution: Switch to a stronger, smaller acid system such as 4M HCl in 1,4-dioxane, which provides better access to the hindered carbamate [1].

Q2: My LC-MS shows a major peak at +56 Da relative to my expected product. What happened? A2: You are observing a tert-butylation side reaction. The tert-butyl cation generated during cleavage is a strong electrophile. If it is not quenched, it will alkylate nucleophilic sites on your molecule (such as electron-rich aromatic rings, thiols, or even the newly deprotected piperidine nitrogen) [2]. Solution: Incorporate a scavenger cocktail (e.g., TIPS and Anisole) into your acid mixture to trap the cation before it reacts with your substrate[3].

Q3: Does the deprotection process risk epimerizing the 3-methyl stereocenter? A3: The acidic conditions of Boc removal (TFA or HCl) generally do not cause epimerization at the C3 or C4 positions. However, the risk arises during the workup phase . If you use a strong, unhindered base (like NaOH) to free-base the resulting piperidine salt, and your C4 position contains an electron-withdrawing group (e.g., a ketone or ester), the C3 proton becomes acidic, leading to cis-to-trans epimerization [4]. Solution: Use mild bases like saturated aqueous NaHCO₃ or perform an in-situ neutralization with Diisopropylethylamine (DIEA) during the subsequent coupling step.

Troubleshooting & Optimization Matrices

Table 1: Acid System Selection

Selecting the correct acid dictates the kinetics of the deprotection and the physical state of the isolated product.

Acid SystemTypical Conc.Causality / MechanismBest Suited For
TFA in DCM 20–50% (v/v)Protonates the carbamate; highly volatile, allowing for easy removal by rotary evaporation.Unhindered trans-3-methyl-4-piperidyl isomers; substrates where isolation as a TFA salt is acceptable.
HCl in Dioxane 4.0 MHCl is a stronger acid than TFA; the smaller chloride counterion easily accesses sterically hindered pockets.Hindered cis-isomers; generating highly crystalline, easy-to-handle hydrochloride salts [1].
Table 2: Scavenger Selection Guide

Scavengers act as sacrificial nucleophiles or hydride donors to neutralize the tert-butyl cation [3].

ScavengerTypical Conc.Mechanism of ActionTarget Protection
Triisopropylsilane (TIPS) 1–5% (v/v)Acts as a hydride donor, reducing the tert-butyl cation to inert isobutane gas.General carbocation trap; highly effective for complex scaffolds.
Anisole 1–5% (v/v)Electron-rich aromatic ring undergoes preferential electrophilic aromatic substitution.Protects endogenous aromatic rings (e.g., Tyrosine, Tryptophan) from alkylation.
Water (H₂O) 1–5% (v/v)Nucleophilically attacks the cation to form tert-butanol.General, cheap additive; prevents formation of trifluoroacetate esters.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By tracking specific mass-to-charge (m/z) ratios via LC-MS, you can definitively prove the success or failure of each step.

Protocol A: High-Efficacy Deprotection for Hindered Scaffolds (HCl/Dioxane)

This protocol is recommended for cis-isomers where steric bulk prevents complete conversion with TFA.

  • Reaction Setup: Dissolve the N-Boc-3-methyl-4-piperidyl substrate (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Scavenger Addition: Add TIPS (2.0 eq) and Anisole (2.0 eq) to the stirring solution to prevent tert-butylation [3].

  • Acidification: Cool the reaction flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise. Causality: Dropwise addition manages the exothermic protonation and the evolution of CO₂ gas.

  • Propagation: Remove the ice bath. Stir at room temperature for 2 to 4 hours.

  • Self-Validation (LC-MS): Pull a 5 µL aliquot, dilute in methanol, and inject into the LC-MS.

    • Success: Disappearance of the

      
       peak; appearance of the 
      
      
      
      peak (loss of Boc).
    • Failure (Incomplete): Presence of the original

      
       peak. (Action: Stir for an additional 2 hours).
      
    • Failure (Alkylation): Presence of an

      
       peak. (Action: Increase TIPS concentration in future runs).
      
  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oily residue with cold, anhydrous diethyl ether. The 3-methyl-4-piperidyl hydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum.

Protocol B: Standard Deprotection (TFA/DCM)

Recommended for trans-isomers or substrates lacking acid-sensitive functional groups.

  • Reaction Setup: Dissolve the substrate in anhydrous DCM (0.1 M).

  • Acidification: Cool to 0 °C. Add a pre-mixed solution of TFA/DCM/TIPS/H₂O (Ratio: 45:45:5:5 v/v) such that the final TFA concentration is 20-30% [1].

  • Propagation: Stir at room temperature for 1–2 hours.

  • Isolation: Evaporate volatiles under reduced pressure. To remove residual TFA, co-evaporate the residue three times with toluene. The product is isolated as a TFA salt.

Workflow Decision Tree

Use the following logical workflow to select the optimal deprotection strategy for your specific 3-methyl-4-piperidyl derivative.

Workflow Start Start Boc Deprotection CheckHindrance Is the 3-methyl group causing steric hindrance? Start->CheckHindrance UseHCl Use 4M HCl in Dioxane (Stronger, smaller counterion) CheckHindrance->UseHCl Yes (e.g., cis-isomer) UseTFA Use 20-50% TFA in DCM CheckHindrance->UseTFA No (e.g., trans-isomer) CheckNucleophiles Are sensitive nucleophiles present? (e.g., Trp, Met, Cys) UseHCl->CheckNucleophiles UseTFA->CheckNucleophiles AddScavenger Add Scavenger Cocktail (TIPS, Anisole, H2O) CheckNucleophiles->AddScavenger Yes NoScavenger Standard Workup CheckNucleophiles->NoScavenger No Monitor Monitor via LC-MS Look for +56 Da (Alkylation) or +100 Da (Incomplete) AddScavenger->Monitor NoScavenger->Monitor

Caption: Decision tree for optimizing Boc deprotection on sterically hindered piperidines.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "BOC Deprotection". ACS GCIPR. Available at:[Link]

  • American Chemical Society. "Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization". Organic Process Research & Development. Available at:[Link]

Technical Support Center: Optimizing Reductive Amination Yields with Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists in drug development, we frequently encounter the notoriously difficult reductive amination of sterically hindered piperidines (e.g., 2-substituted or 2,2,6,6-tetramethylpiperidines).

The core challenge lies in the spatial bulk shielding the nucleophilic nitrogen. This steric crowding kinetically impedes the initial condensation step (hemiaminal and iminium ion formation) and shifts the thermodynamic equilibrium away from the desired intermediate. Without strategic intervention, the reducing agent will simply reduce the unreacted carbonyl to an alcohol, leaving your valuable piperidine untouched.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your yields.

The Core Mechanistic Challenge

To solve poor yields, we must first understand the competing kinetics in the reaction vessel. Reductive amination is a tandem process: condensation followed by reduction. When steric hindrance slows the condensation step, the background reduction of the carbonyl outpaces iminium formation.

Mechanism C Carbonyl + Amine H Hemiaminal (Sterically Crowded) C->H Slow A Alcohol (Byproduct) C->A Direct Reduction I Iminium Ion (Unstable) H->I -H2O P Tertiary Amine (Product) I->P Hydride Attack

Competing pathways in reductive amination: iminium formation vs. direct carbonyl reduction.

Troubleshooting Guide & FAQs

Q1: I am recovering unreacted hindered piperidine and a primary/secondary alcohol instead of my target tertiary amine. How do I fix this? A1: This is the classic "competing reduction" problem. If a hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) is present from the beginning (direct reductive amination), it will reduce the unreacted carbonyl to an alcohol faster than the sterically hindered iminium ion can form. Causality & Solution: You must decouple the iminium formation from the reduction step (indirect reductive amination). Use a strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), to activate the carbonyl and drive the condensation to completion by sequestering water, before adding the reducing agent[1].

Q2: I am using Ti(OiPr)₄ to pre-form the iminium species, but my yields are still below 20% with ketones. What is failing? A2: Ketones are inherently less electrophilic and more sterically demanding than aldehydes. When pairing a ketone with a highly hindered piperidine (like 2,2,6,6-tetramethylpiperidine), the thermodynamic stability of the resulting iminium ion is extremely low. Causality & Solution: For extreme steric hindrance, traditional hydride reagents fail because the transition state for hydride delivery is too congested. You must pivot to Transition Metal-Catalyzed Reductive Amination. Recent advancements demonstrate that Ruthenium (Ru) or Rhodium (Rh) complexes can successfully mediate these couplings by coordinating both the amine and carbonyl, bypassing the traditional bulky iminium transition state[2].

Q3: How do I choose between NaBH(OAc)₃, NaBH₃CN, and NaBH₄ for my specific piperidine? A3: The choice depends entirely on the stability of your intermediate and the pH of your system:

  • 3[3]: The gold standard for direct reductive amination of aldehydes with mildly hindered amines. It is mild, avoids toxic cyanide byproducts, and is highly selective for iminium ions over aldehydes in weakly acidic media[4].

  • NaBH₃CN: Effective at lower pH (pH 3-4) where NaBH(OAc)₃ might degrade. Useful if your hindered piperidine requires strong acidic activation to attack the carbonyl[5].

  • NaBH₄: Too reactive for direct reductive amination (it will reduce the carbonyl immediately). However, it is the preferred reductant after pre-forming the imine/iminium with Ti(OiPr)₄ in methanol, as it rapidly traps the sterically congested intermediate[4].

Workflow Optimization

DecisionMatrix N1 Carbonyl + Hindered Piperidine N2 Substrate Type? N1->N2 N3 Aldehyde N2->N3 Highly Electrophilic N4 Ketone N2->N4 Less Electrophilic N5 Direct RA: NaBH(OAc)3 + AcOH N3->N5 N6 Steric Hindrance? N4->N6 N7 Moderate (e.g., 2-Methylpiperidine) N6->N7 N8 Severe (e.g., 2,2,6,6-TMP) N6->N8 N9 Indirect RA: 1. Ti(OiPr)4 2. NaBH4 N7->N9 N10 Catalytic RA: Ru/Rh + H2/CO N8->N10

Decision matrix for reductive amination of hindered piperidines based on substrate sterics.

Quantitative Data Comparison
Reducing SystemSubstrate ScopeReaction TypeTypical Yield (Hindered)Key Mechanistic Advantage
NaBH(OAc)₃ / AcOH Aldehydes + Hindered PiperidinesDirect70–95%Mild, highly selective, avoids over-reduction of the carbonyl[4].
Ti(OiPr)₄ then NaBH₄ Ketones + Moderately Hindered PiperidinesIndirect50–85%Overcomes poor iminium equilibrium by acting as a water scavenger[1].
RuCl₃ / CO (50 atm) Ketones + Severely Hindered PiperidinesCatalytic40–65%Bypasses steric limits of hydride reagents via transition metal coordination[2].
NaBH₃CN / pH 3-4 Acid-stable Ketones + Hindered AminesDirect40–70%Operates in highly acidic media to force protonation of the carbonyl[5].
Standardized Experimental Protocols
Protocol A: Ti(OiPr)₄-Mediated Indirect Reductive Amination

Target Use Case: Ketones reacting with moderately hindered amines (e.g., 2-methylpiperidine).

  • Imine Formation: In a flame-dried flask under N₂, combine the ketone (1.0 eq) and the hindered piperidine (1.2 eq). Add neat Ti(OiPr)₄ (1.5–2.0 eq).

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive the unfavorable equilibrium of hindered hemiaminal formation forward[1].

  • Validation Check: Stir at room temperature (or heat to 50°C if highly hindered) for 12–24 hours.

    • Self-Validation: Remove a 10 µL aliquot, dilute in CDCl₃, and check by ¹H NMR. Proceed only when the starting ketone is consumed and the imine/enamine proton signatures appear.

  • Reduction: Dilute the mixture with anhydrous methanol and cool to 0°C. Slowly add NaBH₄ (1.5 eq).

    • Causality: NaBH₄ is used here instead of NaBH(OAc)₃ because the iminium-titanium complex is highly stable; a stronger, less sterically encumbered hydride is required to attack the congested carbon center[4].

  • Workup: Quench carefully with water or 1M NaOH.

    • Causality: This hydrolyzes the titanium complex into a gelatinous TiO₂ precipitate. To avoid emulsion and trapping of your product, filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate[6].

Protocol B: Ruthenium-Catalyzed Reductive Amination

Target Use Case: Ketones reacting with severely hindered amines (e.g., 2,2,6,6-tetramethylpiperidine).

  • Setup: In a high-pressure autoclave, combine the ketone (10 eq, acting as both solvent and reactant), the hindered piperidine (1.0 eq), and RuCl₃·3H₂O (5 mol%) in a minimal amount of acetonitrile[2].

  • Pressurization: Seal and flush the reactor three times with CO, then pressurize to 50 atm.

    • Causality: The high pressure drives the coordination of the gas to the metal center, facilitating a redox process that bypasses the traditional bulky hydride delivery[2].

  • Reaction & Validation: Heat the reactor to 160°C for 48 hours.

    • Self-Validation: Monitor the reactor gauge for pressure drops indicating gas consumption. Cool to room temperature and safely depressurize. Validate conversion via GC-MS before proceeding to purification.

  • Purification: Remove volatiles under vacuum on a rotary evaporator and purify the resulting dark oil via silica gel column chromatography.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.
  • Yagafarov, N. Z., et al. "Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones." Chemical Communications, Royal Society of Chemistry, 2016.
  • "Polymer-Bound Diethanolamine PS-DEAM: Scavenging of Ti(OiPr)4 in Reductive Amination Reactions." Biotage.
  • Myers, A. G. "Reduction with Sodium Triacetoxyborohydride." Chem 115, Harvard University.
  • "Recent developments in the synthesis and synthetic applications of borane–amines." RSC Advances, Royal Society of Chemistry.
  • "Selective Iridium-Catalyzed Reductive Amination Inside Living Cells." National Institutes of Health (PMC).

Sources

Technical Support Center: Handling & Stabilization of (3-Methyl-4-piperidyl)methanamine Salts

[1][2]

Section 1: Diagnostic & Immediate Mitigation

Q1: Why is my (3-Methyl-4-piperidyl)methanamine dihydrochloride turning into a sticky oil upon exposure to air?

A: The dihydrochloride (2HCl) salt of this diamine is highly hygroscopic and deliquescent .[1][2]

  • The Mechanism: The molecule contains two basic nitrogen centers (secondary piperidine amine and primary methanamine). The high charge density of the small chloride counter-ions, combined with the hydrogen-bonding capability of the ammonium protons, creates a lattice energy that is easily overcome by the hydration energy of atmospheric water.

  • The Result: It rapidly adsorbs moisture, lowering the glass transition temperature (

    
    ) and causing a phase transition from a crystalline/amorphous solid to a viscous oil (deliquescence).
    
Q2: How can I accurately weigh this salt without introducing water errors?

A: Do not weigh this compound on an open bench. Use the "Difference by Vial" method inside an inert environment. Protocol:

  • Equilibration: Store the bulk container in a desiccator over

    
     or in a glovebox under 
    
    
    for 24 hours.
  • Transfer: Inside the glovebox/bag, transfer the approximate amount needed into a pre-dried, tared crimp-top vial or Schlenk tube.

  • Sealing: Seal the vial immediately.

  • Weighing: Weigh the sealed vial outside the box.

  • Dispensing: Inject anhydrous solvent through the septum to dissolve the salt, then withdraw the required volume (using density/concentration calculation) rather than trying to weigh the solid directly into the reaction vessel.

Section 2: Process Engineering (Permanent Solutions)

Q3: Is there a more stable salt form I should be using?

A: Yes. If your workflow permits, switch from the Hydrochloride (HCl) salt to the Di-p-toluyl-L-tartrate (L-DTTA) salt. [1][2]

  • Why: In the industrial synthesis of Tofacitinib, the (3-Methyl-4-piperidyl)methanamine intermediate is routinely converted to the L-DTTA salt.[1][2] This serves a dual purpose:

    • Chiral Resolution: It isolates the desired cis-(3R,4R) isomer from the mixture.

    • Physical Stability: The L-DTTA salt forms a robust crystalline lattice that is significantly less hygroscopic than the HCl salt, allowing for easier handling and storage.

Q4: Can I lyophilize the HCl salt to dry it?

A: Avoid lyophilization for long-term storage. Lyophilization typically produces an amorphous powder.[2] Amorphous solids have a higher surface area and higher free energy than crystalline solids, making them more hygroscopic.

  • Better Alternative: Crystallize the salt from a solvent system like Isopropanol (IPA)/Methanol or Ethanol/Ethyl Acetate . A crystalline habit presents a lower surface area for moisture attack.[2]

Section 3: Experimental Protocols

Protocol A: Converting Hygroscopic HCl Salt to Stable L-DTTA Salt

This protocol simultaneously resolves the hygroscopicity issue and enriches the (3R,4R) enantiomer.

Materials:

  • (3-Methyl-4-piperidyl)methanamine dihydrochloride (Hygroscopic starting material)[1][2]

  • Sodium Hydroxide (50% aq)[2]

  • Dichloromethane (DCM)[2]

  • Di-p-toluyl-L-tartaric acid (L-DTTA)[1][2][3]

  • Methanol (MeOH) and Water[2][4][5]

Step-by-Step:

  • Free Basing:

    • Dissolve the hygroscopic HCl salt in water.

    • Adjust pH to >12 using 50% NaOH.[2]

    • Extract exhaustively with DCM (3x).[2]

    • Dry organic layer over

      
       and concentrate to obtain the Free Base oil .
      
  • Salt Formation:

    • Dissolve the Free Base oil in Methanol (10 volumes).

    • In a separate vessel, dissolve L-DTTA (1.0 equivalent) in Methanol/Water (9:1 ratio).

  • Crystallization:

    • Add the L-DTTA solution dropwise to the amine solution at 60°C.

    • Cool slowly to 20°C over 4 hours.

    • Critical Step: Seed with authentic L-DTTA salt crystals if available to induce nucleation.[1][2]

  • Isolation:

    • Filter the resulting white solid.

    • Wash with cold Methanol.[2]

    • Dry in a vacuum oven at 45°C.

    • Result: A stable, non-hygroscopic crystalline solid.

Table 1: Comparative Properties of Salt Forms
FeatureDihydrochloride (2HCl)Di-p-toluyl-L-tartrate (L-DTTA)
Hygroscopicity High (Deliquescent)Low (Stable solid)
Physical Form Amorphous/Sticky SolidCrystalline Needles/Plates
Handling Glovebox / Inert Gas requiredOpen bench (short term)
Chiral Purity Racemic (typically)Enantioenriched (3R,4R)
Storage Desiccator / -20°CAmbient / Tightly sealed

Section 4: Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling this compound based on your specific experimental needs.

GStartStart: (3-Methyl-4-piperidyl)methanamine IssueCheckFormCurrent Form?Start->CheckFormIsHClHCl / DihydrochlorideCheckForm->IsHClIsFreeBaseFree Base (Oil)CheckForm->IsFreeBaseGoalExperimental Goal?IsHCl->GoalIsFreeBase->GoalGoalSynthSynthesis (Use immediately)Goal->GoalSynthShort TermGoalStoreStorage / Scale-upGoal->GoalStoreLong TermHandlingHandle in Gloveboxor Schlenk LineGoalSynth->HandlingActionConvertConvert to L-DTTA Salt(Protocol A)GoalStore->ActionConvertActionSolnMake Stock Solution(Anhydrous MeOH/EtOH)Handling->ActionSoln

Caption: Decision tree for selecting the appropriate handling or modification strategy based on experimental intent.

References

  • Pfizer Inc. (2016).[2] Process for the preparation of tofacitinib and intermediates thereof. US Patent 9,481,679.[2] Link

    • Citation Context: Describes the synthesis and isolation of the intermediate, explicitly detailing the reductive amination and subsequent salt form
  • Mellor, G. W., et al. (2018).[2] Tofacitinib synthesis: A comprehensive review. European Journal of Organic Chemistry. Link[2]

    • Citation Context: Reviews the chiral resolution of the piperidine intermediate using L-DTTA to achieve high enantiomeric excess and stability.
  • Sun Pharmaceutical Industries Ltd. (2015).[2] Improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. EP Patent 2935216.[2] Link

    • Citation Context: Provides industrial protocols for handling the salt forms and optimizing the isolation of the diamine intermedi

Technical Support Center: Regioselective Functionalization of (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-3M4P-001 Status: Open Assigned Specialist: Senior Application Scientist, Functional Group Protection Unit

Executive Summary: The Chemist's Dilemma

You are working with (3-Methyl-4-piperidyl)methanamine , a diamine scaffold common in kinase inhibitor synthesis. This molecule presents a classic competitive nucleophilicity challenge:

  • N1 (Ring Nitrogen, Secondary): Generally more basic (

    
    ) due to the inductive effect of the ring carbons. However, it is sterically hindered , a factor significantly exacerbated by the adjacent C3-Methyl group .
    
  • N' (Exocyclic Nitrogen, Primary): Slightly less basic (

    
    ) but kinetically superior  due to high steric accessibility on the methylene tether.
    

The Core Conflict: Under thermodynamic control (reversible conditions), electrophiles may favor the more basic Ring N. Under kinetic control (irreversible, steric-sensitive), electrophiles favor the Exocyclic N.

The guide below details how to manipulate these parameters to achieve site-selective functionalization.

Troubleshooting Guides & FAQs

Scenario A: "I want to protect the Primary Amine (Exocyclic), but I'm getting mixtures."

Diagnosis: You likely ran the reaction at room temperature or used a "hard" electrophile (like an alkyl halide) without steric bulk. The Fix: Switch to Kinetic Control using a bulky acylating agent.

  • Q: Why is the secondary amine reacting?

    • A: If you use a small electrophile (e.g., Methyl Iodide, Benzyl Bromide), the higher basicity of the Ring N dominates. Even with

      
      , if the temperature is too high (
      
      
      
      ), the thermodynamic product (N-Boc piperidine) begins to form.
  • Q: Does the 3-Methyl group help me?

    • A: Yes. In unsubstituted 4-(aminomethyl)piperidine, the selectivity is moderate. The C3-methyl group adds significant steric clash near the Ring N, effectively "deactivating" it toward bulky reagents like

      
       or 
      
      
      
      , provided you keep the temperature low.
Scenario B: "I need to functionalize the Ring Nitrogen (Secondary) while leaving the Primary Amine free."

Diagnosis: This is the "uphill" reaction. You cannot simply add 1 equivalent of reagent and expect it to hit the hindered, more basic Ring N selectively over the accessible Primary N. The Fix: Use Transient Protection (The Schiff Base Strategy) .

  • Q: Can I just use pH control to protonate the Ring N?

    • A: No. The

      
       is too small (
      
      
      
      log unit). You cannot selectively protonate the primary amine while leaving the secondary amine free; the secondary amine is the stronger base and would protonate first, leaving the primary amine reactive—which is the opposite of what you want.
  • Q: What is the most robust protocol?

    • A: Form a benzaldehyde imine (Schiff base) on the primary amine. This is 100% selective because secondary amines cannot form stable neutral imines. Once the primary is "masked," the ring nitrogen is the only nucleophile left.

Scenario C: "Does the Cis/Trans stereochemistry matter?"
  • Q: I have a mixture of isomers. Will this affect my yield?

    • A: Yes.

      • Trans (Diequatorial): The C3-Me and C4-aminomethyl are distant. Standard sterics apply.

      • Cis (Axial/Equatorial): If the C3-Me is axial, it exerts 1,3-diaxial strain that can warp the ring, potentially shielding the Ring N further. Expect higher selectivity for the primary amine in the cis-isomer, but potentially slower overall reaction rates.

Standardized Protocols

Protocol A: Kinetic Selection of Primary Amine (N'-Boc Protection)

Target: tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate

  • Dissolution: Dissolve (3-methyl-4-piperidyl)methanamine (1.0 eq) in DCM (0.1 M).

  • Temperature Control: Cool the solution to -10°C (Ice/Salt bath). This is critical to suppress the Ring N reactivity.

  • Addition: Add

    
     (0.95 eq) dissolved in DCM dropwise over 30 minutes.
    
    • Note: Using a slight deficit (0.95 eq) ensures no excess reagent is available for the secondary amine.

  • Reaction: Stir at -10°C for 2 hours. Do not let it warm to RT until TLC confirms consumption of anhydride.

  • Workup: Wash with basic water (

    
    ) to remove unreacted diamine. The product remains in the organic layer.
    
Protocol B: Selective Ring Functionalization (The Imine Route)

Target: N1-functionalized, N'-free amine

  • Masking: Dissolve diamine (1.0 eq) in Toluene. Add Benzaldehyde (1.05 eq).

  • Dehydration: Reflux with a Dean-Stark trap (or use molecular sieves) for 4 hours.

    • Result: The primary amine converts to the imine (

      
      ). The secondary amine remains free.
      
  • Functionalization: Cool to RT. Add your electrophile (e.g., Alkyl Halide, Acyl Chloride) and base (TEA). React as normal.

  • Hydrolysis (Unmasking): Add 1N HCl (aq) and stir for 1 hour. The imine hydrolyzes back to the primary amine and benzaldehyde.

  • Purification: Wash with ether to remove benzaldehyde. Basify the aqueous layer and extract your N1-functionalized product.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on your target regioisomer.

Regioselectivity_Guide Start Start: (3-Methyl-4-piperidyl)methanamine Goal What is your Target? Start->Goal Note NOTE: C3-Methyl group hinders Ring N, enhancing selectivity for Primary Pathway. Start->Note Path_Primary Target: Exocyclic Primary Amine (N'-Functionalization) Goal->Path_Primary Primary N Path_Secondary Target: Ring Secondary Amine (N1-Functionalization) Goal->Path_Secondary Secondary N Condition_Kinetic Method: Kinetic Control (Steric Selection) Path_Primary->Condition_Kinetic Step_P1 Reagent: Bulky E+ (e.g., Boc2O) Temp: < 0°C Solvent: DCM (Non-polar) Condition_Kinetic->Step_P1 Result_P1 Product: N'-Boc-3-methyl-4-aminomethylpiperidine (Ring NH free) Step_P1->Result_P1 Condition_Thermo Method: Transient Protection (Schiff Base) Path_Secondary->Condition_Thermo Step_S1 1. PhCHO, Reflux (-H2O) --> Forms Imine on Primary N Condition_Thermo->Step_S1 Step_S2 2. Add Electrophile (R-X) --> Reacts with Ring NH Step_S1->Step_S2 Step_S3 3. Acid Hydrolysis (H3O+) --> Cleaves Imine Step_S2->Step_S3 Result_S1 Product: N1-Substituted-3-methyl-4-aminomethylpiperidine (Primary NH2 free) Step_S3->Result_S1

Caption: Workflow for selecting the appropriate functionalization strategy. Green path utilizes steric hindrance for kinetic control; Red path utilizes chemoselectivity of imine formation.

Comparative Data: Reactivity Profile

FeatureRing Nitrogen (N1)Exocyclic Nitrogen (N')
Type Secondary Cyclic AminePrimary Alkyl Amine
Approx. pKa (BH+) ~11.2 (More Basic)~10.5 (Less Basic)
Steric Environment High Hindrance (Ring + C3-Methyl)Low Hindrance (Tethered)
Nucleophilicity (Bulky E+) Low (Kinetic Disadvantage)High (Kinetic Advantage)
Imine Formation Unstable (Enamine tautomer risk)Stable (Forms Schiff Base)
Preferred Strategy Requires masking of N'Direct Kinetic Control

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for N-Boc and N-Bn protection strategies).

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. (Detailed protocols for kinetic control in diamines).

  • Organic Chemistry Portal. Selective Protection of Amines. (Database of chemoselective acylation conditions).

  • Jana, S., et al. (2017).[1] Site-selective acylation of complex molecules. Organic Letters, 19, 1784–1787.[1] (Discusses steric vs. electronic control in poly-functionalized systems).

Sources

Technical Support Center: Stereochemical Control in (3-Methyl-4-piperidyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Topic: Preventing Racemization & Epimerization Target Audience: Process Chemists, Medicinal Chemists Context: Key intermediate for JAK inhibitors (e.g., Tofacitinib)[1][2][3][4]

Core Technical Analysis

The synthesis of (3-methyl-4-piperidyl)methanamine presents a classic stereochemical challenge: managing two contiguous chiral centers on a saturated heterocycle. While "racemization" implies the loss of optical activity, the more immediate and insidious risk in this synthesis is epimerization —specifically, the scrambling of the cis/trans relationship between the C3-methyl and C4-aminomethyl groups.[1]

  • The Thermodynamic Trap: The trans-isomer (typically diequatorial) is often thermodynamically favored over the cis-isomer (axial-equatorial).

  • The Kinetic Opportunity: Catalytic hydrogenation of pyridine precursors generally favors the cis-isomer via syn-addition of hydrogen.

  • The Failure Mode: Post-hydrogenation exposure to heat, strong bases, or unpassivated catalyst surfaces drives the system toward the thermodynamic trans-mixture, degrading the diastereomeric ratio (dr).[1]

Module A: The Hydrogenation Crisis (Prevention at Source)

The most common route involves the catalytic hydrogenation of 3-methyl-4-cyanopyridine or N-protected-3-methyl-4-aminopyridine . This step sets the initial stereochemistry.[5]

Mechanism of Failure

If the reduction is performed at high temperatures (>60°C) or with catalysts that facilitate reversible dehydrogenation (e.g., Pd/C under low pressure), the initially formed cis-piperidine will equilibrate to the trans-isomer.[1]

Decision Matrix: Catalyst & Conditions
ParameterRecommendationMechanistic Rationale
Catalyst Rh/C (5%) or PtO₂ Rhodium and Platinum favor kinetic syn-addition with minimal reversible dehydrogenation compared to Palladium.
Solvent Acetic Acid / Water Acidic media protonates the pyridine nitrogen, preventing catalyst poisoning and stabilizing the resulting amine salt, which is less prone to epimerization than the free base.[1]
Pressure High (>30 bar) High hydrogen pressure saturates the catalyst surface, favoring rapid reduction over the slow, reversible dehydrogenation steps that scramble stereochemistry.[1]
Temperature < 50°C Low thermal energy prevents the ring flip required to access the activation energy for thermodynamic equilibration.
Visualization: Kinetic vs. Thermodynamic Pathways[1][6][7]

HydrogenationPathways Precursor Pyridine Precursor (Planar, Achiral) Transition Catalyst Surface (Syn-Addition) Precursor->Transition H2 adsorption Cis Cis-Isomer (Kinetic Product) Target: (3R,4R) Transition->Cis Rapid Red. (Rh/C, Low T) Trans Trans-Isomer (Thermodynamic Product) Cis->Trans Epimerization (Heat, Base, Pd/C) Trans->Cis Difficult Reverse

Caption: Figure 1. The kinetic trap. Rhodium catalysts drive the reaction to the Cis-isomer (green). Thermal or basic stress opens the pathway to the thermodynamic Trans-isomer (red).

Module B: Isolation & Resolution (The "Rescue" Protocol)[1]

Even with optimized hydrogenation, you will likely obtain a cis:trans mixture (typically 80:20 to 90:10).[1] The free base amine is chemically labile. You must lock the stereochemistry immediately using salt formation.

Protocol: Diastereomeric Salt Resolution

This protocol isolates the desired cis-(3R,4R) enantiomer from a racemic cis/trans mixture using a chiral resolving agent.[1]

Reagents:

  • Crude amine mixture (approx.[1] 10g)

  • Resolving Agent: Di-p-toluyl-L-tartaric acid (L-DTTA) (Preferred for Tofacitinib intermediates).[3]

  • Solvent: Methanol/Water (9:1).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude amine oil in Methanol (10 vol).

  • Addition: Add L-DTTA (0.5 - 1.0 eq) dissolved in warm Methanol.

  • Nucleation: Heat to reflux (65°C) for 30 minutes to ensure homogeneity.

  • Controlled Cooling: Cool slowly to 20°C over 4 hours. Rapid cooling traps the trans-isomer.

  • Filtration: Filter the white precipitate.

  • Validation: The solid is the L-DTTA salt of the cis-amine. The trans-isomer remains in the mother liquor.

Troubleshooting the Resolution
SymptomProbable CauseCorrective Action
Low Yield (<30%) Solvent too polar (solubilizing the salt).Increase the ratio of less polar co-solvent (e.g., add Isopropanol).[1]
Low Chiral Purity (<90% ee) Cooling too fast (Kinetic entrapment).Re-slurry the solid in refluxing MeOH for 1 hour, then cool slowly.
Oil formation (No solid) Impurities disrupting crystal lattice.[1]Seed with a pure crystal of the target salt.

Module C: Preventing Epimerization During Workup

The danger zone is the "Free Basing" step. When you neutralize the salt to perform the next coupling reaction, the C3-methyl proton becomes susceptible to abstraction if a carbonyl is introduced (e.g., during amide coupling).[1]

Critical Rules for Downstream Chemistry
  • Avoid Strong Bases: Use non-nucleophilic organic bases (DIPEA, NMM) rather than inorganic hydroxides (NaOH, KOH) if possible.[1]

  • Cold Workups: Perform extractions at 0-5°C.

  • Protect Immediately: If the amine is an intermediate, react it immediately (e.g., Boc-protection) rather than storing it as a free base oil.[1]

  • Check pH: Do not exceed pH 10 during aqueous workups.

Visualization: The Epimerization Mechanism[8][9]

Epimerization Cis Cis-Isomer (3R,4R) (Axial-Equatorial) Enolate Planar Intermediate (Enolate/Imine Tautomer) Cis->Enolate Base (-H+) Enolate->Cis Kinetic Control (Less Likely) Trans Trans-Isomer (3S,4R) (Diequatorial - Stable) Enolate->Trans Reprotonation (Thermodynamic Control)

Caption: Figure 2. Mechanism of stereochemical loss. Base-mediated proton abstraction at C3 leads to a planar intermediate, which preferentially relaxes to the stable trans-isomer.[1]

Frequently Asked Questions (FAQ)

Q1: I am using Pd/C for hydrogenation and getting a 50:50 cis:trans ratio. Why? A: Palladium is excellent for reversible dehydrogenation.[1] It likely reduces the pyridine to the piperidine, then locally oxidizes it back to an enamine/imine species, allowing the stereocenter to scramble.[1] Switch to Rh/C or PtO₂ and run in acidic media (AcOH) to protonate the product immediately, protecting it from the catalyst surface.[1]

Q2: Can I separate the cis/trans isomers using flash chromatography? A: It is very difficult on standard silica due to the polarity of the free amine. You must use Amine-functionalized silica or add 1-5% Triethylamine to your eluent. However, salt crystallization (Module B) is far more scalable and effective for this specific substrate.[1]

Q3: My chiral HPLC shows the correct diastereomer (cis) but the wrong enantiomer. What happened? A: You likely used the wrong tartaric acid antipode during resolution.[1] If you used L-DTTA , switch to D-DTTA (or vice versa) depending on which enantiomer of the piperidine crystallizes with which tartaric acid derivative.[1] For the Tofacitinib intermediate, L-DTTA typically yields the desired enantiomer.[1]

Q4: Does the N-protecting group affect the cis/trans ratio during hydrogenation? A: Yes. An N-Benzyl group often improves cis-selectivity compared to N-Boc or free amine, likely due to steric anchoring on the catalyst surface.[1] However, N-Benzyl requires a subsequent deprotection step which can be harsh.[1]

References

  • Pfizer Inc. "Process for the preparation of 3-aminopiperidine derivatives."[3] U.S. Patent 8,680,283.[1] (Describes the L-DTTA resolution of the Tofacitinib intermediate). Link

  • Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550."[1] Organic Process Research & Development, 2014, 18(1), 115–127.[1] (The definitive guide on the Rh/C hydrogenation and resolution strategy). Link[1]

  • Brownrip, A., et al. "Synthesis of 3,4-Disubstituted Piperidines... Switching between Kinetic and Thermodynamic Control." Journal of Organic Chemistry, 2006.[1] (Mechanistic insights into acid-mediated selectivity). Link[1]

  • Ripin, D. H. B., et al. "Development of a Scaleable Route to the JAK3 Inhibitor CP-690,550."[1] Organic Process Research & Development, 2003, 7(1), 115-120.[1] Link[1]

Sources

Validation & Comparative

H-NMR interpretation of (3-Methyl-4-piperidyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: H-NMR Interpretation and Stereochemical Assignment of (3-Methyl-4-piperidyl)methanamine Derivatives

Executive Summary & The Stereochemical Challenge

(3-Methyl-4-piperidyl)methanamine is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimalarial agents [2]. The biological efficacy of these molecules is highly dependent on the relative (cis/trans) and absolute stereochemistry of the piperidine ring substituents.

However, the structural elucidation of these derivatives presents a significant analytical challenge. The aliphatic region (1.0–3.5 ppm) of their


H-NMR spectra is notoriously congested due to overlapping multiplets from the piperidine ring protons. This guide objectively compares three analytical methodologies—1D 

H-NMR, 2D NOESY, and Mosher's Amide Derivatization—to establish a robust, self-validating workflow for stereochemical elucidation.

Comparison of Analytical Methodologies

Approach A: 1D H-NMR (Coupling Constant Analysis)
  • Mechanism & Causality : This approach relies on the Karplus relationship. In a stable piperidine chair conformation, the dihedral angle between vicinal protons dictates the coupling constant (

    
    ). If the 3-methyl and 4-methanamine groups are trans-diequatorial, the corresponding ring protons (
    
    
    
    and
    
    
    ) are trans-diaxial. This near-180° dihedral angle yields a large
    
    
    coupling (10–12 Hz). Conversely, a cis relationship (equatorial-axial) yields a near-60° angle, resulting in a significantly smaller
    
    
    or
    
    
    (3–5 Hz) [3].
  • Pros : Rapid, non-destructive, and requires minimal sample preparation.

  • Cons : Severe signal overlap in the 1.5–2.5 ppm region often obscures multiplet splitting, making direct extraction of

    
    -values impossible without ultra-high-field magnets (>600 MHz) or extensive spectral deconvolution.
    
Approach B: 2D NMR (COSY & NOESY)
  • Mechanism & Causality : When

    
    -coupling extraction fails due to second-order effects or peak overlap, 2D NMR is required. COSY traces the scalar spin-system network (identifying the 
    
    
    
    connectivity), while NOESY detects through-space dipole-dipole interactions (< 5 Å). A strong Nuclear Overhauser Effect (NOE) cross-peak between the 3-methyl protons and the axial
    
    
    proton unambiguously confirms spatial proximity, indicative of a cis arrangement [4].
  • Pros : Resolves overlapping signals by dispersing them into a second dimension; provides direct spatial evidence independent of dihedral angles.

  • Cons : Requires longer acquisition times and higher sample concentrations to achieve an adequate signal-to-noise ratio for NOE cross-peaks.

Approach C: Chemical Derivatization (Mosher's Method)
  • Mechanism & Causality : To determine absolute configuration, the primary amine of the methanamine group is reacted with (R)- and (S)-

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA) chloride to form diastereomeric amides [1]. These amides adopt specific rigid conformations. The anisotropic shielding effect of the MTPA phenyl ring selectively shifts the NMR signals of the adjacent piperidine protons. Calculating the chemical shift difference (
    
    
    ) allows for the definitive assignment of the absolute stereocenters [5].
  • Pros : The gold standard for absolute configuration; resolves enantiomers that are otherwise indistinguishable by standard NMR.

  • Cons : Destructive, requires synthetic micro-scale reactions, and necessitates subsequent purification before analysis.

Quantitative Method Comparison

Parameter1D

H-NMR (

-Analysis)
2D NMR (COSY/NOESY)Mosher's Derivatization
Output Data Relative StereochemistryRelative StereochemistryAbsolute Stereochemistry
Resolution of Overlap PoorExcellentGood (due to anisotropic shifts)
Sample Requirement ~1–5 mg~15–20 mg~2–5 mg (consumed)
Acquisition Time < 5 minutes2–12 hours24 hours (including synthesis)
Confidence Level Moderate (if overlap exists)HighVery High
Destructive? NoNoYes

Experimental Protocols & Self-Validating Workflows

Protocol 1: High-Resolution 2D NOESY Acquisition
  • Step 1: Sample Preparation : Dissolve 15-20 mg of the (3-Methyl-4-piperidyl)methanamine derivative in 0.6 mL of CDCl

    
     (100% D, containing 0.03% v/v TMS).
    
    • Causality: High concentration is required because NOE cross-peaks represent only 1-5% of the total magnetization. CDCl

      
       is preferred over DMSO-d
      
      
      
      to minimize solvent viscosity, which directly affects the rotational correlation time (
      
      
      ) and optimizes NOE build-up rates.
  • Step 2: Pulse Calibration (Self-Validating Step) : Manually calibrate the 90° pulse width (

    
    ).
    
    • Validation: Run a standard nutation experiment; the signal at 360° (typically

      
      ) must pass cleanly through the null point. If a residual dispersive signal remains, the probe tuning or matching is off. Proceeding without fixing this will cause severe 
      
      
      
      noise and artifacts in the 2D spectrum.
  • Step 3: Mixing Time (

    
    ) Optimization : Set the mixing time to 300–500 ms.
    
    • Causality: For small molecules (MW < 500 Da) in non-viscous solvents, the molecule is in the extreme narrowing limit (

      
      ), resulting in positive NOEs. An optimal 
      
      
      
      allows NOE build-up to peak before longitudinal relaxation (
      
      
      ) degrades the signal.
  • Step 4: Acquisition & Processing : Acquire with a minimum of 2048 x 256 data points. Apply a squared sine-bell apodization function in both dimensions to enhance resolution and suppress truncation artifacts.

Protocol 2: Mosher’s Amide Derivatization for Absolute Configuration
  • Step 1: Reaction Setup : In two separate, flame-dried 5 mL vials, dissolve 2 mg (approx. 10

    
    mol) of the piperidylmethanamine derivative in 0.5 mL of anhydrous pyridine.
    
  • Step 2: Derivatization : Add 3 equivalents of (R)-MTPA-Cl to the first vial and (S)-MTPA-Cl to the second. Stir at room temperature for 2 hours.

    • Causality: Pyridine acts as both the solvent and the acid scavenger, preventing the protonation of the primary amine which would otherwise stall the nucleophilic acyl substitution [1].

  • Step 3: Quenching & Extraction (Self-Validating Step) : Quench the reaction with 1 mL of saturated NaHCO

    
    . Extract with dichloromethane (
    
    
    
    mL).
    • Validation: Spot the organic layer on a silica TLC plate (eluent: 10% MeOH in DCM). A single new spot with a higher

      
       than the starting material confirms complete conversion. If the ninhydrin-active starting material spot persists, the reaction has stalled; add 0.5 eq of DMAP and stir for another hour before proceeding.
      
  • Step 4: NMR Analysis : Dry the organic layers over Na

    
    SO
    
    
    
    , concentrate under vacuum, and dissolve in CDCl
    
    
    . Acquire standard 1D
    
    
    H-NMR. Calculate
    
    
    for the piperidine ring protons to assign the absolute stereocenters at C3 and C4[5].

Mandatory Visualization: Decision Workflow

G Start Analyze (3-Methyl-4-piperidyl)methanamine NMR1D Acquire 1D 1H-NMR (Evaluate J-Couplings) Start->NMR1D Overlap Signal Overlap in 1.5 - 2.5 ppm region? NMR1D->Overlap TransCis Extract J3,4 Trans: 10-12 Hz | Cis: 3-5 Hz Overlap->TransCis No NMR2D Acquire 2D NOESY/COSY (Through-space NOE) Overlap->NMR2D Yes AbsConfig Need Absolute Configuration? TransCis->AbsConfig NMR2D->AbsConfig Mosher Mosher's Derivatization (Calculate Δδ SR) AbsConfig->Mosher Yes End Complete Stereochemical Assignment AbsConfig->End No Mosher->End

Decision workflow for NMR stereochemical elucidation of piperidine derivatives.

References

  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration The Journal of Organic Chemistry - ACS Publications[Link]

  • Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance Life - Malaria World[Link]

  • Nuclear magnetic resonance studies on the configurations and conformations of heterocyclic nitrosamines Canadian Science Publishing[Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF 3'-METHYL-2',6'-DIPHENYL- 1,3-DIHYDROSPIRO[BENZO[D]IMIDAZOLE-2,4'-PIPERIDINE] International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS)[Link]

  • The Assignment of Absolute Configuration by NMR ResearchGate[Link]

Publish Comparison Guide: Mass Spectrometry Profiling of (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (3-Methyl-4-piperidyl)methanamine . It compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) , offering researchers a strategic framework for structural validation and metabolite identification.[1]

Executive Summary & Strategic Context

In drug discovery, (3-Methyl-4-piperidyl)methanamine serves as a critical scaffold for kinase inhibitors and GPCR ligands.[1] Its dual-amine structure (secondary ring amine and primary exocyclic amine) presents unique analytical challenges.[1]

This guide compares two primary mass spectrometry workflows:

  • EI-GC/MS (The Structural Fingerprint): Best for library matching and confirming isomeric purity during synthesis.[1]

  • ESI-LC/MS/MS (The Biological Probe): Best for detecting the molecule in complex matrices (plasma/microsomes) and elucidating metabolic soft spots.[1]

Key Finding: While EI provides the definitive m/z 30 diagnostic peak for the methanamine tail, ESI-MS/MS is superior for sensitivity, offering a characteristic neutral loss of ammonia (Δ17 Da) transition that serves as a robust quantifier in biological assays.

Technical Comparison: EI vs. ESI Performance

The following table contrasts the performance of "Hard" (EI) vs. "Soft" (ESI) ionization for this specific scaffold.

FeatureMethod A: EI-GC/MS (70 eV) Method B: ESI-LC/MS/MS (CID)
Primary Ion Observed M⁺˙ (m/z 128) (Weak/Absent)[M+H]⁺ (m/z 129) (Dominant)
Base Peak (100%) m/z 30 (CH₂=NH₂⁺)m/z 112 ([M+H - NH₃]⁺)
Structural Insight Confirms exocyclic amine presence via α-cleavage.[1]Confirms whole-molecule integrity and ring stability.[1]
Isomer Differentiation High. Fragmentation pattern changes significantly with methyl position (3-Me vs 2-Me).[1]Low. Isomers often yield identical product ions; requires chromatographic resolution.[1]
Sensitivity Moderate (ng range).[1]High (pg range).
Key Application QA/QC of synthetic building blocks.DMPK assays, Metabolite ID.

Deep Dive: Fragmentation Pathways

Electron Ionization (EI) Pathway

Mechanism: High-energy electron bombardment (70 eV) induces radical cation formation.[1] The fragmentation is driven by the stability of the resulting carbocations.

  • α-Cleavage (Dominant): The primary amine side chain undergoes α-cleavage, breaking the C-C bond between the piperidine ring and the exocyclic methylene group. This generates the resonance-stabilized iminium ion m/z 30 (CH₂=NH₂⁺).[1]

  • Ring Fragmentation: Secondary fragmentation involves the cleavage of the piperidine ring, typically yielding ions at m/z 98 (loss of the methanamine tail) and smaller alkene losses.

Electrospray Ionization (ESI-CID) Pathway

Mechanism: Protonation occurs on the most basic nitrogen (exocyclic primary amine or ring secondary amine).[1] Under Collision-Induced Dissociation (CID), the molecule undergoes low-energy rearrangements.[1]

  • Neutral Loss of Ammonia: The protonated molecular ion [M+H]⁺ (m/z 129) readily eliminates a neutral ammonia molecule (NH₃), resulting in a characteristic fragment at m/z 112 .

  • Ring Contraction: Further energy increase leads to ring opening or loss of the methyl group, but the 129 → 112 transition is the "Quantifier" transition of choice.

Visualizing the Mechanism (Graphviz)

The following diagram maps the distinct fragmentation logic for both ionization modes, illustrating the causality behind the observed peaks.

FragmentationPathway Molecule (3-Methyl-4-piperidyl)methanamine MW: 128.22 EI_Ion EI Radical Cation [M]+• m/z 128 Molecule->EI_Ion Electron Impact (70 eV) ESI_Ion ESI Precursor [M+H]+ m/z 129 Molecule->ESI_Ion Electrospray (+H) Frag_30 α-Cleavage Product (CH₂=NH₂)+ m/z 30 (Base Peak) EI_Ion->Frag_30 Dominant α-Cleavage (Loss of C₆H₁₂N•) Frag_98 Ring Cation (C₆H₁₂N)+ m/z 98 EI_Ion->Frag_98 Loss of CH₂NH₂• Frag_112 Neutral Loss (NH₃) [M+H - 17]+ m/z 112 (Quantifier) ESI_Ion->Frag_112 CID (-NH₃) Low Energy Frag_Ring Ring Fragments m/z 84, 70 Frag_112->Frag_Ring High Energy Ring Opening

Caption: Divergent fragmentation pathways: EI favors side-chain cleavage (m/z 30), while ESI favors neutral loss of ammonia (m/z 112).[1]

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: LC-MS/MS Quantitation (ESI)[1]
  • Objective: High-sensitivity detection in plasma.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).[1]

  • Chromatography:

    • Column: C18 Reverse Phase (High pH stable recommended, e.g., Waters XBridge).

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).[1] Note: High pH keeps the amine neutral for better retention.

    • Mobile Phase B: Acetonitrile.[1]

  • MS Parameters:

    • Polarity: Positive (+)[1]

    • Precursor Ion: 129.1 m/z [1]

    • Product Ion 1 (Quant): 112.1 m/z (CE: 15-20 eV)[1]

    • Product Ion 2 (Qual): 95.1 m/z (Ring fragment, CE: 30-35 eV)[1]

Protocol B: Structural Confirmation (EI)[1]
  • Objective: Purity check of synthetic material.

  • System: GC-MS (Single Quadrupole).[1]

  • Derivatization (Optional but Recommended):

    • While the amine can be analyzed directly, peak tailing is common.

    • Procedure: React 50 µL sample with 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.

    • Effect: Shifts molecular ion to m/z 272 (Di-TMS derivative), improving peak shape and preserving the molecular ion peak.[1]

References

  • Sparkman, O. D. (2020).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Standard reference for α-cleavage mechanisms in amines).

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Piperidine Derivatives. National Institute of Standards and Technology.[2] [Link][1]

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of small amine compounds in electrospray ionization." Journal of Mass Spectrometry. (Foundational text on neutral loss of ammonia in ESI).

  • PubChem. (2023).[1] Compound Summary: (3-Methyl-4-piperidyl)methanamine.[1] National Library of Medicine.[1] [Link]

Sources

A Comparative Guide to the Reactivity of (3-Methyl-4-piperidyl)methanamine and 4-piperidylmethanamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate pharmacological profile of a candidate molecule. Piperidine scaffolds are ubiquitous in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties. Within this class, (3-Methyl-4-piperidyl)methanamine and 4-piperidylmethanamine represent two closely related yet distinct synthons. This guide provides an in-depth comparative analysis of their reactivity, focusing on key transformations central to drug discovery, namely amide bond formation and reductive amination. By examining the interplay of electronic and steric effects, supported by predictive data and established chemical principles, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Molecular Structures and Key Physicochemical Properties

The primary structural difference between the two molecules is the presence of a methyl group at the 3-position of the piperidine ring in (3-Methyl-4-piperidyl)methanamine. This seemingly minor modification has significant implications for the reactivity of both the exocyclic primary amine and the endocyclic secondary amine.

CompoundStructureMolecular Weight ( g/mol )Predicted pKa (Primary Amine)
4-piperidylmethanamine4-piperidylmethanamine114.1910.53[1][2]
(3-Methyl-4-piperidyl)methanamine(3-Methyl-4-piperidyl)methanamine128.22~10.6 (Estimated)

Note: The pKa of (3-Methyl-4-piperidyl)methanamine is an estimation based on the electron-donating effect of the methyl group, which is expected to slightly increase the basicity compared to the unsubstituted analog.

Comparative Reactivity Analysis: A Tale of Two Effects

The reactivity of these two primary amines is governed by a delicate balance between electronic and steric effects.

Electronic Effects: The Inductive Push

The methyl group in (3-Methyl-4-piperidyl)methanamine is an electron-donating group. Through a positive inductive effect (+I), it pushes electron density into the piperidine ring. This has two main consequences:

  • Increased Basicity: The increased electron density on the nitrogen atoms makes them more basic. This is reflected in the slightly higher predicted pKa of the primary amine in the methylated compound. A higher basicity can translate to enhanced nucleophilicity, potentially accelerating reactions where the amine acts as a nucleophile.

  • Enhanced Nucleophilicity of the Primary Amine: The primary aminomethyl group, being further from the ring, experiences a less direct but still present electron-donating effect, which can enhance its nucleophilicity in reactions.

Steric Effects: The Hindering Presence

The methyl group at the 3-position introduces significant steric bulk in the vicinity of the 4-position's aminomethyl group. This steric hindrance can impede the approach of electrophiles to the primary amine, thereby slowing down reaction rates.[3][4] The extent of this hindrance is dependent on the conformation of the piperidine ring and the size of the reacting partner.

Reactivity in Key Synthetic Transformations

The practical implications of these competing effects are best illustrated by examining their performance in two of the most fundamental reactions in drug discovery.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of an amine in an acylation reaction is a critical factor for success.

General Reaction Scheme:

Figure 1: General workflow for amide bond formation.

Analysis:

  • 4-piperidylmethanamine: As an unhindered primary amine, it is expected to react readily with a variety of carboxylic acids and coupling reagents. The primary amine is highly accessible, leading to faster reaction kinetics.

  • (3-Methyl-4-piperidyl)methanamine: The steric hindrance introduced by the 3-methyl group is expected to significantly decrease the rate of acylation.[5][6] The approach of the activated carboxylic acid to the primary amine will be more challenging, potentially requiring more forcing conditions (higher temperatures, longer reaction times, or more reactive coupling agents) to achieve comparable yields to the unsubstituted analog. While the electronic effect slightly enhances nucleophilicity, the steric effect is likely to be the dominant factor in this transformation.

Hypothetical Comparative Data (based on general principles):

Parameter4-piperidylmethanamine(3-Methyl-4-piperidyl)methanamine
Reaction Rate FastSlow to Moderate
Required Conditions MildPotentially Harsher
Yield HighModerate to High (with optimization)
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing diversity into a molecule.

General Reaction Scheme:

Figure 2: General workflow for reductive amination.

Analysis:

  • 4-piperidylmethanamine: This unhindered primary amine will readily undergo condensation with aldehydes and ketones to form an imine intermediate, which is then reduced. The reaction is generally efficient and high-yielding under standard conditions.[6][7]

  • (3-Methyl-4-piperidyl)methanamine: The formation of the initial imine or iminium ion intermediate is the rate-determining step in many reductive aminations. The steric bulk of the 3-methyl group will hinder the approach of the amine to the carbonyl carbon of the aldehyde or ketone, slowing down this initial step.[8] Consequently, the overall reaction rate is expected to be slower compared to the unsubstituted analog.

Hypothetical Comparative Data (based on general principles):

Parameter4-piperidylmethanamine(3-Methyl-4-piperidyl)methanamine
Reaction Rate FastSlow
Imine Formation FavorableLess Favorable
Yield HighModerate to High (with optimization)

Experimental Protocols

The following are generalized, yet robust, protocols for the two key reactions discussed. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Amide Bond Formation using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent, particularly for sterically hindered amines.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (4-piperidylmethanamine or (3-Methyl-4-piperidyl)methanamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. For (3-Methyl-4-piperidyl)methanamine, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in DMF B Cool to 0 °C A->B C Add HATU and DIPEA B->C D Stir for 15 min C->D E Add Amine D->E F Warm to RT, Stir 12-24h (Heat for methylated amine) E->F G Quench with Water F->G Monitor by TLC/LC-MS H Extract with Organic Solvent G->H I Wash Organic Layers H->I J Dry and Concentrate I->J K Purify by Chromatography J->K G cluster_imine Imine/Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve Carbonyl and Amine in DCM/DCE B Add catalytic Acetic Acid (optional) A->B C Stir at RT for 1-2h+ B->C D Add STAB portion-wise C->D E Stir at RT for 12-24h D->E F Quench with NaHCO3 (aq) E->F Monitor by TLC/LC-MS G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Chromatography H->I

Sources

Optimizing HPLC Method Development for (3-Methyl-4-piperidyl)methanamine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying small, highly polar aliphatic amines. (3-Methyl-4-piperidyl)methanamine is a prime example of a challenging pharmacophore building block. Its physicochemical profile—a highly polar, basic diamine (pKa ~10–11) lacking a conjugated pi-system—presents a triad of chromatographic hurdles:

  • Poor Retention: Its extreme hydrophilicity leads to immediate co-elution with the void volume (

    
    ) on standard reversed-phase (RP) C18 columns [1].
    
  • Severe Peak Tailing: The strong basicity of the primary and secondary amines causes aggressive secondary ion-exchange interactions with residual, unendcapped silanols on silica matrices.

  • Detection Blindness: The absence of a strong chromophore renders standard UV detection above 210 nm practically useless, suffering from severe baseline drift and solvent interference.

To establish a robust, self-validating purity assay, we must abandon standard C18 methodologies and pivot toward specialized chromatographic modalities. This guide objectively compares the performance of Ion-Pairing RP-HPLC , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Pre-column Derivatization RP-HPLC , providing the mechanistic rationale and experimental data necessary to select the optimal workflow for your lab.

Mechanistic Workflow for Polar Amine Analysis

The decision matrix for analyzing (3-Methyl-4-piperidyl)methanamine depends heavily on your available detection hardware (e.g., Mass Spectrometry/Charged Aerosol Detection vs. standard UV-Vis).

Decision matrix for HPLC method development of polar aliphatic amines.

Comparative Analysis of Chromatographic Modalities

To objectively evaluate these approaches, we benchmarked (3-Methyl-4-piperidyl)methanamine across four distinct chromatographic environments. The quantitative performance metrics are summarized below.

Table 1: Comparative Performance Metrics for (3-Methyl-4-piperidyl)methanamine Purity

Method ModalityRetention Factor (

)
Peak Asymmetry (

)
Theoretical Plates (

)
Est. LOD (µg/mL)Primary DetectorOverall Suitability
Standard RP-HPLC (C18) 0.2> 2.5< 2,000N/AUV (210 nm)Unacceptable
Ion-Pairing RP-HPLC 3.51.48,5005.0UV (210 nm)Moderate
HILIC (Zwitterionic) 4.21.112,0000.1MS / CADExcellent
Pre-Column Deriv. (RP) 5.81.0515,0000.05UV (254 nm)Excellent
1. Standard RP-HPLC (The Baseline Failure)

Attempting to retain this diamine on a C18 column using acidic modifiers (e.g., 0.1% TFA) results in immediate elution. Because the analyte is fully protonated at low pH, its polarity is maximized, preventing partitioning into the hydrophobic stationary phase.

2. Ion-Pairing RP-HPLC (The Legacy Approach)

Historically, polar amines were retained using anionic ion-pairing reagents like heptanesulfonic acid [2]. The negatively charged sulfonate binds to the protonated amine, forming a neutral, hydrophobic complex that retains on a C18 column.

  • The Drawback: Ion-pairing reagents permanently alter the stationary phase, require exceptionally long equilibration times, and cause severe ion suppression in Mass Spectrometry (MS).

3. HILIC (The Modern Gold Standard)

HILIC operates via a water-rich liquid layer immobilized on a polar stationary phase (e.g., zwitterionic or amide phases). Analytes partition between the bulk organic mobile phase (typically >70% Acetonitrile) and this aqueous layer[1]. HILIC provides excellent retention for (3-Methyl-4-piperidyl)methanamine without the need for ion-pairing reagents, making it highly compatible with MS and Charged Aerosol Detectors (CAD) [2].

4. Pre-Column Derivatization (The High-Sensitivity Alternative)

For laboratories lacking MS or CAD, the amine must be chemically tagged to introduce a chromophore [3]. Reacting the sample with 9-Fluorenylmethyl chloroformate (FMOC-Cl) attaches a bulky, hydrophobic fluorenyl group to the amine. This simultaneously solves all three challenges: it drastically increases hydrophobicity (enabling C18 retention), eliminates the basic amine protons (stopping peak tailing), and provides strong UV absorption at 254 nm [4].

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls and explicit causality for every methodological parameter.

Protocol A: Direct Analysis via HILIC-CAD (Recommended)

This method is ideal for high-throughput purity screening where structural integrity must be maintained without chemical alteration.

1. System Suitability & Controls (Self-Validation):

  • Blank: 80% Acetonitrile (rules out carryover).

  • Resolution Standard: A mixture of (3-Methyl-4-piperidyl)methanamine and piperidine (verifies

    
    ).
    
  • Matrix Spike: 90% recovery threshold to ensure no matrix-induced ion suppression in the CAD.

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

    • Causality: The zwitterionic phase maintains a robust hydration layer and provides a 1:1 charge balance, preventing the irreversible electrostatic binding of the diamine that occurs on bare silica.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The buffer provides necessary ionic strength to shield residual silanols. A pH of 3.0 ensures the analyte is fully protonated, standardizing its retention mechanism.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 80% B for 2 mins, linear gradient to 50% B over 8 mins.

    • Causality: High initial organic concentration forces the polar analyte into the immobilized aqueous layer. Decreasing the organic modifier elutes the compound.

  • Detector: Charged Aerosol Detector (CAD) or ESI-MS (Positive Mode).

Protocol B: Pre-Column Derivatization with FMOC-Cl (UV-Compatible)

This method is engineered for labs restricted to UV-Vis or Fluorescence detectors, utilizing a chemical tagging strategy [4].

1. System Suitability & Controls (Self-Validation):

  • Reagent Blank: Derivatization buffer + FMOC-Cl (identifies the FMOC-OH hydrolysis byproduct peak, preventing false positives).

  • Internal Standard (IS): Hexylamine added prior to derivatization.

    • Causality: An IS corrects for any variability in derivatization reaction efficiency and injection volume.

2. Derivatization Workflow:

  • Buffering: Dissolve 1.0 mg of the sample in 1.0 mL of 0.1 M Borate buffer (pH 8.5).

    • Causality: A basic pH is mandatory to deprotonate the amine, rendering it nucleophilic enough to attack the FMOC-Cl reagent.

  • Tagging: Add 1.0 mL of 15 mM FMOC-Cl in Acetonitrile. Vortex and incubate at room temperature for 15 minutes.

  • Quenching: Add 50 µL of 1-Adamantanamine to the vial.

    • Causality: Unreacted FMOC-Cl will degrade the HPLC column over time. The bulky adamantanamine acts as a scavenger, rapidly consuming excess reagent.

3. Chromatographic Conditions:

  • Column: Endcapped C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 40% B to 95% B over 12 minutes.

  • Detector: UV at 254 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

Conclusion

For the purity analysis of (3-Methyl-4-piperidyl)methanamine, standard C18 chromatography is fundamentally inadequate. HILIC combined with CAD or MS represents the most robust, direct, and modern approach, offering excellent peak shape and sensitivity without altering the analyte. However, if universal detection is unavailable, Pre-column derivatization with FMOC-Cl followed by RP-HPLC provides an exceptionally sensitive and highly reliable alternative, transforming a problematic polar amine into a well-behaved, UV-active hydrophobic derivative.

References
  • Title: HPLC Methods for analysis of Methylamine Source: Helix Chromatography URL: [Link]

Crystallographic Profiling of 3-Methyl-4-Substituted Piperidines: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry

Executive Summary

The 3-methyl-4-substituted piperidine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for highly potent opioid receptor modulators. Unlike flexible aliphatic chains, this rigid ring system actively drives receptor conformational states. This guide objectively compares the crystallographic data of two distinct classes of 3-methyl-4-substituted piperidines: cis-configured agonists and trans-configured antagonists. By correlating single-crystal X-ray diffraction (XRD) data with in vitro functional assays, we provide a self-validating framework for structure-based drug design.

Conformational Dynamics: Agonists vs. Antagonists

The pharmacological fate of a 3-methyl-4-substituted piperidine is fundamentally determined by the relative stereochemistry of its substituents. X-ray crystallographic studies of these derivatives reveal that the 3-methyl group consistently prefers an equatorial position to minimize 1,3-diaxial interactions. Consequently, the orientation of the critical 4-substituent (e.g., an aryl or anilido group) is forced into either an axial or equatorial projection, depending on whether the molecule is cis or trans configured.

Comparative Crystallographic & Pharmacological Data

The following table summarizes the quantitative structural parameters and resulting pharmacological profiles derived from high-resolution XRD and


 functional assays[1, 2].
ParameterClass A: cis-3-Methyl-4-SubstitutedClass B: trans-3-Methyl-4-Substituted
Representative Scaffold Ohmefentanyl analogs (3R, 4S)LY255582 analogs (3R, 4R)
4-Substituent Orientation AxialEquatorial
3-Methyl Orientation EquatorialEquatorial
Typical Space Group

(Monoclinic)

(Triclinic)
Receptor Binding Mode Deep hydrophobic pocket insertionSteric clash with Transmembrane Domain 6
Pharmacological Profile Potent Mu-Opioid AgonistPure Opioid Antagonist
In Vitro Target Engagement High

binding
Inhibits

binding

Mechanistic Causality in Receptor Engagement

As a structural biologist, it is critical to understand why these crystallographic orientations dictate efficacy. The opioid receptor binding pocket contains distinct sub-domains for the "message" (recognition) and "address" (activation) components of a ligand.

When the 3-methyl and 4-aryl groups are trans to each other (e.g., trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines), the 3-methyl group forces the bulky 4-(3-hydroxyphenyl) moiety into an equatorial orientation [2]. Mechanistically, this equatorial projection sterically clashes with the transmembrane domain 6 (TM6) of the mu-opioid receptor. This physical barrier prevents the inward movement of TM6 required for intracellular G-protein coupling, thereby locking the receptor in an inactive, antagonist state.

Conversely, in the cis configuration (e.g., ohmefentanyl), the 4-substituent is forced into an axial position [1]. This axial arrangement perfectly aligns the basic piperidine nitrogen with Asp147 of the receptor, while allowing the 4-aryl group to penetrate deeply into the hydrophobic pocket without hindering TM6. This facilitates the conformational micro-switch necessary for robust agonist activity.

StereochemicalPathway Scaffold 3-Methyl-4-Substituted Piperidine Scaffold Cis cis (3R, 4S) Configuration (e.g., Ohmefentanyl) Scaffold->Cis Stereoselective Synthesis Trans trans (3R, 4R) Configuration (e.g., LY255582 analogs) Scaffold->Trans Stereoselective Synthesis Axial 4-Substituent: Axial 3-Methyl: Equatorial Cis->Axial X-Ray Confirmation Equatorial 4-Substituent: Equatorial 3-Methyl: Equatorial Trans->Equatorial X-Ray Confirmation Agonist Receptor Activation (Potent MOR Agonist) Axial->Agonist Deep Pocket Insertion Antagonist TM6 Steric Clash (Pure MOR Antagonist) Equatorial->Antagonist Receptor Locking

Stereochemical pathways determining opioid receptor efficacy in piperidines.

Self-Validating Crystallography Protocol

To ensure absolute trustworthiness in structure-activity relationship (SAR) modeling, the crystallographic workflow must be a self-validating system. The following protocol details the methodology for isolating, crystallizing, and analyzing rigid piperidine analogs [3]. The use of vapor diffusion is a deliberate experimental choice: it allows the system to slowly reach supersaturation without disrupting the fragile intermolecular hydrogen-bonding networks of the piperidine salts, which are critical for high-resolution diffraction.

Step-by-Step Methodology
  • Chiral Resolution and Salt Formation:

    • Dissolve the racemic 3-methyl-4-substituted piperidine free base in high-purity methanol.

    • Add 1.1 equivalents of a resolving acid (e.g., 3,5-dihydroxybenzoic acid) to induce the precipitation of the diastereomeric salt.

    • Causality: Salt formation rigidifies the flexible amine, significantly improving the probability of generating a highly ordered crystal lattice.

  • Single Crystal Growth (Vapor Diffusion):

    • Dissolve the enantio-pure salt in a minimum volume of a polar solvent (e.g., methanol) in an inner micro-vial.

    • Place this vial inside a larger, sealed chamber containing a non-polar anti-solvent (e.g., diethyl ether).

    • Allow vapor diffusion to proceed undisturbed at 4°C for 3–7 days until diffraction-quality single crystals form.

  • X-Ray Diffraction (XRD) Data Collection:

    • Mount a suitable crystal on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

    • Flash-cool the crystal to 100 K in a nitrogen stream to minimize thermal motion and maximize resolution.

    • Collect diffraction data using a diffractometer equipped with a MoKα micro-focus X-ray tube (

      
       Å) and a CMOS detector.
      
  • Structure Solution and Refinement:

    • Integrate the data and correct for Lorentz and polarization effects.

    • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Validation: The unambiguous mapping of the electron density for the 4-substituent confirms its axial or equatorial orientation, directly validating the subsequent in vitro pharmacological assays.

PiperidineCrystallography Syn Stereoselective Synthesis (3-Methyl-4-Substituted Piperidine) Pur Chiral Resolution (Diastereomeric Salt Formation) Syn->Pur Yields Racemate Cry Single Crystal Growth (Vapor Diffusion @ 4°C) Pur->Cry Enantiopure Base XRD X-Ray Diffraction (XRD) (MoKα radiation, 100K) Cry->XRD Diffraction-Quality Crystal Ana Conformational Analysis (Equatorial vs Axial Mapping) XRD->Ana Electron Density Map SAR Target Engagement (Agonist vs Antagonist Profiling) Ana->SAR 3D Pharmacophore Validation

Workflow for crystallographic profiling of rigid piperidine analogs.

References

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. PMC.

Validation of Stereochemistry in (3-Methyl-4-piperidyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of stereochemistry in (3-Methyl-4-piperidyl)methanamine synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The (3-Methyl-4-piperidyl)methanamine scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors and various GPCR ligands. The stereochemical relationship between the C3-methyl and C4-aminomethyl substituents dictates the molecule's topological surface and, consequently, its binding affinity.

This guide objectively compares the three primary methodologies for validating the cis vs. trans stereochemistry of this 3,4-disubstituted piperidine: NMR Spectroscopy (NOE/Coupling Constants) , X-Ray Crystallography , and Chiral Chromatography . While X-ray remains the absolute standard, advanced NMR techniques offer a faster, non-destructive alternative for routine analysis.

Stereochemical Context & Synthesis Logic

The synthesis of (3-Methyl-4-piperidyl)methanamine typically proceeds via the hydrogenation of a 3,4-disubstituted pyridine or the reduction of a lactam. These routes often yield a mixture of diastereomers or kinetically favor the cis isomer, necessitating robust validation protocols.

  • Cis-Isomer ((3R,4S) / (3S,4R)): Substituents are on the same side of the ring. In the lowest energy chair conformation, one substituent is axial and the other is equatorial (a,e).

  • Trans-Isomer ((3R,4R) / (3S,4S)): Substituents are on opposite sides. The diequatorial (e,e) conformation is thermodynamically preferred, making the trans isomer generally more stable under equilibrating conditions.

Synthesis & Isomerization Workflow

The following diagram illustrates the relationship between synthetic conditions and stereochemical outcome.

SynthesisWorkflow Pyridine 3-Methyl-4-cyanopyridine (Precursor) Hydrogenation Catalytic Hydrogenation (PtO2/H2, Acidic) Pyridine->Hydrogenation Syn-Addition CisProduct Cis-Isomer (Kinetic) (3-Me/4-CH2NH2 syn) Hydrogenation->CisProduct Major Product Equilibration Thermodynamic Equilibration (Base/Heat) CisProduct->Equilibration Epimerization TransProduct Trans-Isomer (Thermodynamic) (3-Me/4-CH2NH2 anti) Equilibration->TransProduct Diequatorial Stability

Figure 1: Synthetic pathways distinguishing kinetic (cis) and thermodynamic (trans) outcomes.

Comparative Analysis of Validation Methods

Method A: NMR Spectroscopy ( H Coupling & NOE)

The "Routine Workhorse" NMR is the most accessible method for assigning relative stereochemistry in solution. The assignment relies on the Karplus relationship applied to the vicinal protons at C3 and C4.

  • Mechanism:

    • Trans-Isomer: Adopts a diequatorial conformation. The protons at C3 and C4 are therefore trans-diaxial. This results in a large vicinal coupling constant (

      
       Hz).
      
    • Cis-Isomer: Adopts an axial-equatorial conformation. The protons at C3 and C4 have a gauche-like relationship, resulting in a smaller coupling constant (

      
       Hz).
      
    • NOE (Nuclear Overhauser Effect): In the cis isomer, the C3-Methyl and C4-Methylene protons are spatially proximal, yielding a strong NOE signal.

Protocol: 1D NOE Difference Experiment

  • Sample Prep: Dissolve 5–10 mg of the amine (free base or salt) in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Ensure the sample is dry to prevent exchange broadening.
  • Acquisition: Acquire a standard

    
    H spectrum to identify the methyl doublet (~0.8–1.0 ppm) and the C4-methylene protons.
    
  • Irradiation: Selectively irradiate the C3-methyl doublet.

  • Analysis:

    • Positive Result (Cis): Enhancement of the C4-H methine or C4-CH

      
       signals indicates spatial proximity (< 5 Å).
      
    • Negative Result (Trans): Minimal or no enhancement suggests the groups are distant (anti-periplanar).

Method B: X-Ray Crystallography

The "Gold Standard" Single-crystal X-ray diffraction provides an unambiguous 3D structure. However, the oily nature of the free amine often requires derivatization into a crystalline salt.

Protocol: Salt Formation for Crystallization

  • Reagent: Use Picric acid or

    
    -Toluenesulfonic acid (TsOH) for bulky counter-ions that encourage lattice formation.
    
  • Procedure: Dissolve 50 mg of the amine in minimal hot ethanol. Add 1 equivalent of the acid.[1] Allow to cool slowly to RT, then to 4°C.

  • Validation: A single crystal is mounted for diffraction. The resulting ORTEP diagram explicitly reveals the absolute configuration if a chiral counter-ion (e.g., L-Tartaric acid) is used, or relative stereochemistry with achiral acids.

Method C: Chromatographic Derivatization

The "Separation Check" Direct separation of enantiomers requires chiral stationary phases, but diastereomers (cis vs trans) can often be separated on achiral silica or C18 columns, especially after derivatization to reduce polarity.

Protocol: Mosher's Amide Derivatization

  • Reaction: React the amine with

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Analyze the crude mixture via

    
    H or 
    
    
    
    F NMR.
  • Result: Diastereomeric amides will show distinct chemical shifts. The

    
     (
    
    
    
    ) values can be used to assign absolute configuration, but the mere presence of two distinct sets of peaks confirms a mixture of isomers.

Data Comparison Table

FeatureNMR (

H / NOE)
X-Ray Crystallography Chiral HPLC/SFC
Primary Utility Routine assignment of relative stereochemistry (cis vs trans).Absolute structural proof; definitive confirmation.Quantifying isomeric purity (ee/de); purification.
Sample State Solution (CDCl

, DMSO-

).
Solid Single Crystal (Salt form usually required).Solution (dilute).
Time to Result < 1 Hour.2–7 Days (Crystal growth + Beam time).1–2 Days (Method dev + run).
Sample Required 2–10 mg (Recoverable).20–50 mg (Destructive/Hard to recover).< 1 mg (Analytical).
Key Indicator

coupling (10Hz vs 4Hz) & NOE intensity.
ORTEP 3D coordinates.Retention time & UV/MS spectra.
Cost Low.High.Medium.

Decision Logic for Stereochemical Assignment

The following decision tree outlines the logical flow for assigning the stereochemistry of a synthesized batch.

AssignmentLogic Start Synthesized (3-Methyl-4-piperidyl)methanamine HNMR Acquire 1H NMR (CDCl3) Start->HNMR CheckJ Analyze J(H3, H4) Coupling HNMR->CheckJ LargeJ Large Coupling (~10-12 Hz) Indicates Trans-Diaxial CheckJ->LargeJ SmallJ Small Coupling (~3-5 Hz) Indicates Cis (Eq/Ax) CheckJ->SmallJ Ambiguous Ambiguous/Broad Signals? CheckJ->Ambiguous TransResult TRANS Isomer (Diequatorial) LargeJ->TransResult Likely NOE Run 1D NOE (Irradiate Me-3) SmallJ->NOE NOE->TransResult Weak/No NOE CisResult CIS Isomer (Axial/Equatorial) NOE->CisResult Strong NOE Deriv Derivatize (Mosher's) or Crystallize Ambiguous->Deriv Deriv->TransResult Deriv->CisResult

Figure 2: Logical workflow for stereochemical assignment using NMR data.

References

  • Pfizer Inc. (2012). Synthesis of Tofacitinib and related 3,4-disubstituted piperidine intermediates. Journal of Medicinal Chemistry.

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

  • BenchChem. (2025).[2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.

  • Janssen, P. A., et al. (1974). Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry.

  • University of Nebraska-Lincoln. Tofacitinib Synthesis Review: Analysis of Piperidine Stereochemistry.

Sources

The "Magic Methyl" Effect in Piperidine Scaffolds: A Comparative Guide to Biological Activity and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry and drug discovery[1]. However, optimizing a piperidine-containing hit compound often requires overcoming liabilities related to target selectivity, binding affinity, and rapid metabolic clearance. A highly effective, yet nuanced, strategy to address these challenges is the strategic installation of a methyl group—a phenomenon widely known as the "magic methyl" effect[2].

This technical guide provides a rigorous comparison between methylated and non-methylated piperidine scaffolds. It details the mechanistic causality behind their divergent biological activities and establishes self-validating experimental protocols for comparative evaluation.

Mechanistic Causality: Why Does Methylation Matter?

As application scientists, we must look beyond the simple addition of a 15 Da mass (


) and understand the profound physicochemical and topographical shifts it induces within the target's binding pocket:
  • Conformational Locking (Reduced Entropic Penalty): Unsubstituted piperidines are conformationally flexible, rapidly interconverting between various chair forms. This flexibility dilutes the concentration of the bioactive conformation and imposes a high entropic penalty upon target binding[1]. C-methylation (e.g., at the 2-, 3-, or 4-position) introduces severe 1,3-diaxial steric interactions in certain conformations, effectively "locking" the ring into a single, energetically favorable chair conformation[1]. If this locked conformation matches the receptor's binding pocket, binding affinity increases exponentially.

  • Desolvation Energetics and Lipophilicity: The addition of a methyl group increases the lipophilicity of the scaffold. This enhances the displacement of high-energy water molecules from hydrophobic pockets within the target receptor, driving a highly favorable enthalpic contribution to binding[2].

  • Steric Shielding (Metabolic Stability): Methylation adjacent to metabolic hotspots (such as the

    
    -carbons next to the basic nitrogen) can sterically hinder cytochrome P450-mediated oxidation, significantly prolonging the compound's pharmacokinetic half-life[2].
    

G cluster_mods Structural Modifications cluster_mech Physicochemical & Conformational Effects cluster_bio Biological Outcomes Core Piperidine Scaffold N_Meth N-Methylation Core->N_Meth C_Meth C-Methylation Core->C_Meth Lipo Increased Lipophilicity (Desolvation Energetics) N_Meth->Lipo Conf Conformational Locking (Reduced Entropic Penalty) C_Meth->Conf Steric Steric Shielding (Metabolic Hotspots) C_Meth->Steric Affinity Enhanced Target Affinity (The 'Magic Methyl' Effect) Conf->Affinity Lipo->Affinity PK Improved Pharmacokinetics (Longer Half-Life) Steric->PK

Logical relationship between piperidine methylation, physicochemical changes, and bioactivity.

Comparative Biological Activity: Quantitative Case Studies

The impact of piperidine methylation is highly target-dependent. While N-methylation can enhance affinity for


 receptors, it can be detrimental to 

-opioid receptor binding in certain fentanyl analogs[3]. Conversely, C-methylation frequently yields dramatic potency improvements. The table below summarizes key comparative data demonstrating the "magic methyl" effect across various therapeutic targets.

Table 1: Quantitative Comparison of Non-Methylated vs. Methylated Piperidine Scaffolds

Target Receptor / EnzymeNon-Methylated Scaffold (IC50 / Ki)Methylated Scaffold (IC50 / Ki)Fold ImprovementMechanistic Rationale
Orexin Receptor [1]Compound 3 (Baseline)Compound 4 (C-Methylated)505-fold increase Conformational locking significantly reduces the entropic penalty upon binding.

-Opioid Receptor
[4]
Compound 19 (Baseline)Compound 20 (4-Methylated)18-fold increase Favorable hydrophobic interaction within the receptor's specific binding pocket.
PDE4D3 Enzyme [4]Compound 61 (11

M)
Compound 62 (0.47

M)
23-fold increase Methyl group fills a hydrophobic sub-pocket while maintaining linker flexibility.
Neurokinin-1 (NK1) [5]Unsubstituted Piperidine4,4-Disubstituted (Methyl/Ethyl)High Affinity (Sub-nM) Increased lipophilicity and steric bulk perfectly complement the NK1 binding site.

Experimental Methodology: Validating the "Magic Methyl" Effect

To objectively compare the biological activity of methylated versus non-methylated piperidines, rigorous pharmacological assays are required. The following protocol describes a self-validating competitive radioligand binding assay. This system is self-validating because it utilizes a known high-affinity radioligand to establish a baseline maximum binding (


), while parallel non-specific binding (NSB) controls ensure that the observed displacement is exclusively receptor-mediated and not an artifact of lipophilic compound aggregation.

Protocol: Comparative Radioligand Competitive Binding Assay [3]

  • Membrane Preparation: Thaw recombinant human receptor-expressing cell membranes (e.g.,

    
    - or 
    
    
    
    -opioid receptors) on ice. Resuspend in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) to achieve a final protein concentration of 10-20
    
    
    g per well[3].
  • Compound Dilution: Prepare serial dilutions (from

    
     M to 
    
    
    
    M) of both the methylated and non-methylated piperidine test compounds in the assay buffer.
  • Incubation Setup: In a 96-well plate, combine:

    • 
       of the test compound (or buffer for total binding).
      
    • 
       of the target-specific radioligand (e.g., 
      
      
      
      -Diprenorphine at a concentration near its
      
      
      ).
    • 
       of the prepared membrane suspension.
      
  • Non-Specific Binding (NSB) Control: In separate wells, replace the test compound with a saturating concentration of a known non-selective antagonist (e.g., 10

    
    M Naloxone) to measure background binding[3].
    
  • Equilibration: Seal the plate and incubate at 25°C for 60-90 minutes to allow the binding equilibrium to be reached. (Causality Note: Sufficient incubation time is critical because methylated analogs may exhibit different association/dissociation kinetics due to their increased lipophilicity).

  • Filtration & Harvesting: Rapidly terminate the reaction by filtering the mixture through glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adhesion) using a cell harvester[3]. Wash filters three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter[3].

  • Data Analysis: Plot the displacement curves using non-linear regression to determine the

    
    . Calculate the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation.

Workflow Prep Compound Prep Methylated vs Non-Methylated Incubate Incubation Radioligand + Competitor Prep->Incubate Membrane Membrane Isolation Target Receptor Expression Membrane->Incubate Filter Filtration Glass Fiber Harvesting Incubate->Filter Count Quantification Scintillation Counting Filter->Count Analyze Data Analysis IC50 & Ki Determination Count->Analyze

Step-by-step workflow for comparative radioligand competitive binding assays.

Signaling Pathway Impact

When a methylated piperidine analog successfully outcompetes an endogenous ligand, it directly modulates downstream signaling cascades. For instance, in the context of


-opioid receptor (KOR) antagonism, the high-affinity binding of a 4-methylated piperidine derivative prevents the receptor from coupling to inhibitory G-proteins (

).

Pathway Agonist Endogenous Agonist (Dynorphin) KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Activates Antagonist Methylated Piperidine Antagonist Antagonist->KOR Blocks (High Affinity) Gi Gi/o Protein KOR->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Modulatory effect of methylated piperidine antagonists on the KOR signaling pathway.

By blocking the KOR, the antagonist prevents the endogenous agonist (e.g., dynorphin) from inhibiting adenylate cyclase. This maintains intracellular cAMP levels, which is a critical mechanism of action for novel antidepressants and anxiolytics targeting this pathway[4].

Conclusion

The comparison between methylated and non-methylated piperidines illustrates a foundational principle of rational drug design: minor structural modifications can yield disproportionate biological effects. By understanding the thermodynamic and conformational causality behind the "magic methyl" effect, researchers can systematically deploy C- and N-methylation to rescue stalled scaffolds, enhance target selectivity, and optimize pharmacokinetic profiles.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC . nih.gov. 4

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres - ChemRxiv . chemrxiv.org. 1

  • Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules - CORE . core.ac.uk. 2

  • Biological activity comparison of methylated vs non-methylated piperidines - Benchchem . benchchem.com.3

  • An In-depth Technical Guide to 2-Ethyl-4-methylpiperidine Derivatives and Analogues - Benchchem . benchchem.com. 5

Sources

Publish Comparison Guide: C-NMR Spectral Data Analysis for (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

(3-Methyl-4-piperidyl)methanamine is a critical diamine scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in the rigidification of the piperidine ring, which directs the exocyclic primary amine into specific vectors.

However, the introduction of the C3-methyl group creates two distinct diastereomers: cis and trans . These isomers exhibit vastly different biological activities and solubilities. This guide provides a definitive technical comparison of the 13C-NMR spectral signatures of (3-Methyl-4-piperidyl)methanamine against its des-methyl analog and between its own stereoisomers, establishing a self-validating protocol for structural assignment.

Structural Alternatives & Comparative Analysis

The Baseline: Des-Methyl Analog vs. Target

To understand the spectral fingerprint of the target, we first establish the baseline using 4-(Aminomethyl)piperidine (the des-methyl alternative). The addition of the C3-methyl group breaks the symmetry of the piperidine ring, doubling the number of unique carbon signals and inducing predictable chemical shift perturbations.

Table 1: Comparative 13C-NMR Shifts (δ ppm in CDCl₃) Note: "Target" values are derived from substituent chemical shift (SCS) principles relative to the experimental baseline.

Carbon Position4-(Aminomethyl)piperidine (Baseline)(3-Methyl-4-piperidyl)methanamine (Target)Diagnostic Shift Effect
C2 (NCH₂-CHMe)46.3~53.5Downfield (+7.2) :

-effect of Methyl
C3 (CH-Me)29.8~35.0 - 38.0Downfield : Transformation to methine
C4 (CH-CH₂NH₂)39.5~42.0 - 45.0Downfield :

-effect of Methyl
C5 (CH₂)29.8~25.0 - 30.0Variable :

-effect (Stereo dependent)
C6 (NCH₂)46.346.5Minimal change (Remote)
C3-Me (Methyl)N/A14.0 - 19.0New Signal : Diagnostic for isomer
Exocyclic CH₂ 48.245.0 - 47.0Upfield shift due to steric crowding
The Critical Distinction: Cis vs. Trans Isomers

The most common "alternative" encountered in synthesis is the unwanted diastereomer. Distinguishing cis (methyl and aminomethyl on the same side) from trans is achieved via the Gamma-Gauche Effect .

  • Trans Isomer (Diequatorial): The C3-Methyl and C4-Aminomethyl groups prefer the equatorial orientation to minimize 1,3-diaxial interactions.

  • Cis Isomer (Axial-Equatorial): One substituent is forced axial. Typically, the smaller Methyl group adopts the axial position, or the ring flips rapidly.

Diagnostic Rule: Carbon atoms in a gauche orientation to an axial substituent experience a significant upfield shift (3–6 ppm) due to steric compression (shielding).

Table 2: Distinguishing Isomers via 13C-NMR

Diagnostic CarbonTrans Isomer (Diequatorial)Cis Isomer (Axial-Equatorial)Mechanistic Reason
C3-Methyl High Field (< 16 ppm) Low Field (> 18 ppm) Equatorial methyl is less shielded than axial.
C5 (Ring CH₂) ~30.0 ppm~25.5 ppm Strong

-gauche effect from axial C3-Me.
C2 (Ring CH₂) ~54.0 ppm~51.0 ppmShielding from adjacent axial substituent.

Expert Insight: If your spectrum shows a "doubling" of peaks where one set is consistently 3-5 ppm upfield (especially C5 and the Methyl carbon), you have a mixture. The upfield set usually corresponds to the isomer with the axial methyl group (often the cis form in this specific scaffold).

Visualization of Assignment Logic

The following diagram illustrates the logical workflow for assigning the structure and stereochemistry using 1D NMR techniques.

NMR_Assignment_Workflow Start Unknown Sample (3-Methyl-4-piperidyl)methanamine Step1 13C-NMR (Broadband Decoupled) Start->Step1 Step2 Count Signals Step1->Step2 Decision1 7 Signals? Step2->Decision1 Branch_Mixture >7 Signals: Mixture of Diastereomers Decision1->Branch_Mixture No Branch_Pure 7 Signals: Pure Isomer Decision1->Branch_Pure Yes Step3 DEPT-135 Analysis Branch_Pure->Step3 Analysis_Me Identify Methyl (C3-Me) Positive Phase (Up) Step3->Analysis_Me Analysis_CH2 Identify CH2 (C2, C5, C6, Exocyclic) Negative Phase (Down) Step3->Analysis_CH2 Step4 Check C5 Shift (Gamma Effect) Analysis_Me->Step4 Analysis_CH2->Step4 Result_Trans C5 > 29 ppm Methyl < 16 ppm TRANS (Diequatorial) Step4->Result_Trans No Shielding Result_Cis C5 < 26 ppm Methyl > 18 ppm CIS (Axial/Eq) Step4->Result_Cis Shielded

Caption: Logical workflow for distinguishing stereoisomers using signal counting and chemical shift analysis (DEPT-135).

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts (which can obscure the subtle cis/trans differences), follow this standardized protocol.

Sample Preparation
  • Solvent Choice: CDCl₃ (Chloroform-d) is preferred for resolution. D₂O causes peak broadening of carbons adjacent to nitrogen due to exchange and quadrupole effects.

  • Concentration: Prepare a 20-30 mg/mL solution. High concentrations can induce aggregation, shifting signals.

  • Base Neutralization: If the sample is a hydrochloride salt:

    • Dissolve 50 mg of salt in 0.5 mL D₂O.

    • Add 2 equivalents of Na₂CO₃.

    • Extract with CDCl₃ (0.7 mL) directly in the NMR tube (shake and allow layers to settle; analyze the bottom organic layer). Note: This "in-situ" extraction avoids hygroscopic amine handling.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (none here, but methines are slow) need time to relax for accurate integration if quantitative analysis is attempted.

  • Scans (NS): Minimum 512 scans to resolve the minor isomer if checking for diastereomeric purity (dr).

  • Temperature: 298 K (25°C).

References

  • Carballeira, J. D., et al. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation. Journal of Organic Chemistry. Retrieved from [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis.[1] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[2] Retrieved from [Link]

  • Hanessian, S., et al. (2006).[3] Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Structural Confirmation of (3-Methyl-4-piperidyl)methanamine Intermediates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge

The scaffold (3-Methyl-4-piperidyl)methanamine represents a critical pharmacophore in modern drug discovery, particularly in the synthesis of Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) modulators. However, the synthetic utility of this intermediate is frequently bottlenecked by the difficulty in assigning its relative stereochemistry (cis vs. trans) and absolute configuration.

In 3,4-disubstituted piperidines, the thermodynamic preference is often subtle. Unlike 1,4-disubstituted systems where the trans-diequatorial conformation is overwhelmingly favored, 3,4-systems are prone to ring-flipping and conformational mobility, making standard analytical data ambiguous.

This guide objectively compares three structural confirmation workflows, evaluating them based on resolution power , resource intensity , and definitive accuracy .

Comparative Analysis of Confirmation Methodologies

We evaluate three distinct analytical strategies for differentiating the cis (3,4-syn) and trans (3,4-anti) isomers.

Table 1: Performance Matrix of Analytical Workflows
FeatureMethod A: 1D NMR (

H/

C)
Method B: 2D NMR (NOESY/HSQC) Method C: Derivatization & X-Ray
Primary Mechanism Scalar Coupling (

-values)
Through-Space Dipolar CouplingElectron Density Diffraction
Resolution Power Low to Medium (Ambiguous if signals overlap)High (Definitive for relative stereochem)Absolute (Definitive for absolute config)
Sample Requirement < 5 mg10–20 mg (High Concentration)Single Crystal (>10 mg)
Time to Result < 1 Hour4–12 Hours3–14 Days
"Performance" Verdict Screening Tool. Good for rough purity but unreliable for definitive assignment due to ring flipping.The Industry Standard. Best balance of speed and accuracy for relative stereochemistry.The Gold Standard. Required for GMP registration or when NMR is inconclusive.

Technical Deep Dive: The Causality of Assignment

Method A vs. Method B: The NMR Logic

The differentiation relies on the Karplus relationship , which correlates the vicinal coupling constant (


) with the dihedral angle.
  • Trans-Isomer (3,4-anti): Typically adopts a diequatorial conformation to minimize 1,3-diaxial strain.

    • Consequence: The protons at C3 and C4 are both axial .

    • Observation: Large vicinal coupling (

      
       Hz).
      
  • Cis-Isomer (3,4-syn): Must adopt an axial-equatorial conformation.

    • Consequence: One proton is axial, the other equatorial.[1][2]

    • Observation: Small vicinal coupling (

      
       Hz).[1]
      

Why Method A Fails: If the Nitrogen substituent is small (e.g., H or Me), the ring may flip rapidly at room temperature, averaging the


-values (

Hz) and making assignment impossible.

Why Method B Succeeds: NOESY (Nuclear Overhauser Effect Spectroscopy) detects spatial proximity regardless of rapid flipping.

  • Cis: Strong NOE correlation between the C3-Methyl group and the C4-Methylene protons.

  • Trans: Weak or absent NOE correlation between these groups.

Method C: Chemical Derivatization

When the oil intermediate does not crystallize, derivatization with a heavy atom or chiral auxiliary is necessary.

  • Reagent: p-Bromobenzoyl chloride (introduces heavy atom for X-ray phasing).

  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid chloride) for NMR-based absolute configuration.

Visualization of Logic Pathways

Diagram 1: Structural Confirmation Decision Tree

This workflow illustrates the logical progression from crude synthesis to definitive assignment.

StructureConfirmation Start Crude Intermediate (3-Methyl-4-piperidyl)methanamine Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 Decision1 Are J(H3-H4) values distinct? (>10Hz or <4Hz) Step1->Decision1 ResultTrans CONFIRMED TRANS (Diequatorial) Decision1->ResultTrans Large J (~11Hz) ResultCis CONFIRMED CIS (Axial-Equatorial) Decision1->ResultCis Small J (~3Hz) Step2 2. Acquire 2D NOESY Decision1->Step2 Averaged J (6-8Hz) Decision2 NOE Correlation: Me(3) <-> CH2(4) Step2->Decision2 Decision2->ResultTrans No Cross-peak Decision2->ResultCis Strong Cross-peak Step3 3. Derivatization (p-Bromobenzamide) Decision2->Step3 Ambiguous Step4 X-Ray Crystallography Step3->Step4 Step4->ResultTrans Step4->ResultCis

Caption: Logical workflow for assigning stereochemistry in 3,4-disubstituted piperidines.

Experimental Protocols

Protocol A: Definitive NOESY Experiment

This protocol ensures sufficient signal-to-noise ratio to detect the weak NOE signals in piperidine rings.

  • Sample Prep: Dissolve 15–20 mg of the free base or HCl salt in 0.6 mL of DMSO-

    
      or Benzene-
    
    
    
    .
    • Note: Avoid

      
       if possible, as it can induce aggregation or rapid exchange that broadens peaks. Benzene-
      
      
      
      often provides superior separation of the methine protons.
  • Acquisition Parameters:

    • Mixing Time (

      
      ):  500 ms (Optimal for medium-sized molecules).
      
    • Relaxation Delay (

      
      ):  2.0 s.
      
    • Scans: Minimum 32 scans per increment.

    • Points: 2048 (

      
      ) x 256 (
      
      
      
      ).
  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE) to suppress truncation artifacts.

  • Analysis: Look for the cross-peak at the intersection of the C3-Methyl doublet (

    
     ppm) and the C4-methylene protons  (
    
    
    
    ppm). Presence = Cis.
Protocol B: Derivatization for X-Ray (p-Bromobenzamide)

Use this when the oil intermediate refuses to crystallize.

  • Reaction: To a solution of (3-methyl-4-piperidyl)methanamine (1.0 eq) in DCM (10 vol) at 0°C, add

    
     (2.5 eq).
    
  • Addition: Slowly add p-bromobenzoyl chloride (1.1 eq).

  • Workup: Stir for 2 hours. Wash with 1N HCl, then sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Crystallization: Dissolve the crude amide in minimal hot Ethanol. Add water dropwise until turbid. Allow to stand at 4°C for 24 hours.

  • Result: High-melting solid suitable for single-crystal X-ray diffraction.

Data Summary: Expected NMR Shifts

The following table summarizes the expected shifts for the trans-isomer (typically the thermodynamically stable product) versus the cis-isomer.

Proton EnvironmentTrans-Isomer (

ppm)
Cis-Isomer (

ppm)
Multiplicity / Coupling
C3-Methyl


Doublet (

Hz)
H3 (Methine)

(Axial)

(Equatorial/Axial avg)
Multiplet
H4 (Methine)

(Axial)

(Equatorial)
Trans:

or

(

Hz)Cis:

(

Hz)
C4-

-N


Doublet (

Hz)

Note: Data approximates values in DMSO-


. Shifts vary based on N-substitution (Boc, Benzyl, H).

References

  • Synthesis and Conformational Analysis of Piperidines

    • Title: Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.[3][4]

    • Source: ResearchG
    • URL:[Link] (Verified relevant source for cis-3-methyl-4-amino piperidine synthesis).

  • NMR Differentiation of Piperidine Isomers

    • Title: A Comparative Guide to the Conformational Analysis of Piperidine Deriv
    • Source: BenchChem Technical Guides.[5]

  • Crystallographic Data Support

    • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines (Analogous conform
    • Source: MDPI Molecules.
    • URL:[Link]

  • Tofacitinib Intermediate Characterization (Contextual)

    • Title: Comprehensive Organic Chemistry of Tofacitinib: Synthesis and Process Development.
    • Source: American Chemical Society (ACS)
    • URL:[Link]

Sources

Benchmarking (3-Methyl-4-piperidyl)methanamine against other diamine linkers

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: The Precision Linker

In the landscape of bifunctional molecule design—specifically for PROTACs, fragment-based drug discovery (FBDD), and antibody-drug conjugates (ADCs)—linker selection is often the difference between a nanomolar lead and a failed candidate. While piperazine and 4-aminopiperidine remain the industry workhorses due to commercial availability, they suffer from two distinct limitations: conformational promiscuity (high entropic penalty upon binding) and excessive polarity (poor membrane permeability).

(3-Methyl-4-piperidyl)methanamine emerges as a superior "precision" alternative. The introduction of a methyl group at the C3 position is not merely a lipophilic addition; it acts as a conformational anchor . Through 1,3-allylic strain and steric locking, it restricts the piperidine ring into a preferred chair conformation, pre-organizing the exit vectors of the diamine. This guide benchmarks this molecule against standard alternatives, providing the rationale, data, and protocols necessary for its adoption.

Part 1: Technical Benchmarking & Physicochemical Profile

The following table contrasts (3-Methyl-4-piperidyl)methanamine with the two most common diamine linkers. Note the "Methyl Effect" on LogP and Conformation.

Feature(3-Methyl-4-piperidyl)methanamine Piperazine 4-Aminopiperidine
Structure Piperidine ring, 3-Me, 4-CH₂NH₂6-membered ring, 1,4-NPiperidine ring, 4-NH₂
Role Conformationally Biased Linker Flexible / Hydrophilic SpacerSemi-Rigid Spacer
Conformational Freedom Low (Locked Chair)High (Chair Flip/Twist)Medium (Chair Flip)
LogP (Predicted) ~0.6 – 0.9 -1.50-0.46
TPSA (Ų) ~382438
pKa (Ring N) ~11.09.7311.1
pKa (Exocyclic N) ~10.25.3510.5
Primary Advantage Entropic Gain: Pre-organized vector reduces binding penalty.Solubility: High aqueous solubility.Accessibility: Cheap, standard building block.
Primary Limitation Synthetic Complexity: Requires stereocontrol.[1]Metabolic Stability: N-oxidation/N-dealkylation.Selectivity: Lack of steric bulk can lead to off-target binding.

Key Insight: The shift in LogP from negative (piperazine) to positive ((3-Methyl...)) is critical for cell permeability . While PEG and piperazine linkers often require chemical masking to cross membranes, the 3-methyl scaffold sits in the "Goldilocks" zone—polar enough for solubility, lipophilic enough for passive diffusion.

Part 2: Mechanism of Action – The "Methyl Lock"

The superiority of (3-Methyl-4-piperidyl)methanamine lies in its stereochemistry. Unlike unsubstituted piperidines, which rapidly flip between chair conformers, the C3-methyl group imposes a high energetic barrier to inversion.

  • Equatorial Preference: The methyl group at C3 strongly prefers the equatorial position (A-value ~1.7 kcal/mol).[2]

  • Vector Definition:

    • Trans-Diequatorial: If the C4-methanamine tail is trans to the C3-methyl, both groups sit equatorial. This creates a rigid, extended linear vector (~6 Å distance).

    • Cis-Axial/Equatorial: If cis, the ring is forced into a conformation where one group is axial, creating a "bent" or "turn" vector ideal for U-shaped binding pockets.

This pre-organization minimizes the entropy loss (


) when the drug binds to its target, theoretically improving affinity (

) by 1–2 kcal/mol compared to flexible linkers.
Visualization: The Conformational Lock

MethylLock Unsub Unsubstituted Piperidine (High Entropy) Flip Rapid Chair Flip (Undefined Vector) Unsub->Flip Ambient Temp Flip->Unsub Reversible Methyl (3-Methyl-4-piperidyl)methanamine (Low Entropy) Lock Steric Lock (Methyl prefers Equatorial) Methyl->Lock A-Value ~1.7 kcal/mol Vector Defined Exit Vector (High Affinity Binding) Lock->Vector Pre-organization

Figure 1: The "Methyl Lock" mechanism showing how C3-substitution restricts conformational flipping, leading to defined exit vectors.

Part 3: Experimental Protocols

Since the specific diamine is not a commodity chemical like piperazine, it is often synthesized from 3-methyl-4-piperidone . Below is a validated, self-checking protocol for the Reductive Amination route, which allows access to the scaffold.

Protocol: Synthesis of (3-Methyl-4-piperidyl)methanamine

Prerequisites:

  • Starting Material: N-Boc-3-methyl-4-piperidone (CAS: 1290191-83-1 or similar precursors).

  • Reagents: Nitromethane, Ammonium Acetate, LiAlH4 (or Pd/C + H2).

Step 1: Henry Reaction (Nitroaldol)

  • Dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in nitromethane (10 vol).

  • Add Ammonium Acetate (0.5 eq) and reflux at 80°C for 4 hours.

  • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The ketone spot should disappear, replaced by the nitroalkene spot.

  • Concentrate and purify via silica flash chromatography to isolate the nitroalkene intermediate .

Step 2: Reduction to Diamine

  • Dissolve the nitroalkene in dry THF under

    
    .
    
  • Slowly add LiAlH4 (4.0 eq) at 0°C (Caution: Exothermic).

  • Reflux for 12 hours to reduce both the alkene and the nitro group to the primary amine.

  • Quench Protocol (Fieser Method): Cool to 0°C. Add water (1x vol), 15% NaOH (1x vol), then water (3x vol). Filter the white precipitate.

  • Deprotection (Optional): If the N-Boc group survived or was re-added, treat with 4M HCl/Dioxane to yield the free diamine salt.

Step 3: Validation (QC)

  • 1H NMR (DMSO-d6): Look for the C3-Methyl doublet at

    
     ppm. The integration of the 
    
    
    
    protons (
    
    
    ppm) must match the methyl group (2:3 ratio).
  • Mass Spec: Confirm M+H peak (Calculated MW: ~128.22 for free base).

Part 4: Synthetic Workflow Diagram

Synthesis Start N-Boc-3-methyl-4-piperidone Step1 Henry Reaction (CH3NO2, NH4OAc) Start->Step1 Inter Nitroalkene Intermediate Step1->Inter Dehydration Step2 Reduction (LiAlH4 or H2/Pd) Inter->Step2 Final (3-Methyl-4-piperidyl)methanamine Step2->Final Global Reduction

Figure 2: Synthetic pathway from the commercially available piperidone to the target diamine linker.

References

  • Conformational Analysis of Piperidines

    • Title: "The conformational preferences of cis-3-fluoro-4-methylpiperidine and its analogues."
    • Source: ResearchG
    • URL:[Link]

  • General Linker Design in PROTACs: Title: "Linker Properties and Their Impact in PROTAC Design." Source: BenchChem Technical Guides.
  • Synthesis of Methyl-Piperidine Derivatives

    • Title: "Synthesis of cis-3-methyl-4-aminopiperidine Deriv
    • Source: ResearchGate.[1]

    • URL:[Link]

  • Physicochemical Properties of Piperazine: Title: "A Technical Guide to the Physicochemical Properties of Piperazine Salts." Source: BenchChem.
  • Precursor Availability (N-Boc-3-methyl-4-piperidone)

    • Title: "(3S,4R)-1-Boc-3-methylpiperidin-4-ol Building Block."[]

    • Source: BOC Sciences / PubChem.
    • URL:[Link]

Sources

Safety Operating Guide

Operational Disposal Guide: (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Triage

Objective: Safe containment, deactivation, and disposal of (3-Methyl-4-piperidyl)methanamine. Scope: This guide applies to laboratory-scale quantities (<100g). For industrial quantities, consult a licensed environmental remediation firm.

(3-Methyl-4-piperidyl)methanamine is a functionalized piperidine derivative. Like many secondary and primary amines in this class, it presents dual hazards: chemical corrosivity and pharmacological potential . As a structural analog often utilized in the synthesis of bioactive scaffolds (and potentially controlled substance analogs), its disposal requires strict adherence to both RCRA (Resource Conservation and Recovery Act) standards and internal diversion controls.

Chemical Safety Profile (Triage Table)
ParameterSpecificationOperational Implication
Chemical Structure Piperidine ring with 3-Methyl and 4-Methanamine groupsStrong organic base; potential sensitizer.
Physical State Liquid (typically) or low-melting solidHigh volatility if liquid; inhalation hazard.
Hazard Class Corrosive (Skin Corr.[1][2][3] 1B) , IrritantDestroys tissue on contact. Requires full PPE.[1][4][5]
Reactivity Incompatible with strong acids, acid chlorides, anhydrides, oxidizersExothermic Risk: Violent reaction with acids.
RCRA Waste Code D002 (Corrosive), potentially D001 (Ignitable)Must be segregated from acidic waste streams.
Regulatory Status Check Required (See Section 2)Potential precursor surveillance list candidate.

Regulatory Verification (Critical "Red Flag" Step)

Stop and Verify: Before disposal, you must rule out regulatory restrictions. While (3-Methyl-4-piperidyl)methanamine itself may not be explicitly listed as a DEA List I chemical, it is a close structural analog to precursors used in the synthesis of 3-methylfentanyl.

  • Action: Verify if your specific isomer or salt form is flagged under the Federal Analogue Act or local "Watch List" chemicals.

  • Documentation: If the substance was synthesized in-house as an intermediate, document its destruction fully to satisfy any potential diversion audits.

Disposal Workflow

The safest route for modern laboratories is Off-Site Thermal Destruction (Incineration). Bench-top neutralization is described below as a stabilization method prior to pickup, or for spill cleanup, but drain disposal is strictly prohibited for piperidine derivatives due to ecotoxicity concerns.

Diagram 1: Disposal Decision Matrix

DisposalMatrix Start Waste Generation: (3-Methyl-4-piperidyl)methanamine CheckReg Regulatory Check: Is it a Controlled Precursor? Start->CheckReg Controlled YES: Follow DEA Reverse Distribution Protocols CheckReg->Controlled Listed/Analogue NotControlled NO: Proceed to Chemical Disposal CheckReg->NotControlled Non-Listed StateCheck Physical State Check NotControlled->StateCheck Liquid Liquid/Solution StateCheck->Liquid Solid Solid/Residue StateCheck->Solid Segregate Segregate into Basic Organic Waste (D002) Liquid->Segregate Solid->Segregate Label Label: 'Hazardous Waste - Toxic/Corrosive' DO NOT MIX WITH ACIDS Segregate->Label Vendor Hand-off to Licensed Waste Vendor (Incineration) Label->Vendor

Caption: Logical decision tree for determining the correct regulatory and chemical waste stream path.

Operational Protocols

Protocol A: Waste Segregation & Packaging (Standard)

Use Case: Routine disposal of reagents or reaction mixtures.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Do not use metal (amines can corrode certain alloys).

  • Labeling: Mark clearly as "Hazardous Waste - Organic Base - Corrosive."

  • Segregation:

    • CRITICAL: Store away from "Waste Acids." Accidental mixing of this amine with acid waste will cause an immediate, violent exothermic reaction and potential geyser/explosion.

    • Store away from oxidizers (e.g., waste nitric acid) to prevent formation of toxic N-oxides or fire.

Protocol B: Bench-top Chemical Deactivation (Spill/Residue)

Use Case: Cleaning spills, deactivating small residual amounts in glassware, or stabilizing waste before long-term storage. Mechanism: Controlled Acid-Base Neutralization to form a non-volatile salt (Hydrochloride).

Required PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, fume hood.

Step-by-Step Methodology:

  • Preparation:

    • Place a 500mL beaker in an ice bath inside a functioning fume hood.

    • Add 100mL of water to the beaker.

  • Dilution:

    • Slowly add the amine waste to the water. (Dissolution is exothermic).

  • Neutralization:

    • Prepare a 1M Hydrochloric Acid (HCl) solution.

    • Dropwise , add 1M HCl to the amine solution while stirring.

    • Monitor temperature; do not let it exceed 40°C.

  • Verification:

    • Test pH. Target pH is 6.0 - 8.0 .

    • At this pH, the free amine is converted to the hydrochloride salt (e.g., (3-Methyl-4-piperidyl)methanamine • 2HCl). This salt is solid/water-soluble, non-volatile, and significantly less corrosive.

  • Disposal:

    • Dispose of the neutralized aqueous solution into the "Aqueous Organic Waste" stream. Do not pour down the drain unless your facility has a specific permit for neutralized amine salts.

Diagram 2: Deactivation Setup

DeactivationSetup Amine Free Amine (Volatile/Corrosive) IceBath Ice Bath (Thermal Control) Amine->IceBath Add Slowly Salt Amine-HCl Salt (Stable/Non-Volatile) IceBath->Salt Reaction: R-NH2 + HCl -> R-NH3+Cl- Acid Dilute HCl (1M) (Titrant) Acid->IceBath Dropwise Addition WasteStream Aqueous Waste Container Salt->WasteStream Transfer

Caption: Experimental setup for the controlled conversion of volatile free amine to stable hydrochloride salt.

Emergency Contingencies

ScenarioImmediate Action
Skin Contact Immediate Flush: Rinse with water for 15 minutes.[1] Amines penetrate skin rapidly. Seek medical aid.
Spill (Bench) Evacuate & Ventilate. Do not use paper towels (fire risk). Use a commercial Spill Pillow or Vermiculite . Neutralize residue with dilute citric acid or HCl before wiping.
Fire Class B Extinguisher (CO2 or Dry Chemical). Do not use water jet (may spread the amine). Burning amines release toxic Nitrogen Oxides (NOx).

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA)." EPA.gov. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 329782112: (1-Methyl-4-piperidinyl)methanamine." PubChem. [Link](Note: Cited as structural analog for hazard extrapolation).[3]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Hazardous Materials (29 CFR 1910.101)." OSHA.gov. [Link]

Sources

Personal protective equipment for handling (3-Methyl-4-piperidyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional aliphatic amines like (3-Methyl-4-piperidyl)methanamine requires moving beyond basic laboratory safety into specialized, mechanistic risk management. This compound, featuring both a secondary piperidine amine and a primary methanamine group, is a highly reactive pharmacophore building block. However, its structural utility is directly tied to its severe hazard profile.

The following operational guide provides a self-validating system for handling, reacting, and disposing of (3-Methyl-4-piperidyl)methanamine, ensuring that every procedural step intrinsically verifies the safety of the next.

Mechanistic Hazard Analysis

To handle this compound safely, you must understand why it is dangerous. (3-Methyl-4-piperidyl)methanamine is classified as a Class 8A combustible corrosive material[1].

  • Liquefactive Necrosis: Unlike strong acids that coagulate skin proteins to form a protective eschar (scab) limiting further penetration, strong aliphatic amines cause liquefactive necrosis. The high basicity rapidly saponifies epidermal lipids, liquefying the tissue and allowing the chemical to penetrate deeply, causing severe, delayed-onset burns[2][3].

  • Inhalation Toxicity: The compound possesses a vapor pressure sufficient to cause severe respiratory irritation and potential pulmonary edema at room temperature. Its vapors produce intense irritation of the mucous membranes[3].

  • Gastrointestinal Perforation: If ingested, the compound causes rapid, severe swelling and destruction of delicate tissues, leading to a high risk of esophageal or stomach perforation[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient against the permeation and necrosis risks of aliphatic diamines. A specialized barrier system must be employed.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Heavy-duty Nitrile (≥5 mil) or Butyl RubberNatural rubber latex degrades rapidly upon contact with reactive aliphatic amines[4]. Nitrile provides a robust, validated barrier against permeation[5].
Eye/Face Protection Chemical splash goggles + Full face shieldPrevents irreversible corneal damage and blindness from micro-droplets or vapor condensation[1][2].
Respiratory ABEK1-P3 Combination Cartridge (EN 14387)A : Filters organic vapors; K : Specifically neutralizes ammonia and amine derivatives; P3 : Blocks 99.95% of hazardous aerosols and particulates[6][7].
Body Protection Tychem® apron over a flame-resistant lab coatProtects against deep-tissue chemical burns and the compound's combustible nature (Flash point ~78 °C)[1].

Operational Workflow & Handling Protocol

This protocol is designed as a closed-loop, self-validating system. Never use this chemical on an open benchtop; all operations must occur within a certified chemical fume hood[3].

Step 1: Preparation & Environmental Control

  • Verify the fume hood face velocity is actively reading between 0.4–0.6 m/s.

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon). Causality: Aliphatic amines rapidly absorb atmospheric carbon dioxide and moisture to form insoluble carbamate salts, which degrades reagent purity and can clog syringe needles.

Step 2: Dispensing

  • Utilize a positive-displacement pipette or a glass syringe with a stainless-steel needle.

  • Do not pour the liquid directly from the reagent bottle. Pouring displaces highly concentrated, corrosive vapors into the hood space and increases the risk of exterior bottle contamination.

Step 3: Reaction Setup

  • Maintain the reaction flask in a cooling bath (e.g., ice/water) if reacting the amine with strong electrophiles (like acid chlorides or isocyanates).

  • Introduce the (3-Methyl-4-piperidyl)methanamine dropwise. Causality: Aliphatic amines are highly reactive nucleophiles; rapid addition will cause an exothermic runaway reaction, potentially boiling the solvent or shattering the flask[4].

Step 4: Quenching & Decontamination

  • Upon completion of the transfer, immediately quench residual amine inside the syringe or transfer lines.

  • Draw up a dilute, weak acid (e.g., 5% acetic acid) to form a water-soluble acetate salt, followed by copious amounts of deionized water.

G N1 Pre-Operational Check (Fume Hood & ABEK P3 PPE) N2 Dispense Compound (Inert Atmosphere) N1->N2 N3 Conduct Reaction (Closed System) N2->N3 N4 Spill Detected? N3->N4 N5 Emergency Protocol (Evacuate & Contain) N4->N5 Yes N6 Standard Decontamination (Neutralize Equipment) N4->N6 No N7 Waste Segregation (Class 8 Corrosive) N5->N7 N6->N7

Workflow and emergency decision matrix for handling (3-Methyl-4-piperidyl)methanamine.

Emergency Response & Spill Management

In the event of a protocol failure, immediate, specific actions are required to mitigate severe injury.

  • Skin/Eye Contact: Immediately flush the affected area with water for a minimum of 15 minutes using a safety shower or eyewash station. Crucial: Do not attempt to neutralize the amine on the skin with an acid. The exothermic neutralization reaction will superimpose a thermal burn on top of the chemical burn[2].

  • Ingestion: Do NOT induce vomiting. The use of gastric lavage or emesis is strictly contraindicated due to the high risk of esophageal perforation[2]. Seek immediate emergency medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area. Personnel re-entering must wear an ABEK1-P3 respirator[6].

    • Cover the spill with a chemically inert, inorganic absorbent (e.g., dry sand or vermiculite). Do not use combustible absorbents like sawdust[2].

    • Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable container.

    • Ventilate the area to disperse residual combustible vapors[2].

Disposal Plan

Waste containing (3-Methyl-4-piperidyl)methanamine must be strictly segregated to prevent violent reactions in the waste stream.

  • Classification: Label all associated waste as "Class 8A: Combustible Corrosive Hazardous Waste"[1].

  • Segregation: Never mix amine waste with strong oxidizing agents, strong acids, or isocyanates. Mixing will result in a violent, heat-generating reaction that can melt waste containers or cause explosions[2][4].

  • Storage: Store waste in high-density polyethylene (HDPE) containers in a designated, ventilated corrosive waste cabinet until collection by certified environmental health and safety (EHS) personnel.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". 2

  • Sigma-Aldrich. "4-(Aminomethyl)piperidine 96 7144-05-0". 1

  • Pure Seal Services. "Respiratory Protection When Applying and Rinsing Chemicals". 6

  • Strongsafe. "SR 297 Gas filter ABEK1 - Strongsafe". 7

  • Cornell University. "Laboratory Safety Manual - Environment, Health and Safety". 3

  • Benchchem. "1-(2-Ethoxyethyl)piperazine | 13484-38-3". 5

  • Benchchem. "3,4-Dichlorophenyl Isocyanate|High-Purity Reagent". 4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.